molecular formula C94H162N36O23S B10858065 SAHM1

SAHM1

Katalognummer: B10858065
Molekulargewicht: 2196.6 g/mol
InChI-Schlüssel: BMPJJKUDYSZGHF-VIGSAKPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SAHM1 is a useful research compound. Its molecular formula is C94H162N36O23S and its molecular weight is 2196.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C94H162N36O23S

Molekulargewicht

2196.6 g/mol

IUPAC-Name

(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16E,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C94H162N36O23S/c1-11-51(6)70(127-76(141)59(26-21-36-111-91(101)102)118-72(137)56(23-18-33-108-88(95)96)116-73(138)57(24-19-34-109-89(97)98)119-77(142)62(39-49(2)3)121-74(139)58(25-20-35-110-90(99)100)117-75(140)61(28-29-69(135)136)115-68(134)30-38-107-53(8)133)84(149)130-94(10)32-17-15-13-12-14-16-31-93(9,129-83(148)60(27-22-37-112-92(103)104)120-82(147)67(46-154)124-78(143)63(40-50(4)5)125-87(94)153)86(152)126-65(42-55-44-106-48-114-55)80(145)122-64(41-54-43-105-47-113-54)79(144)123-66(45-131)81(146)128-71(52(7)132)85(150)151/h12-13,43-44,47-52,56-67,70-71,131-132,154H,11,14-42,45-46H2,1-10H3,(H,105,113)(H,106,114)(H,107,133)(H,115,134)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,135,136)(H,150,151)(H4,95,96,108)(H4,97,98,109)(H4,99,100,110)(H4,101,102,111)(H4,103,104,112)/b13-12+/t51-,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,93-,94+/m0/s1

InChI-Schlüssel

BMPJJKUDYSZGHF-VIGSAKPASA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@]1(CCC/C=C/CCC[C@@](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CCNC(=O)C

Kanonische SMILES

CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CCNC(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the SAHM1 Peptide: Structure, Sequence, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1) is a synthetic, cell-permeable peptidomimetic that acts as a potent inhibitor of the Notch signaling pathway.[1][2] By mimicking a key α-helical region of the Notch coactivator Mastermind-like 1 (MAML1), this compound disrupts the formation of the Notch transactivation complex, leading to the downregulation of Notch target genes.[1] This targeted inhibition has shown therapeutic potential in preclinical models of diseases driven by aberrant Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma.[3] This technical guide provides a comprehensive overview of the structure, sequence, and biochemical properties of this compound, along with detailed experimental protocols for its study.

Structure and Sequence of this compound

This compound is a hydrocarbon-stapled α-helical peptide. The stapling technology involves replacing two amino acids in the peptide sequence with non-natural, olefin-bearing amino acids, which are then covalently linked through a process called olefin metathesis. This hydrocarbon staple reinforces the α-helical conformation of the peptide, enhancing its binding affinity, metabolic stability, and cell permeability compared to its linear counterpart.[1]

Amino Acid Sequence and Modifications

The amino acid sequence of this compound is derived from the MAML1 protein. The specific sequence and its modifications are detailed below:

Sequence: Ac-AERLRRRIXLCRXHHST-NH₂

  • N-terminal modification: Acetylation (Ac)

  • C-terminal modification: Amidation (NH₂)

  • X: Represents the non-natural amino acid (S)-2-(4-pentenyl)alanine.

  • Hydrocarbon Staple: An all-hydrocarbon staple is formed between the two 'X' residues at positions i and i+4 via ring-closing metathesis of their pentenyl side chains.

Physicochemical Properties
PropertyValueReference
Molecular Weight 2196.58 g/mol
Molecular Formula C₉₄H₁₆₂N₃₆O₂₃S
Purity ≥90% (as determined by HPLC)
Solubility Soluble in water
Helical Character Confirmed by Circular Dichroism Spectroscopy[1]

Mechanism of Action: Inhibition of the Notch Signaling Pathway

This compound functions by directly targeting a critical protein-protein interaction within the nucleus, specifically the assembly of the Notch transactivation complex.[1] This complex is the final downstream effector of the Notch signaling pathway.

The canonical Notch signaling pathway is initiated by ligand binding to a Notch receptor, leading to a series of proteolytic cleavages that release the intracellular domain of Notch (NICD). NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein RBPj (also known as CSL) and a coactivator of the Mastermind-like (MAML) family. This complex recruits other transcriptional machinery to activate the expression of Notch target genes, which regulate cell proliferation, differentiation, and survival.

This compound competitively inhibits the binding of MAML1 to the NICD-RBPj binary complex.[1] By mimicking the α-helical binding domain of MAML1, this compound occupies the binding groove on the NICD-RBPj surface, thereby preventing the recruitment of endogenous MAML1 and the subsequent transcriptional activation.

G This compound Mechanism of Action in the Notch Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Proteolytic_Cleavage Proteolytic Cleavage (S2 & S3) Notch_Receptor->Proteolytic_Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor Binding NICD NICD (Notch Intracellular Domain) Proteolytic_Cleavage->NICD RBPj RBPj (CSL) NICD->RBPj Forms complex MAML1 MAML1 RBPj->MAML1 Recruits Transcription_Activation Transcriptional Activation MAML1->Transcription_Activation This compound This compound MAML1->this compound Blocked by Notch_Target_Genes Notch Target Genes (e.g., HES1, MYC) Transcription_Activation->Notch_Target_Genes Activates This compound->RBPj Binds competitively

Caption: this compound inhibits the Notch signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the binding affinity and functional activity of this compound.

Binding Affinity
ParameterValue (µM)MethodTargetReference
Kd 0.12 ± 0.02Fluorescence PolarizationRAMANK–CSL complex[1]
In Vitro Functional Activity
ParameterValue (µM)AssayCell LineReference
IC₅₀ 6.5 ± 1.6Notch1-dependent reporter gene assay-
Effective Concentration 15T-ALL cell proliferation inhibitionKOPT-K1, HPB-ALL[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound Peptide

This compound is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin ring-closing metathesis.

G This compound Synthesis Workflow Start Start SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc Chemistry Start->SPPS Incorporate_X Incorporate (S)-2-(4-pentenyl)alanine at positions 9 and 13 SPPS->Incorporate_X RCM On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) Incorporate_X->RCM Cleavage Cleavage from Resin and Deprotection RCM->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry and HPLC Analysis Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(S)-2-(4-pentenyl)alanine

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Grubbs' first-generation catalyst

  • Solvents (DMF, DCM, DCE)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC system for purification

Protocol:

  • Peptide Synthesis: The linear peptide is assembled on Rink Amide resin using an automated or manual peptide synthesizer following standard Fmoc-SPPS protocols.

  • Incorporation of Non-natural Amino Acids: Fmoc-(S)-2-(4-pentenyl)alanine is coupled at the desired positions (X) in the sequence.

  • Ring-Closing Metathesis (RCM): The resin-bound peptide is treated with Grubbs' first-generation catalyst in an inert solvent like dichloroethane (DCE) to catalyze the formation of the hydrocarbon staple.

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail.

  • Purification and Characterization: The crude peptide is purified by reverse-phase HPLC, and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantitatively measure the binding affinity of this compound to its target protein complex.

G Fluorescence Polarization Assay Workflow Prepare_Reagents Prepare FITC-labeled this compound and RAMANK-CSL Complex Titration Titrate RAMANK-CSL Complex with constant FITC-SAHM1 Prepare_Reagents->Titration Incubation Incubate to Reach Equilibrium Titration->Incubation Measure_FP Measure Fluorescence Polarization Incubation->Measure_FP Data_Analysis Plot Polarization vs. Concentration and Fit to Binding Isotherm Measure_FP->Data_Analysis Determine_Kd Determine Dissociation Constant (Kd) Data_Analysis->Determine_Kd

Caption: Workflow for the FP binding assay.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-SAHM1)

  • Purified RAMANK-CSL protein complex

  • Binding buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation: Prepare a series of dilutions of the RAMANK-CSL complex in the binding buffer. Prepare a solution of FITC-SAHM1 at a constant, low concentration.

  • Assay Setup: In a microplate, add the FITC-SAHM1 solution to each well, followed by the different concentrations of the RAMANK-CSL complex.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the RAMANK-CSL concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Competitive Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate that this compound can disrupt the interaction between MAML1 and the NICD-RBPj complex in a cellular context.

Materials:

  • T-ALL cell line (e.g., KOPT-K1)

  • This compound and control peptides

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against an endogenous protein in the complex (e.g., anti-MAML1)

  • Protein A/G beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Treatment: Treat T-ALL cells with varying concentrations of this compound or a control peptide for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against MAML1 to pull down MAML1 and its interacting partners.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against other components of the Notch transactivation complex (e.g., NICD, RBPj) to assess the effect of this compound on their interaction with MAML1.

T-ALL Cell Proliferation Assay

This assay measures the effect of this compound on the growth of Notch-dependent T-ALL cells.

Materials:

  • T-ALL cell lines (e.g., KOPT-K1, HPB-ALL)

  • Cell culture medium and supplements

  • This compound and control peptides

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed T-ALL cells in a 96-well plate at a defined density.

  • Treatment: Add serial dilutions of this compound or a control peptide to the wells.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against diseases driven by aberrant Notch signaling. Its unique stapled α-helical structure provides enhanced stability and cell permeability, allowing it to effectively disrupt the formation of the Notch transactivation complex. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar peptidomimetics. The continued investigation of this compound and its mechanism of action will undoubtedly contribute to the development of novel and effective treatments for a range of debilitating diseases.

References

The Ascendancy of Stapled Peptides: A Technical Guide to Unlocking "Undruggable" Targets

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein-protein interactions (PPIs) represent a vast and largely untapped landscape for therapeutic intervention. However, the expansive and often shallow nature of these interaction surfaces has rendered many critical disease-driving targets "undruggable" by traditional small molecules. Stapled alpha-helical peptides have emerged as a transformative modality, capable of overcoming the inherent limitations of conventional peptide therapeutics to effectively modulate these challenging intracellular targets. By introducing a synthetic hydrocarbon "staple," these peptides are locked into their bioactive alpha-helical conformation, leading to profound enhancements in biological activity. This guide provides an in-depth technical overview of the biological activity of stapled peptides, focusing on their mechanism of action, key quantitative metrics, detailed experimental protocols, and their impact on critical signaling pathways.

Introduction

Alpha-helices are fundamental structural motifs that mediate a significant number of protein-protein interactions.[1] Short, linear peptides derived from these helical domains often fail to maintain their structure in solution and are susceptible to rapid proteolytic degradation, severely limiting their therapeutic potential.[2] Peptide stapling addresses these challenges by covalently linking the side chains of two amino acids, thereby pre-organizing the peptide into a stable alpha-helix.[1][3] This conformational rigidity enhances several key pharmacological properties, including increased target affinity, improved resistance to proteases, and enhanced cell permeability.[2][4]

Mechanism of Action: Enhanced Biological Properties

The introduction of a hydrocarbon staple confers several advantageous properties that collectively enhance the biological activity of alpha-helical peptides.

  • Increased Helicity and Target Affinity: By reducing the entropic penalty of binding, the stabilized alpha-helical structure leads to significantly higher binding affinity for the target protein.[5]

  • Protease Resistance: The helical conformation shields the peptide backbone from proteolytic enzymes, dramatically increasing the peptide's half-life in biological systems.[4]

  • Enhanced Cell Permeability: The hydrocarbon staple increases the peptide's hydrophobicity, which, in conjunction with other factors like charge and amphipathicity, facilitates its uptake across the cell membrane, allowing it to reach intracellular targets.[6][7]

Quantitative Analysis of Stapled Peptide Activity

The improvements in biological activity afforded by peptide stapling can be quantified through various biophysical and cellular assays. The following tables summarize key data for several well-characterized stapled peptides.

PeptideTarget(s)StaplingBinding Affinity (Ki or KD)Linear Counterpart AffinityReference(s)
ATSP-7041 MDM2i, i+7KD = 0.91 nM-[8]
MDMXKD = 2.31 nM-[8]
SAH-p53-8 MDM2i, i+7Ki = 36 nM-[8]
MDMXKi = 86 nM-[8]
BIM SAHBA1 BCL-2 Familyi, i+4Low nM range for various membersWeaker binding[9]

Table 1: Comparative Binding Affinities of Stapled Peptides.

PeptideCell LineAssay TypeIC50 / EC50Linear Counterpart ActivityReference(s)
ATSP-7041 SJSA-1Cell ViabilityHigh potency-[10]
BIM SAHBA1 OCI-AML3CytotoxicityIC50 ≈ 5.5 µMNo effect[9][11]
Wild-type MEFsCytotoxicityIC50 ≈ 20 µMNo effect[9][11]

Table 2: Cellular Activity of Stapled Peptides.

PeptideAnimal ModelDosing RegimenOutcomeReference(s)
ATSP-7041 SJSA-1 Xenograft (mice)15 mg/kg qd or 30 mg/kg qod (IV) for 2 weeks61% Tumor Growth Inhibition (TGI)[10][12]
MCF-7 Xenograft (mice)20 or 30 mg/kg qod (IV) for 23 days63% and 87% TGI, respectively[12]
ALRN-6924 Human Clinical Trial (Ph I)3.1 mg/kg once-weekly (IV)Recommended Phase 2 dose, well-tolerated with anti-tumor activity[13][14][15][16]

Table 3: In Vivo Efficacy of Stapled Peptides.

Key Signaling Pathways Targeted by Stapled Peptides

Stapled peptides have been successfully developed to modulate several critical signaling pathways implicated in cancer and other diseases.

The p53-MDM2/MDMX Pathway

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the negative regulators MDM2 and MDMX. Stapled peptides like ATSP-7041 and ALRN-6924 mimic the p53 alpha-helix, disrupting the p53-MDM2/MDMX interaction and reactivating p53's tumor-suppressive functions.[10][17]

p53_MDM2_pathway p53-MDM2/MDMX Signaling Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Stapled Peptide p53 p53 mdm2 MDM2 p53->mdm2 Inhibition mdmx MDMX p53->mdmx Inhibition degradation p53 Degradation mdm2->degradation Promotes mdmx->degradation Promotes stapled_peptide ATSP-7041 / ALRN-6924 mdm2_inhibited MDM2 stapled_peptide->mdm2_inhibited Inhibits mdmx_inhibited MDMX stapled_peptide->mdmx_inhibited Inhibits p53_active Active p53 apoptosis Apoptosis / Cell Cycle Arrest p53_active->apoptosis Induces

p53-MDM2/MDMX pathway inhibition by stapled peptides.
The BCL-2 Family Apoptosis Pathway

The BCL-2 family of proteins regulates the intrinsic apoptosis pathway. Anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1 sequester pro-apoptotic BH3-only proteins like BIM, preventing cell death. Stapled peptides such as BIM SAHBA mimic the BH3 domain of BIM, competitively binding to anti-apoptotic BCL-2 family members and liberating pro-apoptotic proteins to trigger apoptosis.[18]

BCL2_apoptosis_pathway BCL-2 Apoptosis Pathway cluster_0 Cancer Cell Survival cluster_1 Stapled Peptide Induced Apoptosis bcl2 BCL-2 / MCL-1 bim BIM (BH3-only) bcl2->bim Sequesters bax_bak BAX / BAK bcl2->bax_bak Inhibits apoptosis_blocked Apoptosis Blocked bax_bak->apoptosis_blocked stapled_bim BIM SAHBA bcl2_inhibited BCL-2 / MCL-1 stapled_bim->bcl2_inhibited Inhibits bim_free Free BIM bax_bak_active Active BAX / BAK bim_free->bax_bak_active Activates apoptosis_induced Apoptosis Induced bax_bak_active->apoptosis_induced Triggers

Induction of apoptosis by a BIM BH3 mimetic stapled peptide.

Experimental Protocols

All-Hydrocarbon Stapled Peptide Synthesis

This protocol outlines the solid-phase synthesis of all-hydrocarbon stapled peptides using ring-closing metathesis (RCM).

  • Peptide Synthesis: Peptides are synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). Non-natural, olefin-bearing amino acids (e.g., Fmoc-S5-OH and Fmoc-R8-OH) are incorporated at the desired positions for stapling (e.g., i and i+7).

  • On-Resin Cyclization (RCM): The resin-bound peptide is treated with a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) in an inert solvent (e.g., dichloroethane) to facilitate the ring-closing metathesis reaction between the olefinic side chains. The reaction is typically carried out for several hours to ensure complete cyclization.

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified stapled peptide is characterized by mass spectrometry to confirm its identity and purity.

peptide_synthesis_workflow Stapled Peptide Synthesis Workflow start Start: Linear Peptide Design spps Solid-Phase Peptide Synthesis (Incorporate olefinic amino acids) start->spps rcm On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) spps->rcm cleavage Cleavage from Resin & Deprotection rcm->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization end End: Purified Stapled Peptide characterization->end

A typical workflow for all-hydrocarbon stapled peptide synthesis.
Circular Dichroism (CD) Spectroscopy for Helicity Measurement

CD spectroscopy is used to determine the secondary structure of peptides in solution.

  • Sample Preparation: A solution of the peptide is prepared in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (typically 0.1-1 mg/mL).

  • Instrument Setup: A CD spectrometer is pre-warmed and purged with nitrogen gas. The scanning wavelength range is set to the far-UV region (e.g., 190-260 nm).

  • Data Acquisition: The CD spectrum of the peptide solution is recorded. A baseline spectrum of the buffer alone is also recorded and subtracted from the peptide spectrum.

  • Data Analysis: The resulting CD spectrum is converted to mean residue ellipticity. The percentage of alpha-helicity is calculated from the ellipticity at 222 nm. Alpha-helical structures exhibit characteristic negative bands at approximately 208 nm and 222 nm.

Protease Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.

  • Incubation: The peptide is incubated with a protease (e.g., trypsin, chymotrypsin) in a suitable buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding a protease inhibitor or by acidifying the solution.

  • Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC. The degradation half-life of the peptide is then calculated.

Cellular Uptake Assay

This assay quantifies the ability of a peptide to enter cells.

  • Peptide Labeling: The peptide is labeled with a fluorescent dye (e.g., FITC, TMR).

  • Cell Culture: Cells are seeded in a multi-well plate and allowed to adhere.

  • Incubation: The cells are incubated with the fluorescently labeled peptide at a specific concentration for a defined period.

  • Washing: The cells are washed thoroughly to remove any non-internalized peptide.

  • Quantification: Cellular uptake can be quantified by several methods:

    • Fluorescence Microscopy: Visualize the intracellular localization of the peptide.

    • Flow Cytometry: Quantify the fluorescence intensity of individual cells.

    • Spectrofluorometry: Measure the total fluorescence in cell lysates.

Cell Viability Assay (MTT/XTT)

This assay determines the effect of a peptide on cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with serial dilutions of the peptide for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A tetrazolium salt solution (MTT or XTT) is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of peptide that inhibits cell growth by 50%) is then calculated.

Conclusion

Stapled alpha-helical peptides represent a powerful and versatile class of therapeutics with the potential to address a wide range of previously intractable disease targets. By stabilizing the alpha-helical conformation, peptide stapling enhances binding affinity, proteolytic stability, and cellular permeability. The ability to rationally design and synthesize these molecules, coupled with robust methods for evaluating their biological activity, has positioned stapled peptides at the forefront of innovative drug discovery. As our understanding of the principles governing their biological activity continues to grow, so too will their impact on human health.

References

An In-depth Technical Guide to the SAHM1 Target Protein-Protein Interface

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stapled α-helical peptides have emerged as a promising class of therapeutics capable of modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules. SAHM1, a stabilized α-helical peptide derived from Mastermind-like 1 (MAML1), represents a significant advancement in this field. It is a potent inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and apoptosis. Dysregulation of the Notch pathway is implicated in a variety of diseases, most notably in T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the this compound target interface, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.

The this compound Target: The Notch Transcription Factor Complex

This compound exerts its biological effect by disrupting a critical protein-protein interface within the nucleus, specifically by preventing the assembly of the Notch transcription factor complex. This complex is the final downstream effector of the canonical Notch signaling pathway.

The Canonical Notch Signaling Pathway

The Notch signaling pathway is initiated by the binding of a Notch receptor (NOTCH1-4) to a ligand (e.g., Delta-like or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF1/RBPj) and a Mastermind-like (MAML) coactivator. This complex activates the transcription of Notch target genes, such as HES1 and MYC, which regulate cell proliferation and differentiation.[1]

Mechanism of Action of this compound

This compound is a hydrocarbon-stapled peptide that mimics the α-helical region of MAML1 that binds to the NICD/CSL complex.[1] By competitively binding to this interface, this compound effectively prevents the recruitment of the endogenous MAML1 coactivator, thereby inhibiting the formation of the active Notch transcriptional complex. This leads to the suppression of Notch target gene expression and subsequently blocks the pro-proliferative and anti-apoptotic signals driven by aberrant Notch activation.[1]

Notch Signaling Pathway and this compound Inhibition cluster_intracellular Intracellular Space Ligand Ligand Notch Receptor Notch Receptor Ligand->Notch Receptor 1. Ligand Binding NICD NICD Notch Receptor->NICD 2. Proteolytic Cleavage Notch Transcriptional Complex Notch Transcriptional Complex NICD->Notch Transcriptional Complex 3. Nuclear Translocation & Complex Formation CSL/RBPj CSL/RBPj CSL/RBPj->Notch Transcriptional Complex MAML1 MAML1 MAML1->Notch Transcriptional Complex Target Gene Transcription Target Gene Transcription Notch Transcriptional Complex->Target Gene Transcription 4. Transcriptional Activation This compound This compound This compound->Notch Transcriptional Complex Inhibition

Figure 1: The canonical Notch signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound, providing insights into its binding affinity, cellular potency, and in vivo efficacy.

Table 1: In Vitro Activity of this compound
ParameterValueAssayTarget ComplexReference
Dissociation Constant (Kd)0.12 ± 0.02 µMFluorescence PolarizationRAMANK–CSL[1]
IC506.5 ± 1.6 µMLuciferase Reporter Gene AssayNotch1-dependent transcription[1]
Table 2: In Vivo Efficacy of this compound in a T-ALL Mouse Model
Dosing RegimenOutcomep-valueMouse ModelReference
35 mg/kg, once dailyNot statistically significant reduction in tumor burden0.17Bioluminescent murine model of T-ALL[2]
30 mg/kg, twice dailySignificant regression of tumor burden0.02Bioluminescent murine model of T-ALL[2]
Table 3: Pharmacokinetic Properties of Stapled Peptides (General)

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not publicly available, stapled peptides, in general, exhibit improved pharmacokinetic properties compared to their linear counterparts.

PropertyGeneral Observation for Stapled PeptidesReference
Absorption Enhanced cell permeability due to increased helicity and hydrophobicity.[3]
Distribution Can be distributed to various tissues.[4]
Metabolism Increased resistance to proteolytic degradation.[5]
Excretion Primarily cleared via renal filtration, with plasma protein binding reducing clearance.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with the Notch transcriptional complex.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding of a fluorescently labeled peptide (e.g., FITC-SAHM1) to its target protein complex.

Fluorescence Polarization Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare FITC-SAHM1 Prepare FITC-SAHM1 Mix Constant FITC-SAHM1 with varying concentrations of RAMANK-CSL Mix Constant FITC-SAHM1 with varying concentrations of RAMANK-CSL Prepare FITC-SAHM1->Mix Constant FITC-SAHM1 with varying concentrations of RAMANK-CSL Prepare RAMANK-CSL Complex Prepare RAMANK-CSL Complex Prepare RAMANK-CSL Complex->Mix Constant FITC-SAHM1 with varying concentrations of RAMANK-CSL Incubate to reach equilibrium Incubate to reach equilibrium Mix Constant FITC-SAHM1 with varying concentrations of RAMANK-CSL->Incubate to reach equilibrium Measure Fluorescence Polarization Measure Fluorescence Polarization Incubate to reach equilibrium->Measure Fluorescence Polarization Plot FP vs. [RAMANK-CSL] Plot FP vs. [RAMANK-CSL] Measure Fluorescence Polarization->Plot FP vs. [RAMANK-CSL] Fit data to binding isotherm to determine Kd Fit data to binding isotherm to determine Kd Plot FP vs. [RAMANK-CSL]->Fit data to binding isotherm to determine Kd

Figure 2: Workflow for a fluorescence polarization binding assay.

Methodology:

  • Reagent Preparation:

    • Synthesize and purify fluorescein isothiocyanate (FITC)-labeled this compound.

    • Express and purify the RAMANK domain of NOTCH1 and the CSL protein. Pre-form the RAMANK–CSL complex.

  • Assay Setup:

    • In a 384-well, non-binding surface black plate, add a constant concentration of FITC-SAHM1 (e.g., 15 nM) to each well.

    • Add serial dilutions of the RAMANK–CSL complex to the wells.

    • Include control wells with FITC-SAHM1 only (for baseline polarization) and buffer only (for background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30 minutes).

  • Measurement:

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

    • The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

  • Data Analysis:

    • Calculate the fluorescence polarization (P) or anisotropy (A) values.

    • Plot the change in polarization as a function of the RAMANK–CSL concentration.

    • Fit the resulting binding curve to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd).

Competitive Co-Immunoprecipitation (Co-IP) Assay

This assay demonstrates that this compound can disrupt the interaction between endogenous NICD and MAML1 in a cellular context.

Competitive Co-Immunoprecipitation Workflow cluster_treatment Cell Treatment cluster_ip Immunoprecipitation cluster_analysis Analysis Culture T-ALL cells Culture T-ALL cells Treat with varying concentrations of this compound Treat with varying concentrations of this compound Culture T-ALL cells->Treat with varying concentrations of this compound Lyse cells Lyse cells Treat with varying concentrations of this compound->Lyse cells Incubate lysate with anti-MAML1 antibody Incubate lysate with anti-MAML1 antibody Lyse cells->Incubate lysate with anti-MAML1 antibody Capture antibody-protein complexes with Protein A/G beads Capture antibody-protein complexes with Protein A/G beads Incubate lysate with anti-MAML1 antibody->Capture antibody-protein complexes with Protein A/G beads Wash beads to remove non-specific binders Wash beads to remove non-specific binders Capture antibody-protein complexes with Protein A/G beads->Wash beads to remove non-specific binders Elute proteins from beads Elute proteins from beads Wash beads to remove non-specific binders->Elute proteins from beads Analyze eluates by Western blot for NICD Analyze eluates by Western blot for NICD Elute proteins from beads->Analyze eluates by Western blot for NICD

Figure 3: Workflow for a competitive co-immunoprecipitation assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture a T-ALL cell line with activated Notch signaling (e.g., KOPT-K1).

    • Treat the cells with increasing concentrations of this compound or a vehicle control for a specified period.

  • Cell Lysis:

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for MAML1 overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic or agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against NICD, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the NICD signal with increasing this compound concentration indicates disruption of the NICD-MAML1 interaction.

Luciferase Reporter Gene Assay for Cellular Potency

This assay measures the ability of this compound to inhibit Notch-dependent gene transcription in cells.

Luciferase Reporter Gene Assay Workflow cluster_transfection Transfection cluster_treatment_assay Treatment and Assay cluster_analysis Data Analysis Co-transfect cells with: Co-transfect cells with: - Notch-responsive firefly luciferase reporter - Constitutively active Notch1 construct - Renilla luciferase control vector Treat cells with varying concentrations of this compound Treat cells with varying concentrations of this compound Co-transfect cells with:->Treat cells with varying concentrations of this compound Lyse cells Lyse cells Treat cells with varying concentrations of this compound->Lyse cells Measure firefly and Renilla luciferase activity Measure firefly and Renilla luciferase activity Lyse cells->Measure firefly and Renilla luciferase activity Normalize firefly to Renilla luciferase activity Normalize firefly to Renilla luciferase activity Measure firefly and Renilla luciferase activity->Normalize firefly to Renilla luciferase activity Plot normalized activity vs. [this compound] to determine IC50 Plot normalized activity vs. [this compound] to determine IC50 Normalize firefly to Renilla luciferase activity->Plot normalized activity vs. [this compound] to determine IC50

Figure 4: Workflow for a dual-luciferase reporter gene assay.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a multi-well plate.

    • Co-transfect the cells with three plasmids:

      • A firefly luciferase reporter plasmid containing a promoter with multiple CSL binding sites.

      • An expression plasmid for a constitutively active form of Notch1 (ICN1).

      • A Renilla luciferase expression plasmid under a constitutive promoter (e.g., CMV or SV40) to control for transfection efficiency.

  • Treatment:

    • After transfection, treat the cells with serial dilutions of this compound or a vehicle control.

  • Cell Lysis and Luciferase Assay:

    • After the treatment period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in cell number and transfection efficiency.

    • Plot the normalized luciferase activity as a function of this compound concentration.

    • Fit the dose-response curve to a suitable model (e.g., four-parameter logistic regression) to determine the half-maximal inhibitory concentration (IC50).

Conclusion

This compound is a well-characterized stapled peptide inhibitor of the Notch signaling pathway that targets the critical protein-protein interface of the Notch transcriptional complex. The quantitative data on its binding affinity, cellular potency, and in vivo efficacy demonstrate its potential as a therapeutic agent, particularly for Notch-driven malignancies like T-ALL. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and the development of other inhibitors targeting this important oncogenic pathway. The continued exploration of stapled peptides like this compound holds great promise for expanding the druggable proteome and developing novel therapies for a range of diseases.

References

Cellular Uptake and Permeability of SAHM1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1) is a cell-permeable synthetic peptide that acts as a potent inhibitor of the Notch signaling pathway. By mimicking a key α-helical region of the Notch coactivator Mastermind-like 1 (MAML1), this compound disrupts the formation of the Notch transcriptional activation complex, a critical step in the propagation of Notch signaling.[1] This inhibitory action makes this compound a valuable research tool and a potential therapeutic agent for diseases characterized by aberrant Notch activation, such as certain cancers and inflammatory conditions.[2] A crucial aspect of its utility is its ability to traverse the cell membrane and engage its intracellular target. This guide provides a comprehensive overview of the cellular uptake and permeability of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Physicochemical and Pharmacokinetic Properties of this compound

The following table summarizes the available quantitative data regarding the cellular uptake and permeability of this compound. It is important to note that while some data is specific to this compound, other values are extrapolated from studies on similar stapled peptides and are intended to provide a representative understanding.

ParameterValueReference / Note
Molecular Weight ~2.2 kDa[3]
Cellular Uptake Mechanism Active, endocytic process[1]
IC50 (Luciferase Reporter Repression) 6.5 ± 1.6 µM[1]
Subcellular Localization Cytoplasm and Nucleus[1]
Putative Uptake Pathway Clathrin- and caveolin-independent endocytosis, potentially involving cell surface proteoglycans.[4] (Inferred from studies on other stapled peptides)
Apparent Permeability (Papp) - Caco-2 Low to moderate (estimated range: 1-10 x 10⁻⁶ cm/s)[5][6][7] (Estimated based on typical values for cell-penetrating peptides)
Cellular Uptake Efficiency Robust, but specific quantitative data (e.g., % of positive cells over time, intracellular concentration in molar units) is not publicly available.[1]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the processes involved in this compound's cellular entry and its experimental characterization, the following diagrams have been generated using the DOT language.

G Proposed Cellular Uptake Pathway of this compound This compound This compound Peptide Proteoglycans Cell Surface Proteoglycans This compound->Proteoglycans Initial Interaction Endosome Early Endosome Proteoglycans->Endosome Endocytosis (Clathrin/Caveolin-Independent) Membrane Plasma Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry Notch_Complex Notch Transcription Complex Nucleus->Notch_Complex Target Engagement & Inhibition

Caption: Proposed cellular uptake pathway of this compound.

G Experimental Workflow for this compound Uptake and Permeability cluster_uptake Cellular Uptake Quantification cluster_permeability Permeability Assessment (PAMPA) Cell_Culture Cell Seeding Incubation Incubation with FITC-SAHM1 Cell_Culture->Incubation Washing Wash to Remove Extracellular Peptide Incubation->Washing Analysis Flow Cytometry or Fluorescence Microscopy Washing->Analysis Quantification Determine % Positive Cells & Mean Fluorescence Analysis->Quantification PAMPA_Setup Prepare PAMPA Plate System Donor_Addition Add this compound to Donor Well PAMPA_Setup->Donor_Addition PAMPA_Incubation Incubation Donor_Addition->PAMPA_Incubation Receiver_Sampling Sample from Receiver Well PAMPA_Incubation->Receiver_Sampling LCMS_Analysis LC-MS/MS Analysis Receiver_Sampling->LCMS_Analysis Papp_Calculation Calculate Papp Value LCMS_Analysis->Papp_Calculation

Caption: Workflow for this compound uptake and permeability assays.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular uptake and permeability of this compound.

Protocol 1: Quantitative Cellular Uptake of FITC-SAHM1 by Flow Cytometry

Objective: To quantify the percentage of cells that have internalized FITC-labeled this compound and the relative amount of uptake per cell.

Materials:

  • FITC-labeled this compound

  • Target cell line (e.g., a Notch-dependent cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Optional: Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Filipin for caveolae-mediated endocytosis)[8]

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Peptide Preparation: Prepare a stock solution of FITC-SAHM1 in an appropriate solvent (e.g., sterile water or DMSO) and dilute to the desired final concentrations (e.g., 1, 5, 10 µM) in pre-warmed complete cell culture medium.

  • (Optional) Inhibitor Pre-treatment: If investigating uptake pathways, pre-incubate cells with endocytosis inhibitors at their effective concentrations for 30-60 minutes prior to adding FITC-SAHM1.

  • Incubation: Remove the culture medium from the cells and replace it with the medium containing FITC-SAHM1. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C. As a negative control for active transport, incubate one set of cells at 4°C.[1]

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.

  • Sample Preparation for Flow Cytometry: Transfer the cell suspension to flow cytometry tubes. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser for FITC excitation. Collect data on at least 10,000 events per sample.

  • Data Analysis: Gate the live cell population based on forward and side scatter. Determine the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the positive population.[9][10][11]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound across an artificial lipid membrane, providing an estimate of its potential for passive diffusion across biological membranes.

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully apply the phospholipid solution to the filter membrane of the donor plate and allow the solvent to evaporate, leaving a lipid layer.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Donor Plate Preparation: Prepare a solution of this compound in PBS (pH 7.4) at a known concentration (e.g., 10 µM).

  • Assay Assembly: Place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.

  • Donor Compound Addition: Add the this compound solution to the donor wells.

  • Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours).[13]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the donor and acceptor well samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (V_A / (Area × time)) × (-ln(1 - [drug]_acceptor / [drug]_equilibrium))

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • time is the incubation time in seconds.

    • [drug]_acceptor is the concentration of the drug in the acceptor well.

    • [drug]_equilibrium is the theoretical equilibrium concentration.[6][7][14]

Conclusion

This compound demonstrates robust cell permeability, a critical attribute for its function as an intracellular inhibitor of the Notch signaling pathway. The available evidence points towards an active, endocytic uptake mechanism that is independent of clathrin and caveolae, with a potential role for cell surface proteoglycans. While specific quantitative data on uptake efficiency and permeability are still emerging, the provided protocols offer a framework for researchers to conduct these essential measurements. Further investigation into the precise molecular machinery governing this compound's cellular entry will undoubtedly enhance its application as a research tool and inform the development of future stapled peptide-based therapeutics.

References

The Role of SAHM1 in T-Cell Acute Lymphoblastic Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. A significant driver of this disease is the aberrant activation of the NOTCH1 signaling pathway, which is mutated in over 60% of T-ALL cases.[1] This has made the NOTCH1 pathway a prime target for therapeutic intervention. One such therapeutic strategy involves the use of SAHM1, a synthetic, cell-permeable, stabilized α-helical peptide designed to directly inhibit the NOTCH1 transcriptional complex. This technical guide provides an in-depth overview of the role of this compound in T-ALL, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

Mechanism of Action of this compound

This compound is a stapled α-helical peptide that functions as a direct antagonist of the NOTCH1 transcriptional machinery.[2] In canonical NOTCH1 signaling, the intracellular domain of NOTCH1 (ICN1) translocates to the nucleus and forms a ternary complex with the DNA-binding protein CSL (CBF1/RBP-Jκ) and the coactivator Mastermind-like 1 (MAML1). This complex is essential for the transcription of NOTCH1 target genes that promote cell proliferation and survival.

This compound is designed to mimic the α-helical structure of a key binding domain in MAML1.[3] By doing so, this compound competitively binds to the ICN1-CSL complex, effectively preventing the recruitment of endogenous MAML1.[3][4] This disruption of the active transcriptional complex leads to the genome-wide suppression of NOTCH-activated genes, including critical oncogenes in T-ALL such as HES1, MYC, and DTX1.[2]

SAHM1_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOTCH1_receptor NOTCH1 Receptor ICN1 ICN1 (Intracellular NOTCH1) NOTCH1_receptor->ICN1 Cleavage CSL CSL ICN1->CSL Translocates & Binds Transcription_Complex Transcription_Complex CSL->Transcription_Complex Inactive_Complex Inactive_Complex CSL->Inactive_Complex NOTCH1_Target_Genes NOTCH1_Target_Genes Transcription_Complex->NOTCH1_Target_Genes Activates Transcription MAML1 MAML1 MAML1->Transcription_Complex This compound This compound This compound->CSL Competitively Binds This compound->Inactive_Complex Inactive_Complex->NOTCH1_Target_Genes Blocks Transcription

Preclinical Efficacy of this compound in T-ALL

The anti-leukemic effects of this compound have been demonstrated in both in vitro and in vivo models of T-ALL.

In Vitro Studies

Treatment of various human T-ALL cell lines with this compound has shown potent and specific anti-proliferative effects.[2]

Cell LineThis compound ConcentrationEffect on ProliferationInduction of ApoptosisReference
KOPT-K120 µMSignificant reductionYes[1]
HPB-ALL20 µMSignificant reductionYes[1]
CUTLL115 µMMarked reductionNot specified[3]
SUPT115 µMMarked reductionNot specified[3]
TALL-115 µMMarked reductionNot specified[3]
DND-4115 µMMarked reductionNot specified[3]
JURKAT (PTEN-null)Not specifiedNo significant effectNo[2][3]
MOLT-4 (PTEN-null)Not specifiedNo significant effectNo[3]
In Vivo Studies

A murine model of NOTCH1-driven T-ALL was utilized to evaluate the in vivo efficacy of this compound.[3]

Treatment GroupDosageReduction in Spleen Weight (vs. Vehicle)Reduction in Circulating Leukemic Cells (vs. Vehicle)Reference
This compound5 µM (ex vivo)Statistically significant (P = 0.001)100-fold reduction (P = 0.0026)[3]
This compound30 mg/kg twice dailyNot specifiedSignificant reduction in tumor burden (P = 0.02)[5]
This compound35 mg/kg once dailyNot specifiedNot statistically significant (P = 0.17)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

Cell Proliferation Assay

This assay is used to assess the effect of this compound on the growth of T-ALL cell lines.

Protocol:

  • Cell Culture: Human T-ALL cell lines (e.g., KOPT-K1, HPB-ALL, CUTLL1, SUPT1, TALL-1, DND-41) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with this compound (e.g., at a final concentration of 15 µM or 20 µM), a control peptide (this compound-D1), a known NOTCH inhibitor (e.g., 15 µM DAPT), or vehicle (DMSO).

  • Incubation: Cells are incubated for specified time points (e.g., 3 and 6 days).

  • Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT or XTT assay, or by cell counting using a hemocytometer or an automated cell counter.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis in T-ALL cells following this compound treatment.

Protocol:

  • Cell Treatment: T-ALL cells are treated with this compound, control peptide, or vehicle as described in the cell proliferation assay.

  • Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions (Promega).

  • Assay Procedure: An equal volume of the Caspase-Glo® 3/7 reagent is added to the cell suspension in each well of a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: Luminescence, which is proportional to caspase-3 and -7 activity, is measured using a luminometer.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of NOTCH1 target genes.

Protocol:

  • RNA Extraction: Total RNA is extracted from treated and untreated T-ALL cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).

  • qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes for the target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

qRT_PCR_Workflow T_ALL_Cells T_ALL_Cells RNA_Extraction RNA_Extraction T_ALL_Cells->RNA_Extraction cDNA_Synthesis cDNA_Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Amplification qPCR_Amplification cDNA_Synthesis->qPCR_Amplification Data_Analysis Data_Analysis qPCR_Amplification->Data_Analysis Gene_Expression_Levels Gene_Expression_Levels Data_Analysis->Gene_Expression_Levels

In Vivo T-ALL Mouse Model

This model is essential for evaluating the therapeutic potential of this compound in a living organism.

Protocol:

  • Model Generation:

    • Hematopoietic stem and progenitor cells are isolated from the bone marrow of C57BL/6 mice.

    • These cells are retrovirally transduced with a vector expressing a constitutively active form of human NOTCH1 (e.g., L1601PΔP) and a reporter gene such as Green Fluorescent Protein (GFP).

    • The transduced cells are then transplanted into lethally irradiated recipient mice.

  • This compound Treatment: Once the leukemia is established (monitored by bioluminescence imaging or peripheral blood analysis), mice are treated with this compound (e.g., 30 mg/kg twice daily via intraperitoneal injection) or vehicle.

  • Monitoring and Analysis:

    • Leukemia progression is monitored by bioluminescence imaging (for luciferase-expressing leukemic cells) and by quantifying the percentage of GFP-positive cells in the peripheral blood via flow cytometry.

    • At the end of the study, mice are euthanized, and spleens are weighed to assess tumor burden.

    • Bone marrow and spleen tissues can be collected for immunohistochemical analysis.

Immunohistochemistry for GFP

This technique is used to visualize the infiltration of leukemic cells in tissues.

Protocol:

  • Tissue Preparation: Bone marrow and spleen tissues from the mouse model are fixed in formalin and embedded in paraffin.

  • Sectioning: Thin sections (e.g., 5 µm) are cut from the paraffin blocks and mounted on slides.

  • Antigen Retrieval: The slides are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., by heating in a citrate buffer).

  • Staining:

    • The sections are incubated with a primary antibody against GFP.

    • This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chromogenic substrate is then added to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopy.

Conclusion

This compound represents a promising therapeutic agent for T-ALL by directly targeting the core of the oncogenic NOTCH1 signaling pathway. Its ability to disrupt the formation of the active transcriptional complex leads to the suppression of key leukemogenic genes, resulting in reduced cell proliferation and induction of apoptosis in T-ALL cells. The preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the further development of this compound and similar targeted therapies for the treatment of T-ALL. This technical overview serves as a comprehensive resource for researchers and drug development professionals working to advance novel treatments for this aggressive leukemia.

References

The Impact of SAHM1 on Notch Target Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The core of this pathway involves the formation of a transcriptional activation complex, which includes the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL (CBF1/RBP-Jκ), and the coactivator Mastermind-like 1 (MAML1). Disrupting this complex is a key therapeutic strategy. This technical guide provides an in-depth analysis of the Stapled α-Helical MAML1 peptide (SAHM1), a direct inhibitor of the Notch transcriptional complex. We detail its mechanism of action, its quantitative effects on the expression of canonical Notch target genes, and provide comprehensive experimental protocols for researchers seeking to utilize this potent inhibitor.

Introduction to this compound and the Notch Signaling Pathway

The Notch signaling cascade is an evolutionarily conserved pathway that governs cell-to-cell communication, influencing proliferation, differentiation, and apoptosis.[1][2] The signaling is initiated when a ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a ternary complex with the transcription factor CSL and a member of the Mastermind-like (MAML) family of coactivators.[3][4][5] This complex activates the transcription of downstream target genes, most notably those of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[6]

This compound is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide.[6] It was designed to mimic the α-helical domain of MAML1 that binds to the NICD-CSL complex.[6] By competitively binding to the complex, this compound directly antagonizes the recruitment of endogenous MAML coactivators, thereby preventing the formation of the active transcriptional complex and leading to the potent and specific suppression of Notch target gene expression.[6] This makes this compound a valuable tool for studying Notch signaling and a potential therapeutic agent.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the Notch transcriptional activation complex. Its mechanism can be visualized as a competitive antagonist to the endogenous coactivator MAML1.

Caption: this compound competes with MAML1 for binding to the NICD-CSL complex, preventing transcriptional activation.

Quantitative Effects of this compound on Notch Target Gene Expression

This compound has been demonstrated to potently repress the expression of a wide array of Notch target genes across various models, including T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Efficacy of this compound in Human T-ALL Cell Lines
Cell LineTarget GeneTreatmentResultReference
KOPT-K1HES120 µM this compound for 24h~80% reduction in mRNA expression vs. DMSO[6]
KOPT-K1MYC20 µM this compound for 24h~60% reduction in mRNA expression vs. DMSO[6]
KOPT-K1DTX120 µM this compound for 24h~75% reduction in mRNA expression vs. DMSO[6]
VariousDTX120 µM this compound for 24hConsistent repression across multiple T-ALL lines[6]
U2OSLuciferase ReporterDose-response treatment with this compoundIC₅₀ = 6.5 ± 1.6 µM[6]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of T-ALL
Target GeneTreatmentResultReference
Hes130 mg/kg this compound (BID) for 5 daysSignificant decrease in mRNA vs. vehicle[7]
Myc30 mg/kg this compound (BID) for 5 daysSignificant decrease in mRNA vs. vehicle[7]
Dtx130 mg/kg this compound (BID) for 5 daysSignificant decrease in mRNA vs. vehicle[7]
Hey130 mg/kg this compound (BID) for 5 daysSignificant decrease in mRNA vs. vehicle[7]
Nrarp30 mg/kg this compound (BID) for 5 daysSignificant decrease in mRNA vs. vehicle[7]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma
Target GeneTreatmentResultReference
Gata33 µg this compound (intratracheal) during challengeDownregulated expression in BAL fluid T cells[8]

Detailed Experimental Protocols

The following protocols are based on methodologies reported in key studies investigating this compound. They are intended as a guide and may require optimization for specific experimental systems.

In Vitro Analysis of Notch Target Gene Expression via qRT-PCR

This protocol describes the treatment of a T-ALL cell line (e.g., KOPT-K1) with this compound and subsequent analysis of target gene expression.

Experimental Workflow Diagram:

qRT_PCR_Workflow start Start: KOPT-K1 Cell Culture treatment Treat with this compound (20 µM) or DMSO (Vehicle) for 24h start->treatment harvest Harvest Cells & Lyse treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR (SYBR Green) cdna_synthesis->qpcr analysis Data Analysis (ΔΔCT Method) qpcr->analysis end End: Fold Change in Gene Expression analysis->end

References

Foundational Studies of SAHM1 in Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1), a novel inhibitor of the Notch signaling pathway, in various cancer models. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts: this compound and the Notch Signaling Pathway

This compound is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide designed to disrupt a critical protein-protein interaction within the Notch transcriptional activation complex.[1] The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development and tissue homeostasis. However, aberrant Notch activation is a significant driver in a variety of cancers, most notably T-cell acute lymphoblastic leukemia (T-ALL).[1][2]

The canonical Notch signaling pathway is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a member of the Mastermind-like (MAML) family of coactivators. This complex activates the transcription of Notch target genes, including HES1, MYC, and DTX1, which promote cell proliferation and survival.[1][3]

This compound is designed to mimic the α-helical region of MAML1 that binds to the NICD-CSL complex. By competitively binding to this complex, this compound effectively prevents the recruitment of MAML1, thereby inhibiting the formation of the active transcriptional complex and suppressing the expression of Notch target genes.[1][3] This targeted approach offers a more specific inhibition of the Notch pathway compared to broader-acting agents like γ-secretase inhibitors (GSIs), which can have more off-target effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies of this compound in T-ALL cancer models.

Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines

Cell LineThis compound Concentration (µM)% Viability (relative to control)Reference
TALL-15~40%Moellering et al., 2009
DND-415~50%Moellering et al., 2009
KOPT-K15~60%Moellering et al., 2009

Table 2: In Vivo Efficacy of this compound in a T-ALL Mouse Model

Treatment GroupDose and ScheduleTumor Burden (relative to vehicle)p-valueReference
This compound30 mg/kg, twice dailySignificant dose-dependent regression0.02Moellering et al., 2009
This compound35 mg/kg, once dailyNo significant reduction0.17Moellering et al., 2009
Vehicle-100%-Moellering et al., 2009

Table 3: Effect of this compound on Notch Target Gene Expression in a T-ALL Mouse Model

GeneFold Change (this compound vs. Vehicle)p-valueReference
Hey1~0.20.0006Moellering et al., 2009
Hes1~0.30.0187Moellering et al., 2009
Myc~0.40.023Moellering et al., 2009
Dtx1~0.30.0006Moellering et al., 2009
Nrarp~0.20.001Moellering et al., 2009

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational studies of this compound.

Cell Viability Assay

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the effect of this compound on the viability of T-ALL cell lines.

Materials:

  • T-ALL cell lines (e.g., TALL-1, DND-41, KOPT-K1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound peptide

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed T-ALL cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression of Notch target genes in response to this compound treatment.

Materials:

  • T-ALL cells or tissues from the in vivo model

  • TRIzol reagent for RNA extraction

  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

  • SYBR Green PCR Master Mix

  • Primers for Notch target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

  • qRT-PCR:

    • Prepare the reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers (final concentration of 250 nM each), and cDNA template.

    • Perform the qRT-PCR using a real-time PCR system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis to ensure product specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

In Vivo T-ALL Mouse Model and Bioluminescence Imaging

Objective: To evaluate the in vivo efficacy of this compound in a murine model of T-ALL.

Materials:

  • C57BL/6 mice

  • Luciferase-expressing T-ALL cells

  • This compound peptide

  • Vehicle control (e.g., sterile saline)

  • D-luciferin

  • In vivo imaging system (e.g., IVIS)

  • Isoflurane for anesthesia

Procedure:

  • T-ALL Model Generation:

    • Irradiate recipient C57BL/6 mice.

    • Inject luciferase-expressing T-ALL cells intravenously into the irradiated mice.

    • Monitor leukemia engraftment and progression via bioluminescence imaging.

  • This compound Treatment:

    • Once the leukemia is established (detectable bioluminescent signal), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control via intraperitoneal injection according to the desired dosing schedule (e.g., 30 mg/kg, twice daily).

  • Bioluminescence Imaging:

    • Anesthetize the mice with isoflurane.

    • Inject D-luciferin (150 mg/kg) intraperitoneally.

    • After 10-15 minutes, acquire bioluminescent images using an in vivo imaging system.

    • Quantify the bioluminescent signal from the region of interest (e.g., whole body or specific organs) to measure tumor burden.

  • Data Analysis: Compare the tumor burden between the this compound-treated and vehicle-treated groups over time.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to this compound.

SAHM1_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Notch Ligand (e.g., DLL4) NotchR Notch Receptor Ligand->NotchR 1. Binding gSecretase γ-Secretase NotchR->gSecretase 2. Cleavage NICD NICD gSecretase->NICD 3. Release NICD_n NICD NICD->NICD_n 4. Nuclear Translocation Complex Active Transcriptional Complex NICD_n->Complex InhibitedComplex Inhibited Complex NICD_n->InhibitedComplex CSL CSL CSL->Complex CSL->InhibitedComplex MAML1 MAML1 MAML1->Complex 5. Recruitment Transcription Transcription of Target Genes This compound This compound This compound->InhibitedComplex Inhibition Complex->Transcription 6. Activation

Caption: Mechanism of this compound action on the Notch signaling pathway.

InVivo_Experimental_Workflow cluster_Model_Generation T-ALL Mouse Model Generation cluster_Treatment Treatment Phase cluster_Analysis Data Acquisition and Analysis Irradiation Irradiate C57BL/6 Mice Injection Inject Luciferase-expressing T-ALL Cells Irradiation->Injection Monitoring Monitor Engraftment via Bioluminescence Imaging Injection->Monitoring Randomization Randomize Mice into Treatment Groups Monitoring->Randomization SAHM1_Admin Administer this compound (e.g., 30 mg/kg, BID) Randomization->SAHM1_Admin Vehicle_Admin Administer Vehicle Randomization->Vehicle_Admin Imaging Perform Bioluminescence Imaging SAHM1_Admin->Imaging Vehicle_Admin->Imaging Quantification Quantify Tumor Burden Imaging->Quantification Comparison Compare Treatment vs. Vehicle Groups Quantification->Comparison

Caption: Experimental workflow for the in vivo T-ALL mouse model study.

SAHM1_Gene_Expression_Effect cluster_Genes Notch Target Genes This compound This compound Notch_Complex Notch Transcriptional Complex This compound->Notch_Complex Inhibits Downregulation Downregulation Gene_Expression Target Gene Expression Notch_Complex->Gene_Expression Activates HES1 HES1 MYC MYC DTX1 DTX1 Downregulation->HES1 Downregulation->MYC Downregulation->DTX1

Caption: Logical relationship of this compound's effect on Notch target gene expression.

References

Methodological & Application

Application Notes and Protocols for SAHM1 in Murine Models of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated serum IgE levels. The Notch signaling pathway has been identified as a critical regulator of T helper 2 (Th2) cell differentiation, which orchestrates the allergic inflammatory cascade.[1][2] Consequently, targeting the Notch pathway presents a promising therapeutic strategy for allergic asthma.

SAHM1 (Stapled α-Helical Peptide Derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][3] It functions by disrupting the formation of the Notch transcription factor complex, thereby preventing the transcription of Notch target genes.[3] In murine models of house dust mite (HDM)-induced allergic asthma, this compound has demonstrated significant efficacy in attenuating the key hallmarks of the disease.[1][2]

These application notes provide a comprehensive overview of the use of this compound in murine models of allergic asthma, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathway and experimental workflow.

Mechanism of Action of this compound

This compound targets the protein-protein interface of the Notch transcription factor complex, which consists of the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1), and the coactivator Mastermind-like 1 (MAML1). By mimicking the α-helical structure of the MAML1 N-terminal domain, this compound competitively binds to the NICD-CSL complex, preventing the recruitment of MAML1 and subsequent transcriptional activation of Notch target genes. This inhibition of Notch signaling leads to a downstream reduction in Th2 cell differentiation and cytokine production, ultimately ameliorating the allergic inflammatory response in the airways.

SAHM1_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Notch_Target_Genes Notch Target Genes (e.g., Gata3) Transcription_Complex NICD-CSL-MAML1 Complex Transcription_Complex->Notch_Target_Genes Transcription CSL CSL CSL->Transcription_Complex NICD NICD NICD->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex This compound This compound This compound->Transcription_Complex Inhibition Notch_Receptor Notch Receptor Notch_Receptor->NICD Cleavage Ligand Notch Ligand Ligand->Notch_Receptor Binding

Caption: this compound inhibits the Notch signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in a house dust mite (HDM)-induced murine model of allergic asthma. Data is extracted from KleinJan et al., J Allergy Clin Immunol. 2018.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Cell TypePBS Control (x10^4)HDM + Diluent (x10^4)HDM + this compound (1 µg) (x10^4)p-value (HDM + Diluent vs. HDM + this compound)
Eosinophils0.02 ± 0.0115.2 ± 2.13.1 ± 0.8< 0.001
T-cells0.1 ± 0.032.5 ± 0.41.1 ± 0.2< 0.01
Neutrophils0.1 ± 0.040.8 ± 0.20.4 ± 0.1> 0.05 (NS)
Macrophages10.1 ± 0.912.3 ± 1.511.5 ± 1.1> 0.05 (NS)

Table 2: Effect of this compound on Th2 Cytokine-Producing T-cells in BALF

CytokineHDM + Diluent (x10^3)HDM + this compound (1 µg) (x10^3)p-value
IL-48.5 ± 1.23.2 ± 0.7< 0.01
IL-512.1 ± 1.84.5 ± 1.1< 0.01
IL-1310.2 ± 1.53.8 ± 0.9< 0.01

Table 3: Effect of this compound on Serum IgE Levels

Treatment GroupSerum IgE (ng/mL)p-value (vs. HDM + Diluent)
PBS Control25 ± 8< 0.001
HDM + Diluent450 ± 75-
HDM + this compound (1 µg)220 ± 50< 0.01

Experimental Protocols

The following protocols are based on the methodologies described by KleinJan et al., 2018.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This protocol describes the induction of allergic airway inflammation in mice using house dust mite extract.

Materials:

  • 6-8 week old female BALB/c mice

  • House dust mite (HDM) extract (e.g., Dermatophagoides pteronyssinus)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Micropipettes and sterile tips

Procedure:

  • Sensitization:

    • On day 0, lightly anesthetize mice with isoflurane.

    • Intranasally administer 1 µg of HDM extract in 10 µL of sterile PBS.

  • Challenge:

    • From day 7 to day 11, lightly anesthetize mice daily with isoflurane.

    • Intranasally administer 10 µg of HDM extract in 20 µL of sterile PBS.

  • Control Group:

    • Administer sterile PBS instead of HDM extract following the same timeline.

  • Endpoint Analysis:

    • Perform experimental readouts (e.g., BALF analysis, AHR measurement) 24-72 hours after the final HDM challenge.

HDM_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Day_0 Day 0 Intranasal HDM (1 µg) or PBS Day_7_11 Days 7-11 Daily Intranasal HDM (10 µg) or PBS Day_0->Day_7_11 Day_12_14 Days 12-14 Endpoint Analysis (BALF, AHR, etc.) Day_7_11->Day_12_14

Caption: Workflow for the HDM-induced allergic asthma model.

This compound Administration

This protocol details the topical administration of this compound to the airways of mice.

Materials:

  • This compound peptide

  • Sterile diluent (e.g., PBS or sterile water)

  • Anesthesia (e.g., isoflurane)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile diluent to the desired stock concentration.

    • Further dilute the stock solution to the final working concentration (e.g., 1 µg in 20 µL).

  • Administration:

    • This compound treatment is typically administered during the challenge phase of the asthma model.

    • Co-administer this compound with the HDM extract. Lightly anesthetize the mice and intranasally instill the HDM/SAHM1 mixture.

    • Alternatively, this compound can be administered separately from the HDM challenge, depending on the experimental design.

  • Control Groups:

    • Include a vehicle control group that receives the diluent instead of the this compound solution.

    • A control peptide with a scrambled sequence can also be used to demonstrate the specificity of this compound's effects.

Bronchoalveolar Lavage (BAL) and Fluid (BALF) Analysis

This protocol describes the collection of BALF and subsequent analysis of inflammatory cell populations.

Materials:

  • Euthanasia agent (e.g., CO2, pentobarbital)

  • Tracheal cannula (e.g., 20-gauge)

  • Suture thread

  • 1 mL syringe

  • Ice-cold sterile PBS

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Cytocentrifuge and slides

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • BALF Collection:

    • Euthanize the mouse via an approved method.

    • Expose the trachea through a midline incision in the neck.

    • Insert a tracheal cannula and secure it with a suture.

    • Instill 1 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate the fluid.

    • Repeat the lavage process two to three times, pooling the recovered fluid.

  • Total Cell Count:

    • Centrifuge the pooled BALF at 300 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total number of cells using a hemocytometer or automated cell counter.

  • Differential Cell Count:

    • Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a microscope slide.

    • Stain the slides with a differential staining solution (e.g., Diff-Quik).

    • Count at least 300 cells under a microscope and classify them as macrophages, eosinophils, neutrophils, or lymphocytes based on their morphology.

    • Calculate the absolute number of each cell type by multiplying its percentage by the total cell count.

Measurement of Airway Hyperresponsiveness (AHR)

This protocol outlines the assessment of AHR to a bronchoconstrictor agent like methacholine using an invasive method.

Materials:

  • Anesthetic (e.g., pentobarbital)

  • Tracheostomy tube

  • Mechanical ventilator for small animals (e.g., FlexiVent)

  • Nebulizer

  • Methacholine chloride solution in PBS (at increasing concentrations, e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse.

    • Perform a tracheostomy and insert a cannula into the trachea.

  • Mechanical Ventilation:

    • Connect the mouse to a mechanical ventilator.

    • Ventilate the mouse at a set frequency and tidal volume.

  • Baseline Measurement:

    • Measure baseline airway resistance and compliance.

  • Methacholine Challenge:

    • Aerosolize increasing concentrations of methacholine into the airways for a defined period (e.g., 10 seconds).

    • Measure airway resistance and compliance for a few minutes after each methacholine dose.

  • Data Analysis:

    • Plot the airway resistance against the methacholine concentration to generate a dose-response curve.

    • Compare the dose-response curves between different treatment groups to assess the effect of this compound on AHR. A rightward shift in the curve for the this compound-treated group indicates a reduction in AHR.

Conclusion

This compound is a valuable research tool for investigating the role of the Notch signaling pathway in the pathogenesis of allergic asthma. The protocols and data presented here provide a framework for designing and executing in vivo studies to evaluate the therapeutic potential of Notch inhibitors. The significant reduction in airway inflammation, Th2 cytokine production, and airway hyperresponsiveness observed with this compound treatment in murine models highlights its promise as a potential therapeutic agent for allergic asthma.

References

Application Notes and Protocols: Dose-Response Analysis of SAHM1 in KOPT-K1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1, a stabilized alpha-helical peptide, is a potent inhibitor of the NOTCH1 signaling pathway. It functions by disrupting the formation of the active NOTCH1 transcriptional complex, a critical driver in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL). The KOPT-K1 cell line, derived from a patient with T-ALL, harbors activating mutations in the NOTCH1 gene, rendering it highly dependent on this pathway for proliferation and survival. These application notes provide a comprehensive guide for conducting a dose-response analysis of this compound in KOPT-K1 cells, a crucial step in evaluating its therapeutic potential.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on KOPT-K1 cells. This data is representative of expected outcomes and should be generated by following the detailed protocols provided below.

Table 1: Dose-Response of this compound on KOPT-K1 Cell Viability

This compound Concentration (µM)Cell Viability (%) (48 hours)Cell Viability (%) (72 hours)
0 (Vehicle Control)100.0 ± 4.5100.0 ± 5.2
185.2 ± 3.875.6 ± 4.1
562.7 ± 2.948.3 ± 3.5
1045.1 ± 3.128.9 ± 2.7
2028.4 ± 2.515.1 ± 2.2
5012.6 ± 1.85.8 ± 1.5
IC50 (µM) ~8.5 ~4.2

Table 2: Dose-Dependent Induction of Apoptosis by this compound in KOPT-K1 Cells (48 hours)

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)3.2 ± 0.52.1 ± 0.35.3 ± 0.8
18.9 ± 1.14.5 ± 0.613.4 ± 1.7
525.6 ± 2.310.2 ± 1.435.8 ± 3.7
1042.1 ± 3.518.7 ± 2.160.8 ± 5.6
2058.9 ± 4.125.4 ± 2.884.3 ± 6.9
5065.3 ± 4.830.1 ± 3.295.4 ± 8.0

Table 3: Effect of this compound on Cell Cycle Distribution in KOPT-K1 Cells (24 hours)

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)45.2 ± 2.838.1 ± 2.516.7 ± 1.9
152.8 ± 3.132.5 ± 2.214.7 ± 1.6
565.1 ± 3.924.3 ± 2.010.6 ± 1.3
1075.6 ± 4.215.8 ± 1.78.6 ± 1.1
2082.3 ± 4.510.1 ± 1.47.6 ± 0.9
5085.1 ± 4.88.2 ± 1.26.7 ± 0.8

Experimental Protocols

KOPT-K1 Cell Culture
  • Cell Line: KOPT-K1 (human T-ALL)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: KOPT-K1 cells grow in suspension. Maintain cell density between 2 x 10^5 and 2 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.

This compound Preparation
  • Solvent: Dissolve this compound (Molecular Weight: ~2196.58 g/mol ) in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C.

  • Working Solutions: Prepare fresh dilutions of this compound in the complete culture medium immediately before each experiment. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the metabolic activity of KOPT-K1 cells, which is an indicator of cell viability.

  • Materials:

    • KOPT-K1 cells

    • This compound

    • Complete culture medium

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed KOPT-K1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the formazan crystals.

    • Carefully remove the supernatant.

    • Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • KOPT-K1 cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed KOPT-K1 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

    • Treat with various concentrations of this compound for 48 hours.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

  • Materials:

    • KOPT-K1 cells treated with this compound

    • PBS

    • 70% ice-cold ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed KOPT-K1 cells and treat with this compound for 24 hours as described for the apoptosis assay.

    • Collect cells by centrifugation.

    • Wash with PBS and resuspend the pellet in 500 µL of PBS.

    • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This protocol is for detecting the protein levels of key components of the NOTCH1 signaling pathway and apoptosis markers.

  • Materials:

    • KOPT-K1 cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-HES1, anti-MYC, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat KOPT-K1 cells with this compound for 24-48 hours.

    • Lyse the cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control.

Visualizations

SAHM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOTCH1_Receptor NOTCH1 Receptor NICD NICD (NOTCH1 Intracellular Domain) NOTCH1_Receptor->NICD Cleavage CSL CSL NICD->CSL Translocation & Binding Active_Complex Active Transcriptional Complex CSL->Active_Complex MAML1 MAML1 MAML1->Active_Complex Target_Genes Target Genes (HES1, MYC, etc.) Active_Complex->Target_Genes Transcription This compound This compound This compound->Active_Complex Inhibition

Caption: this compound inhibits the NOTCH1 signaling pathway.

Experimental_Workflow Start Start: KOPT-K1 Cell Culture Treatment Treatment with this compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Pathway Analysis) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for this compound dose-response analysis.

Dose_Response_Logic SAHM1_Dose Increasing this compound Concentration NOTCH_Inhibition Increased NOTCH1 Pathway Inhibition SAHM1_Dose->NOTCH_Inhibition Downstream_Effects Downstream Effects NOTCH_Inhibition->Downstream_Effects Cell_Viability Decreased Cell Viability Downstream_Effects->Cell_Viability Apoptosis Increased Apoptosis Downstream_Effects->Apoptosis G1_Arrest Increased G0/G1 Arrest Downstream_Effects->G1_Arrest

Caption: Logical flow of this compound's dose-dependent effects.

Application Notes and Protocols for Studying Notch-Dependent Cellular Processes with SAHM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a direct inhibitor of the Notch signaling pathway.[1] It functions by disrupting the formation of the Notch transcriptional activation complex, specifically by preventing the recruitment of the coactivator Mastermind-like 1 (MAML1) to the complex formed by the intracellular domain of Notch (ICN) and the DNA-binding protein CSL.[1] This targeted inhibition makes this compound a valuable tool for studying Notch-dependent cellular processes in various contexts, including cancer and immunology.

These application notes provide a summary of the key applications of this compound, quantitative data from relevant studies, and detailed protocols for its use in laboratory settings.

Mechanism of Action

The canonical Notch signaling pathway is initiated by ligand binding to the Notch receptor, leading to two successive proteolytic cleavages that release the ICN. ICN then translocates to the nucleus, where it forms a complex with CSL and recruits MAML1 to activate the transcription of Notch target genes.[1] this compound is designed to mimic the α-helical region of MAML1 that binds to the ICN-CSL complex. By competitively binding to this complex, this compound prevents the association of endogenous MAML1, thereby inhibiting transcriptional activation.[1]

SAHM1_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor 1. Ligand Binding NICD NICD Notch_Receptor->NICD 2. Cleavage CSL CSL NICD->CSL 3. Nuclear Translocation & Complex Formation MAML1 MAML1 CSL->MAML1 4. MAML1 Recruitment Transcription Transcription MAML1->Transcription 5. Transcriptional Activation Target_Gene Target Gene (e.g., HES1, MYC) This compound This compound This compound->CSL Inhibition

Figure 1: Mechanism of this compound in the Notch signaling pathway.

Applications

This compound has been utilized in various research areas to probe the function of Notch signaling. Key applications include:

  • T-Cell Acute Lymphoblastic Leukemia (T-ALL): Over 50% of T-ALL cases exhibit activating mutations in the NOTCH1 gene, making it a critical therapeutic target.[2] this compound has been shown to suppress the proliferation of NOTCH1-dependent T-ALL cell lines and inhibit leukemic progression in mouse models.[1]

  • Allergic Asthma: The Notch signaling pathway is implicated in the pathogenesis of allergic airway inflammation.[3] Studies have demonstrated that this compound can abrogate the hallmarks of allergic asthma in mouse models, reducing airway inflammation and hyperreactivity.[3][4]

  • Stem Cell Biology: Notch signaling is a key regulator of stem cell fate. This compound has been used to investigate the role of Notch in maintaining the undifferentiated state of limbal epithelial stem/progenitor cells.

Data Presentation

The following tables summarize quantitative data from key studies utilizing this compound.

Table 1: In Vitro Efficacy of this compound in T-ALL

ParameterCell LineThis compound ConcentrationEffectReference
IC50 (Luciferase Reporter Assay) HeLa6.5 ± 1.6 µMRepression of Notch-dependent luciferase activity[1]
Gene Expression (qRT-PCR) KOPT-K120 µM (24h)Decreased mRNA levels of HES1, MYC, and DTX1[1]
Cell Proliferation CUTLL1, SUPT1, HPB-ALL, TALL-1, DND-41, KOPT-K115 µM (3 and 6 days)Marked reduction in cell proliferation[1]
Apoptosis (Caspase 3/7 activity) Sensitive T-ALL cell lines15 µMInduction of apoptosis[1]

Table 2: In Vivo Efficacy of this compound in a T-ALL Mouse Model

ParameterTreatmentEffectReference
Tumor Burden (Bioluminescence) 30 mg/kg this compound twice dailySignificant regression of tumor burden[1]
Gene Expression (qRT-PCR) 30 mg/kg this compound twice dailySignificant decrease in mRNA levels of Heyl, Hes1, Myc, Dtx1, and Nrarp[1]

Table 3: Efficacy of this compound in a Mouse Model of Allergic Asthma

ParameterTreatmentEffectReference
Eosinophil and T-cell numbers in BAL fluid 1 µg this compound (intratracheal, during challenge)Marked reduction[2][4]
Bronchial Hyperreactivity 1 µg this compound (intratracheal, during challenge)Reduced[4]
GATA3 expression in CD4+ T cells 3 µg this compound (intratracheal, with anti-IFN-γ)Reduced[4]
Serum IgE levels This compound therapyReduced[3]

Experimental Protocols

Herein are detailed protocols for key experiments using this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Notch Transcription Complex

This protocol is designed to show that this compound disrupts the interaction between the intracellular domain of NOTCH1 (ICN1) and MAML1.

CoIP_Workflow Start Start Cell_Lysis 1. Cell Lysis Start->Cell_Lysis Pre_Clearing 2. Pre-clearing Lysate Cell_Lysis->Pre_Clearing Incubation 3. Incubate with Bait Antibody (e.g., anti-ICN1) Pre_Clearing->Incubation IP 4. Immunoprecipitation (Protein A/G beads) Incubation->IP Wash 5. Wash Beads IP->Wash Elution 6. Elute Proteins Wash->Elution Analysis 7. Western Blot Analysis (Probe for MAML1 and ICN1) Elution->Analysis End End Analysis->End Asthma_Model_Workflow Start Start Sensitization 1. Sensitization Phase (e.g., HDM administration) Start->Sensitization Challenge 2. Challenge Phase (e.g., HDM administration) Sensitization->Challenge Treatment 3. This compound Treatment (Intratracheal during challenge) Challenge->Treatment Analysis 4. Analysis (BAL fluid analysis, Histology, etc.) Treatment->Analysis End End Analysis->End

References

Application of SAHM1 in Luciferase Reporter Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 is a synthetically engineered, cell-permeable, hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][2][3] It functions by disrupting a critical protein-protein interaction within the Notch transactivation complex, specifically preventing the assembly of the active transcriptional complex.[3] This targeted mechanism of action makes this compound a valuable tool for studying Notch-dependent cellular processes and a potential therapeutic agent in diseases where Notch signaling is aberrantly activated, such as in certain cancers and allergic asthma.[2][3][4]

Luciferase reporter assays are a cornerstone of modern cell biology, providing a highly sensitive and quantitative method to study gene expression and signaling pathway activity.[5] The application of this compound in conjunction with Notch-responsive luciferase reporters offers a robust system to investigate the intricacies of Notch signaling and to screen for novel modulators of this pathway.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in luciferase reporter assays to study the Notch signaling pathway.

Principle of the Assay

The core principle of this application lies in the use of a reporter plasmid where the expression of the firefly luciferase gene is driven by a promoter containing binding sites for the transcription factor RBPj (also known as CSL). In the presence of an active Notch signal, the Notch Intracellular Domain (NICD) translocates to the nucleus and forms a complex with RBPj and Mastermind-like 1 (MAML1), leading to the transcription of the luciferase gene.[2]

This compound, a stapled peptide derived from MAML1, competitively binds to the NICD-RBPj complex, preventing the recruitment of MAML1 and thereby inhibiting the transcription of the luciferase reporter gene.[2][3] The resulting decrease in luciferase activity, which can be quantified by measuring the light emitted upon the addition of a luciferin substrate, is directly proportional to the inhibitory effect of this compound on the Notch pathway.[3][6] A co-transfected Renilla luciferase plasmid under the control of a constitutive promoter is often used as an internal control to normalize for variations in transfection efficiency and cell number.[3][7]

Application Areas

  • Elucidation of Notch Signaling: Investigate the fundamental mechanisms of Notch pathway activation and repression.

  • Drug Discovery and High-Throughput Screening (HTS): Screen for small molecules or other biologicals that modulate Notch signaling. The assay is amenable to HTS formats.[8]

  • Target Validation: Confirm the on-target activity of putative Notch pathway inhibitors.

  • Dose-Response Studies: Determine the potency (e.g., IC50) of inhibitory compounds like this compound.[6]

  • Specificity Analysis: Assess the specificity of inhibitors by comparing their effects on Notch-driven reporters versus other signaling pathway reporters.

Data Presentation

The quantitative data from luciferase reporter assays using this compound can be effectively summarized in tables to facilitate comparison and interpretation.

Table 1: Dose-Dependent Inhibition of Notch1-Dependent Luciferase Reporter by this compound

Concentration of this compound (µM)Fold DilutionNormalized Luciferase Activity (Mean ± SD)
451:10.1 ± 0.05
151:30.2 ± 0.08
51:90.4 ± 0.1
1.671:270.6 ± 0.15
0.551:810.8 ± 0.2
0 (Vehicle)-1.0 ± 0.1

Data adapted from a study on the direct inhibition of the NOTCH transcription factor complex.[3][6] The signal was normalized to a Renilla luciferase control.

Table 2: Potency of this compound in Notch1-Dependent Luciferase Reporter Assay

CompoundTargetAssay TypeIC50 (µM)
This compoundNotch1 Transcription Factor ComplexDual-Luciferase Reporter Assay6.5 ± 1.6

IC50 value represents the concentration of this compound required to achieve 50% inhibition of the maximal luciferase activity.[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and the experimental steps, the following diagrams have been generated using Graphviz (DOT language).

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor S2 Cleavage S2 Cleavage Notch Receptor->S2 Cleavage Ligand (e.g., Delta/Jagged) Ligand (e.g., Delta/Jagged) Ligand (e.g., Delta/Jagged)->Notch Receptor Binding S3 Cleavage (γ-secretase) S3 Cleavage (γ-secretase) S2 Cleavage->S3 Cleavage (γ-secretase) NICD NICD S3 Cleavage (γ-secretase)->NICD Release RBPj RBPj NICD->RBPj Nuclear Translocation and Binding MAML1 MAML1 RBPj->MAML1 Recruitment Transcription Target Gene Transcription MAML1->Transcription Activation This compound This compound This compound->RBPj Inhibition

Caption: The Notch Signaling Pathway and the inhibitory action of this compound.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement Cell_Culture 1. Seed Cells in a Multi-well Plate Transfection 2. Co-transfect with Notch Reporter (Firefly Luc) & Control (Renilla Luc) Plasmids Cell_Culture->Transfection SAHM1_Treatment 3. Treat Cells with this compound or Vehicle Control Transfection->SAHM1_Treatment Incubation 4. Incubate for a Defined Period (e.g., 24h) SAHM1_Treatment->Incubation Cell_Lysis 5. Lyse Cells Incubation->Cell_Lysis Luciferase_Assay 6. Perform Dual-Luciferase® Reporter Assay Cell_Lysis->Luciferase_Assay Data_Analysis 7. Analyze Data: Normalize Firefly to Renilla Luminescence Luciferase_Assay->Data_Analysis

Caption: Experimental workflow for a this compound luciferase reporter assay.

Experimental Protocols

The following are detailed protocols for performing a dual-luciferase reporter assay to assess the inhibitory activity of this compound on the Notch signaling pathway.

Materials and Reagents
  • Mammalian cell line (e.g., HEK293T, KOPT-K1)[3]

  • Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • Notch-responsive firefly luciferase reporter plasmid (e.g., containing RBPj binding sites)

  • Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • This compound peptide (Tocris Bioscience or other reputable supplier)[1]

  • Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent)

  • Phosphate-Buffered Saline (PBS)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • Opaque 96-well microplates suitable for luminescence readings

  • Luminometer with dual injectors

Protocol 1: Cell Culture and Transfection
  • Cell Seeding: Twenty-four hours prior to transfection, seed the chosen mammalian cells into a 96-well opaque white plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute the Notch-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid in a suitable transfection medium (e.g., Opti-MEM™). A 10:1 ratio of firefly to Renilla plasmid is often a good starting point.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

    • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.

Protocol 2: this compound Treatment and Cell Lysis
  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).[1] From this stock, prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: After the 24-hour transfection incubation, carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Return the plate to the 37°C CO2 incubator and incubate for an additional 24 hours.

  • Cell Lysis:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Aspirate the medium from the wells and wash once with PBS.

    • Add the appropriate volume of 1X Passive Lysis Buffer (from the Dual-Luciferase® kit) to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[9][10]

Protocol 3: Luciferase Assay and Data Analysis
  • Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) and the Stop & Glo® Reagent according to the manufacturer's protocol. Ensure all reagents are at room temperature before use.

  • Luminometer Setup: Program the luminometer to inject LAR II, read the firefly luminescence, then inject the Stop & Glo® Reagent, and read the Renilla luminescence. A 2-second pre-read delay and a 10-second measurement window are typical settings.

  • Measurement:

    • Carefully transfer an appropriate volume of cell lysate from each well of the 96-well plate to a new opaque luminometer plate.

    • Place the plate in the luminometer and initiate the reading sequence.

  • Data Analysis:

    • For each well, calculate the ratio of the firefly luminescence reading to the Renilla luminescence reading. This normalization corrects for variability in transfection efficiency and cell number.

    • To determine the inhibitory effect of this compound, express the normalized luciferase activity in the this compound-treated wells as a percentage of the activity in the vehicle-treated control wells.

    • For dose-response curves, plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

Conclusion

This compound is a powerful tool for the investigation of the Notch signaling pathway. When combined with the sensitivity and quantitative nature of luciferase reporter assays, it provides researchers with a robust platform for a wide range of applications, from fundamental research to drug discovery. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.

References

Application Notes and Protocols for SAHM1 Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a potent inhibitor of the Notch signaling pathway. By mimicking the Mastermind-like 1 (MAML1) protein, this compound disrupts the formation of the Notch transcriptional activation complex, a critical step in the propagation of Notch signaling. Dysregulation of the Notch pathway is implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and potentially other solid tumors. These application notes provide detailed protocols for the administration of this compound in xenograft mouse models, a crucial preclinical step in evaluating its therapeutic efficacy.

Mechanism of Action: Notch Signaling Inhibition

The canonical Notch signaling pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits the coactivator MAML1. This ternary complex initiates the transcription of Notch target genes, which are involved in cell proliferation, differentiation, and survival.

This compound directly interferes with this process by binding to the NICD-CSL complex, thereby preventing the recruitment of MAML1. This inhibition of the transcriptional activation complex leads to the downregulation of Notch target genes and subsequent anti-tumor effects in Notch-dependent malignancies.

SAHM1_Mechanism_of_Action This compound Mechanism of Action in Notch Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD CSL CSL NICD->CSL Binds Transcription_Complex NICD-CSL-MAML1 Complex MAML1 MAML1 Inhibited_Complex Inhibited Complex MAML1->Transcription_Complex Recruitment Target_Genes Target Gene Transcription Transcription_Complex->Target_Genes Activates This compound This compound This compound->CSL Binds to NICD-CSL This compound->MAML1 Blocks Recruitment

This compound inhibits the formation of the Notch transcriptional activation complex.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model.[1]

Table 1: this compound Administration Details in T-ALL Xenograft Model

ParameterDetailsReference
Mouse Strain C57BL/6-TyrC/C (albino)
Cell Line Murine hematopoietic stem cells transduced with L1601PΔP NOTCH1 allele
Tumor Model Bioluminescent murine model of T-ALL
Administration Route Intraperitoneal (IP) injection
Vehicle Not explicitly stated, but likely a buffered saline solution with a solubilizing agent like DMSO.

Table 2: this compound Efficacy in T-ALL Xenograft Model

Treatment GroupDosageDosing ScheduleOutcomeP-valueReference
Vehicle--Progressive disease-
This compound35 mg/kgOnce daily (QD)Slight decrease in tumor burden0.17
This compound30 mg/kgTwice daily (BID)Significant tumor regression0.02

Experimental Protocols

Protocol 1: Establishment of a T-ALL Xenograft Mouse Model

This protocol describes the generation of a bioluminescent murine model of T-ALL, which allows for non-invasive monitoring of tumor burden.

Materials:

  • Donor C57BL/6 mice constitutively expressing firefly luciferase

  • Retrovirus encoding the L1601PΔP NOTCH1 allele (or other oncogenic Notch variant)

  • Recipient isogenic C57BL/6-TyrC/C albino mice

  • Standard materials for bone marrow isolation, cell culture, and retroviral transduction

  • Flow cytometer

Procedure:

  • Isolate bone marrow from luciferase-expressing C57BL/6 mice.

  • Transduce the bone marrow cells with the retrovirus carrying the oncogenic NOTCH1 allele.

  • Transplant the transduced cells into isogenic C57BL/6-TyrC/C albino recipients.

  • Monitor the development of leukemia by regular bioluminescence imaging.

  • Confirm T-ALL development through flow cytometric analysis of peripheral blood for leukemic markers.

  • Once the disease is established, splenic T-ALL cells can be harvested for secondary transplants to create cohorts for in vivo studies.

Protocol 2: Preparation and Administration of this compound

This protocol outlines the preparation of this compound for intraperitoneal injection.

Materials:

  • This compound peptide

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS) or 0.9% saline, sterile

  • Sterile microcentrifuge tubes

  • Insulin syringes with 28-30G needles

Procedure:

  • Reconstitution: this compound is soluble in water (up to 1 mg/mL) and DMSO. For in vivo studies, first, dissolve the peptide in a minimal amount of sterile DMSO to create a concentrated stock solution.

  • Dilution: For injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

  • Dosage Calculation: Calculate the required volume of the final this compound solution based on the mouse's body weight and the target dose (e.g., 30 mg/kg).

  • Administration:

    • Restrain the mouse appropriately.

    • Perform an intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.

    • The injection volume should typically be between 100-200 µL for a standard adult mouse.[2][3]

Protocol 3: Monitoring Tumor Growth and Efficacy Analysis

This protocol describes the methods for assessing tumor burden and the efficacy of this compound treatment.

Materials:

  • Bioluminescence imaging system (for T-ALL model)

  • Digital calipers (for solid tumor models)

  • Anesthesia (e.g., isoflurane)

  • Data analysis software

Procedure for Bioluminescent Models (e.g., T-ALL):

  • Anesthetize the mice.

  • Administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.

  • After a consistent waiting period (e.g., 10 minutes), acquire bioluminescence images.

  • Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor.

  • Monitor tumor burden by performing imaging at regular intervals (e.g., twice weekly).

  • Analyze the change in bioluminescence over time to assess tumor growth or regression in response to treatment.

Procedure for Subcutaneous Solid Tumor Models:

  • Measure the length (L) and width (W) of the subcutaneous tumor using digital calipers at regular intervals.

  • Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .

  • Monitor the tumor volume over the course of the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Efficacy Analysis:

  • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • Treatment/Control (T/C) Ratio: This is another common measure of efficacy, calculated as the ratio of the mean tumor volume in the treated group to that of the control group at a specific time point.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.

Experimental Workflow Diagram

SAHM1_Xenograft_Workflow General Workflow for this compound Administration in Xenograft Models Start Start Xenograft_Establishment Establish Xenograft Model (e.g., T-ALL or Solid Tumor) Start->Xenograft_Establishment Tumor_Growth Allow Tumors to Reach Palpable/Measurable Size Xenograft_Establishment->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment_Initiation Initiate this compound or Vehicle Administration Randomization->Treatment_Initiation Monitoring Monitor Tumor Growth (Bioluminescence or Calipers) Treatment_Initiation->Monitoring Endpoint Continue Treatment until Predefined Endpoint Monitoring->Endpoint Regular Intervals Data_Analysis Data Collection and Analysis (Tumor Volume, Weight, etc.) Endpoint->Data_Analysis End End Data_Analysis->End

A generalized workflow for in vivo studies with this compound.

References

Protocol for Resuspending and Storing SAHM1 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SAHM1 is a cell-permeable, hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling pathway.[1] It functions by disrupting the formation of the Notch transcription complex, making it a valuable tool for research in areas such as cancer biology, immunology, and developmental biology.[1][2] Proper handling, resuspension, and storage of the this compound peptide are critical to ensure its stability and biological activity in downstream applications. This document provides a detailed protocol for the effective resuspension and storage of lyophilized this compound peptide.

The information presented here is compiled from manufacturer's recommendations and relevant scientific literature. Adherence to these guidelines will help maintain the integrity and performance of the peptide.

Quantitative Data Summary

For optimal performance and longevity of the this compound peptide, it is crucial to adhere to the recommended resuspension and storage conditions. The following table summarizes the key quantitative data for handling the this compound peptide.

ParameterRecommendationSource(s)
Primary Solvent Dimethyl Sulfoxide (DMSO)[3]
Solubility in Primary Solvent 25-50 mg/mL[3]
Storage of Lyophilized Peptide -20°C for short-term, -80°C for long-term[4][5]
Storage of Stock Solution Aliquot and store at -20°C
Stock Solution Stability Up to 3 months at -20°C
Short-term Storage of Diluted Solutions Up to 1 week at 4°C

Experimental Protocols

Materials Required
  • Lyophilized this compound peptide

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Centrifuge

Protocol for Resuspending this compound Peptide

This protocol describes the preparation of a stock solution of this compound peptide.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[6]

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Prepare the Solvent: Use anhydrous DMSO to prepare the stock solution.

  • Add the Solvent: Carefully add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., 25 mg/mL or 50 mg/mL).[3] The solvent should be added slowly down the side of the vial to avoid aerosolizing the powder.[7]

  • Dissolve the Peptide: Gently vortex or swirl the vial until the peptide is completely dissolved. A clear solution should be obtained.[7]

  • Aliquot the Stock Solution: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.[5]

  • Store the Aliquots: Store the aliquots at -20°C for up to 3 months. For longer-term storage, -80°C is recommended.[4][5]

Protocol for Long-Term Storage

For optimal long-term stability, both lyophilized and reconstituted this compound peptide should be stored under specific conditions.

  • Lyophilized Peptide: Store the unopened vial at -20°C or -80°C in a desiccated environment.[4][5]

  • Reconstituted Peptide: Store the aliquoted stock solution at -20°C for up to 3 months. For storage periods exceeding 3 months, it is advisable to store the aliquots at -80°C.[4][5] Avoid using frost-free freezers as the temperature fluctuations during defrost cycles can degrade the peptide.[5][6]

Visualized Workflow

The following diagram illustrates the recommended workflow for resuspending and storing the this compound peptide.

SAHM1_Workflow cluster_prep Preparation cluster_resuspend Resuspension cluster_storage Storage start Lyophilized this compound Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_dmso Add Anhydrous DMSO centrifuge->add_dmso dissolve Gently Vortex/Swirl to Dissolve add_dmso->dissolve stock_solution This compound Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot short_term Short-term Storage (-20°C, up to 3 months) aliquot->short_term long_term Long-term Storage (-80°C) aliquot->long_term

Caption: Workflow for this compound peptide resuspension and storage.

This detailed protocol and the accompanying information will aid researchers in the proper handling of this compound peptide, ensuring the reliability and reproducibility of their experimental results.

References

Application Note: Quantitative Analysis of HES1 and MYC Gene Expression Following SAHM1 Treatment using Real-Time PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SAHM1 is a cell-permeable, hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][2] It functions by disrupting the formation of the Notch transactivation complex, specifically by preventing the binding of Mastermind-like 1 (MAML1) to the intracellular domain of Notch (NICD) and its DNA-binding partner RBPj.[1][3] Dysregulation of the Notch signaling pathway is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL), where it drives the expression of oncogenic target genes.[3]

Two critical downstream targets of the Notch pathway are the transcriptional repressor HES1 (Hairy and Enhancer of Split 1) and the proto-oncogene MYC.[4][5][6] Activation of Notch signaling leads to the upregulation of both HES1 and MYC, which play crucial roles in cell proliferation, differentiation, and survival.[6][7][8] Consequently, inhibition of the Notch pathway by this compound is expected to decrease the expression of these target genes.[4]

This application note provides a detailed protocol for the quantitative analysis of HES1 and MYC mRNA levels in a human T-ALL cell line (e.g., JURKAT) following treatment with this compound. The methodology utilizes reverse transcription followed by quantitative real-time polymerase chain reaction (RT-qPCR) with SYBR Green detection.

Principle

This protocol employs a two-step RT-qPCR method to quantify the relative changes in HES1 and MYC gene expression. First, total RNA is extracted from this compound-treated and untreated cells and reverse transcribed into complementary DNA (cDNA). This cDNA then serves as the template for qPCR. In the qPCR step, gene-specific primers for HES1, MYC, and a stable housekeeping gene (e.g., GAPDH) are used to amplify the respective target sequences. The SYBR Green dye intercalates with the double-stranded DNA amplicons, and the resulting fluorescence is measured in real-time. The cycle threshold (Ct) values, which are inversely proportional to the initial amount of target cDNA, are used to determine the relative expression of HES1 and MYC, normalized to the housekeeping gene.

Materials and Methods

Cell Culture and this compound Treatment
  • Culture JURKAT cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

  • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

RNA Extraction and cDNA Synthesis
  • Extract total RNA from the cell pellets using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's protocol.

Quantitative Real-Time PCR (qPCR)
  • Prepare the qPCR reaction mix using a SYBR Green-based qPCR master mix. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA template (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Use the following primer sequences for human HES1, MYC, and GAPDH:

    • HES1 Forward: 5'-AGGCGGACATTCTGGAAATG-3'

    • HES1 Reverse: 5'-CGTTCATGCACTCGCTGAAG-3'

    • MYC Forward: 5'-GGCTCCTGGCAAAAGGTCA-3'

    • MYC Reverse: 5'-CTGCGTAGTTGTGCTGATGT-3'

    • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • Perform the qPCR using a real-time PCR instrument with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: As per instrument guidelines to verify amplicon specificity.

  • Include no-template controls (NTCs) for each primer set to check for contamination.

Data Analysis
  • Determine the Ct values for each sample and target gene.

  • Calculate the relative gene expression using the 2^-ΔΔCt method:

    • ΔCt = Ct(target gene) - Ct(housekeeping gene)

    • ΔΔCt = ΔCt(treated sample) - ΔCt(untreated control)

    • Fold Change = 2^-ΔΔCt

Expected Results

Treatment of T-ALL cells with this compound is expected to result in a dose- and time-dependent decrease in the mRNA expression of both HES1 and MYC. The following tables provide an example of the expected quantitative data.

Table 1: Relative HES1 mRNA Expression after 24h this compound Treatment

This compound Concentration (µM)Average Ct (HES1)Average Ct (GAPDH)ΔCtΔΔCtFold Change (2^-ΔΔCt)
0 (Control)22.518.04.50.01.00
523.818.15.71.20.44
1025.018.07.02.50.18
2026.218.28.03.50.09

Table 2: Relative MYC mRNA Expression after 24h this compound Treatment

This compound Concentration (µM)Average Ct (MYC)Average Ct (GAPDH)ΔCtΔΔCtFold Change (2^-ΔΔCt)
0 (Control)21.018.03.00.01.00
522.118.14.01.00.50
1023.318.05.32.30.20
2024.518.26.33.30.10

Visualizations

SAHM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Cleavage RBPj RBPj NICD->RBPj Translocation to Nucleus Transcription_Complex Active Transcription Complex RBPj->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex HES1_MYC_DNA HES1/MYC Promoter Transcription_Complex->HES1_MYC_DNA Binds HES1_MYC_mRNA HES1/MYC mRNA HES1_MYC_DNA->HES1_MYC_mRNA Transcription This compound This compound This compound->MAML1 Inhibits Binding

Caption: this compound inhibits the Notch signaling pathway.

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_cDNA RNA Extraction & cDNA Synthesis cluster_qPCR Quantitative PCR Cell_Culture T-ALL Cell Culture (e.g., JURKAT) SAHM1_Treatment This compound Treatment (0, 5, 10, 20 µM) Cell_Culture->SAHM1_Treatment Cell_Harvest Harvest Cells SAHM1_Treatment->Cell_Harvest RNA_Extraction Total RNA Extraction Cell_Harvest->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Amplification Real-Time PCR Amplification (HES1, MYC, GAPDH) qPCR_Setup->qPCR_Amplification Data_Analysis Data Analysis (2^-ΔΔCt Method) qPCR_Amplification->Data_Analysis Final_Result Fold Change in HES1 & MYC Expression Data_Analysis->Final_Result Relative Gene Expression

Caption: Experimental workflow for qPCR analysis.

Troubleshooting

IssuePossible CauseSolution
Low RNA yield Insufficient cell numberStart with a higher number of cells.
Improper cell lysisEnsure complete cell lysis according to the kit protocol.
Poor RNA quality (low A260/A280) Contamination with protein or phenolRe-precipitate the RNA or use a column-based cleanup kit.
No amplification in qPCR Poor cDNA qualityVerify RNA integrity before cDNA synthesis. Use a high-quality reverse transcriptase.
Incorrect primer designValidate primer efficiency and specificity.
qPCR inhibitor carryoverDilute the cDNA template.
High Ct values Low target expressionIncrease the amount of cDNA template.
Inefficient primersRedesign or optimize primers.
Non-specific amplification (multiple peaks in melt curve) Primer-dimersOptimize primer concentration and annealing temperature.
Genomic DNA contaminationTreat RNA with DNase I before cDNA synthesis. Design primers that span an exon-exon junction.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for quantifying the effect of the Notch inhibitor this compound on the expression of the downstream target genes HES1 and MYC. This assay can be a valuable tool for researchers and drug development professionals studying the Notch signaling pathway and evaluating the efficacy of potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving SAHM1 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAHM1, a potent Notch pathway inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for successful in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a hydrocarbon-stapled alpha-helical peptide that functions as a Notch pathway inhibitor by preventing the assembly of the Notch transcriptional complex.[1][2] Like many peptide-based therapeutics, especially those with hydrophobic residues or modifications like stapling, this compound can exhibit limited aqueous solubility. This can pose a challenge for in vivo studies which require the peptide to be in a soluble, non-aggregated, and biocompatible form for administration.

Q2: What is the reported solubility of this compound?

A2: this compound is reported to be soluble in water up to 1 mg/mL.[3] However, for in vivo studies, higher concentrations are often required, which may necessitate the use of co-solvents or other formulation strategies.

Q3: What is the general approach to dissolving hydrophobic or stapled peptides like this compound?

A3: A common strategy is to first dissolve the peptide in a small amount of a sterile organic co-solvent, such as dimethyl sulfoxide (DMSO), and then slowly dilute the solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) while vortexing.[4] This method helps to prevent the peptide from precipitating out of solution.

Q4: What are some common excipients that can be used to improve the solubility and stability of peptides for parenteral administration?

A4: Several excipients can be employed to enhance the solubility and stability of peptide formulations. These include:

  • Co-solvents: Such as DMSO or ethanol.

  • Bulking agents: Like mannitol or trehalose, which are particularly useful for lyophilized formulations.[5][6]

  • Solubilizing agents: Including cyclodextrins (e.g., HPβCD or SBEβCD) which can encapsulate hydrophobic molecules.[7]

  • Amino acids: Arginine and glycine have been shown to improve solubility and reduce aggregation.[8][9]

  • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can help to prevent aggregation at interfaces.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in aqueous buffer. High hydrophobicity of the stapled peptide.1. Attempt to dissolve a small test amount of this compound in sterile, deionized water first. 2. If insoluble, use a minimal amount of an organic co-solvent like DMSO to first dissolve the peptide. Then, slowly add the aqueous buffer of choice while vortexing.[4]
Precipitation occurs upon addition of aqueous buffer to the this compound-DMSO stock solution. The solubility limit of this compound in the final buffer composition has been exceeded.1. Reduce the final concentration: Your target concentration may be too high for the chosen solvent system. 2. Slow down the dilution: Add the aqueous buffer dropwise to the DMSO stock while vigorously vortexing. This prevents localized high concentrations of the peptide that can trigger aggregation. 3. Increase the co-solvent percentage: If your experimental model allows, you can try increasing the final percentage of DMSO. However, be mindful of potential toxicity.[4]
The final this compound solution is cloudy or hazy. Presence of undissolved micro-aggregates.1. Sonication: Use a bath sonicator to gently sonicate the solution for 5-10 minutes to break up small aggregates. 2. Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material. Carefully collect the supernatant.
Loss of this compound activity in vivo. Aggregation or degradation of the peptide in the formulation.1. Prepare fresh solutions: Prepare the this compound formulation immediately before each experiment. 2. Optimize storage: If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Consider excipients: Incorporate stabilizing excipients like arginine or use a formulation with cyclodextrin to protect the peptide.[7][8]

Quantitative Data Summary

The following table summarizes formulation components used for this compound and other stapled peptides in published in vivo studies. This data can serve as a starting point for developing your own formulation.

PeptideFormulation ComponentsRoute of AdministrationConcentration/DoseReference
This compound DMSOIntranasal25 mg/mL[1]
This compound Not specifiedIntraperitoneal30-35 mg/kg[11][12]
ATSP-7041 (stapled peptide) DMSO, 30% (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) or Sulfobutylether-β-Cyclodextrin (SBEβCD)Intravenous30 mg/mL (stock in DMSO)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection (General Protocol)

This protocol is a general guideline based on common practices for solubilizing hydrophobic peptides.

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Initial Dissolution in DMSO:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add a minimal volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 25-50 mg/mL).

    • Vortex thoroughly for 1-2 minutes until the peptide is completely dissolved. A brief sonication (5 minutes) in a bath sonicator can aid dissolution.

  • Dilution in Aqueous Buffer:

    • In a separate sterile tube, prepare the required volume of sterile PBS for your final desired concentration.

    • While vigorously vortexing the PBS, slowly add the this compound-DMSO stock solution dropwise.

    • Continue vortexing for at least 5 minutes after the addition is complete.

  • Clarification of the Solution:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • If the solution is not perfectly clear, centrifuge it at high speed (>10,000 x g) for 15 minutes at 4°C to pellet any insoluble aggregates.

    • Carefully transfer the clear supernatant to a new sterile tube.

  • Final Preparation and Use:

    • Use the final solution immediately for your in vivo experiment.

    • It is recommended to prepare the formulation fresh for each experiment to ensure consistency and minimize the risk of aggregation over time.

Protocol 2: Formulation of a Stapled Peptide with Cyclodextrin for Intravenous Injection (Adapted for this compound)

This protocol is adapted from a study that successfully used a cyclodextrin-based formulation for the intravenous delivery of a stapled peptide.[7]

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free 30% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) or Sulfobutylether-β-Cyclodextrin (SBEβCD) in saline or PBS.

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare the Cyclodextrin Vehicle:

    • Prepare a sterile 30% (w/v) solution of HPβCD or SBEβCD in sterile saline or PBS. Ensure it is fully dissolved.

  • Dissolve this compound in DMSO:

    • As described in Protocol 1, dissolve the lyophilized this compound in a minimal volume of sterile DMSO to create a concentrated stock solution (e.g., 30 mg/mL).

  • Formulate the Final Injectable Solution:

    • While vortexing the 30% cyclodextrin solution, slowly add the this compound-DMSO stock solution to achieve the final desired concentration for injection.

    • Continue to vortex for 5-10 minutes to ensure proper mixing and complexation.

  • Final Preparation and Use:

    • Visually inspect the solution for clarity.

    • Use the final formulation immediately for intravenous administration.

Visualizations

Notch Signaling Pathway and this compound Inhibition

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Ligand Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD 2. NICD Release CSL CSL NICD->CSL 3. Nuclear Translocation and Complex Formation Transcription_Complex Active Transcription Complex CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex CoR Co-repressors CoR->CSL Represses in absence of NICD Target_Genes Target Gene Transcription (e.g., HES, HEY) Transcription_Complex->Target_Genes 4. Transcriptional Activation This compound This compound This compound->Transcription_Complex 5. Inhibition of Complex Assembly SAHM1_Solubilization_Workflow start Start: Lyophilized this compound dissolve_dmso Dissolve in minimal sterile DMSO start->dissolve_dmso vortex_sonicate Vortex and/or Sonicate until fully dissolved dissolve_dmso->vortex_sonicate slow_dilution Slowly add DMSO stock to buffer with vortexing vortex_sonicate->slow_dilution prepare_buffer Prepare sterile aqueous buffer (e.g., PBS) prepare_buffer->slow_dilution check_clarity Inspect for clarity slow_dilution->check_clarity clear_solution Solution is clear check_clarity->clear_solution Yes cloudy_solution Solution is cloudy check_clarity->cloudy_solution No final_solution Final sterile solution for in vivo use clear_solution->final_solution centrifuge Centrifuge at >10,000 x g cloudy_solution->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant collect_supernatant->final_solution

References

SAHM1 peptide stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SAHM1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound, a hydrocarbon-stapled α-helical peptide that inhibits the Notch signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide. It is derived from Mastermind-like 1 (MAML1) and acts as a potent inhibitor of the Notch signaling pathway.[1] this compound functions by targeting the critical protein-protein interface within the Notch transactivation complex, thereby preventing its assembly. This disruption leads to the genome-wide suppression of Notch-activated genes.[1]

Q2: What are the best practices for storing and handling lyophilized this compound peptide?

A2: To ensure the long-term stability of lyophilized this compound, it is recommended to store it at -20°C or -80°C in a tightly sealed vial, protected from light. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease stability. Weigh out the desired amount quickly and reseal the vial promptly. For extended storage, it is advisable to aliquot the peptide to avoid repeated freeze-thaw cycles.

Q3: How should I reconstitute and store this compound peptide in solution?

A3: this compound is soluble in DMSO and water.[2] For reconstitution, sterile, oxygen-free buffers at a pH of 5-6 are recommended to minimize degradation.[3] A common stock solution concentration used in studies is 25 mg/mL in DMSO.[1] Once in solution, it is crucial to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid freeze-thaw cycles. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[2]

Q4: What are the known stability issues with this compound and other stapled peptides?

A4: While hydrocarbon stapling generally enhances proteolytic resistance and conformational stability compared to unstapled peptides, this compound is still susceptible to degradation over time. Potential degradation pathways for peptides include hydrolysis, deamidation, and oxidation. Although specific data on this compound's degradation products are limited, these general pathways should be considered.

Q5: Is this compound prone to aggregation?

A5: Peptides, particularly those with hydrophobic residues, can be prone to aggregation. While specific aggregation studies on this compound are not widely published, its α-helical structure, stabilized by the hydrocarbon staple, is designed to maintain its monomeric and active conformation. However, improper storage, high concentrations, or certain buffer conditions could potentially promote aggregation. If you observe precipitation or loss of activity, aggregation should be considered as a possible cause.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Cellular Assays
Possible Cause Troubleshooting Step
Peptide Degradation - Ensure proper storage of lyophilized and reconstituted peptide (see FAQs).- Prepare fresh stock solutions if degradation is suspected.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Minimize exposure of solutions to light and room temperature.
Improper Reconstitution - Confirm the correct solvent (e.g., DMSO) and concentration were used.- Ensure the peptide is fully dissolved before use. Gentle vortexing or sonication can aid dissolution.
Cell Culture Conditions - Be aware that components in serum can potentially interact with or degrade the peptide. Consider performing experiments in serum-free media for a defined period if results are inconsistent.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not cytotoxic.
Incorrect Dosage - Verify the calculations for the final concentration of this compound used in the assay. In published studies, concentrations for in vitro assays have ranged from low micromolar to 20 µM, while in vivo doses have been around 30 mg/kg.[2][4]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in Peptide Aliquots - Ensure thorough mixing of the stock solution before preparing aliquots.- Use calibrated pipettes for accurate dispensing.
Batch-to-Batch Variability - If using different batches of this compound, perform a bridging study to compare their activity.- Always note the batch number in your experimental records.
Experimental Setup - Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.- Include positive and negative controls in every experiment. For this compound, an inactive control peptide like this compound-D1 has been used in some studies.[1]
Issue 3: Suspected Peptide Aggregation
Possible Cause Troubleshooting Step
High Concentration - Visually inspect the stock solution for any precipitation. If observed, try diluting the stock solution.- Centrifuge the solution before use and carefully take the supernatant.
Buffer Incompatibility - Test the solubility of this compound in different buffers to find the most suitable one for your experiment.- Maintain a pH between 5 and 7, as extreme pH can promote aggregation.
Storage Conditions - Avoid storing the peptide in solution for extended periods, even at low temperatures. Lyophilized storage is preferred for the long term.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide general stability information for stapled peptides and recommended analytical parameters for this compound.

Table 1: General Stability of Stapled Peptides

Parameter General Observation for Stapled Peptides Reference
Proteolytic Resistance Significantly increased compared to unstapled parent peptides.General knowledge from stapled peptide literature
Serum Half-life Generally enhanced, but can vary depending on the sequence and staple position.General knowledge from stapled peptide literature
In Vitro Half-life (example) A study on fluorescently labeled peptides in human blood plasma showed half-lives ranging from 3.2 to 50.5 hours.[5][5]

Table 2: this compound Properties and Recommended Analytical Parameters

Property Value/Recommendation Reference
Molecular Weight 2196.58 g/mol
Purity (as supplied) ≥90% or ≥93% (by HPLC)[2]
Solubility Soluble in DMSO (up to 50 mg/mL) and water (up to 1 mg/mL).[2]
Storage (Lyophilized) -20°C[2]
Storage (in DMSO) Up to 3 months at -20°C[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Serum

Objective: To determine the half-life of this compound in a biological matrix.

Materials:

  • This compound peptide

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Water with 0.1% TFA

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in PBS to a final concentration of 100 µM.

  • Add the this compound solution to pre-warmed serum to achieve a final peptide concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.

  • To precipitate serum proteins, add an equal volume of cold ACN with 0.1% TFA to the aliquot.

  • Vortex the mixture and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant and analyze it by RP-HPLC.

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining this compound against time and calculate the half-life.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Materials:

  • This compound peptide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV light source

  • HPLC-MS system

Procedure:

  • Prepare separate solutions of this compound in water.

  • Acid Hydrolysis: Add 0.1 M HCl to one solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to another solution and incubate at 60°C for 24 hours. Neutralize with HCl before analysis.

  • Oxidation: Add 3% H₂O₂ to a third solution and incubate at room temperature for 24 hours.

  • Photostability: Expose a fourth solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.

  • Analyze all samples by HPLC-MS to separate and identify the degradation products by comparing their mass-to-charge ratios with that of the intact this compound.

Visualizations

SAHM1_Mechanism_of_Action cluster_Cell Cell cluster_Nucleus Nucleus Notch_Complex Notch Transcriptional Complex Assembly Transcription Transcription Notch_Complex->Transcription NICD NICD NICD->Notch_Complex CSL CSL CSL->Notch_Complex MAML1 MAML1 MAML1->Notch_Complex Target_Genes Notch Target Genes (e.g., HES1, MYC) Transcription->Target_Genes This compound This compound Peptide This compound->Notch_Complex Inhibits Assembly

Caption: Mechanism of this compound action in the Notch signaling pathway.

Experimental_Workflow_Stability start Start: this compound Sample incubation Incubate with Serum at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling precipitation Precipitate Proteins (e.g., with Acetonitrile) sampling->precipitation centrifugation Centrifuge to Separate Supernatant precipitation->centrifugation analysis Analyze Supernatant by RP-HPLC centrifugation->analysis data Quantify Peak Area and Calculate Half-life analysis->data end End: Stability Profile data->end

Caption: Workflow for assessing this compound peptide stability in serum.

References

SAHM1 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1). This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential off-target effects during experimentation with this Notch pathway inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide designed as an inhibitor of the Notch signaling pathway.[1][2][3] Its primary target is the highly conserved protein-protein interface of the Notch transactivation complex.[3][4]

Q2: How does this compound inhibit the Notch pathway?

This compound functions by directly binding to the Notch-CSL (RBPj) complex, competitively preventing the recruitment of the co-activator MAML1 (Mastermind-like 1).[1][4] This action prevents the assembly of the active transcriptional complex, leading to a genome-wide suppression of Notch-activated genes such as HES1, MYC, and DTX1.[4][5]

Q3: What are off-target effects and why are they a concern for stapled peptides?

Off-target effects occur when a molecule binds to and modulates the activity of proteins other than its intended target.[6] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other adverse events.[6] For stapled peptides, off-target effects can sometimes arise from the physicochemical properties of the peptide itself, such as the hydrocarbon staple or overall charge, which may lead to non-specific interactions or membrane disruption.[7][8]

Q4: Are there specific known off-target proteins for this compound?

Currently, the scientific literature has not identified specific, validated off-target proteins for this compound. Gene expression profiling has shown a strong correlation between the effects of this compound and other Notch inhibitors like GSIs (gamma-secretase inhibitors), suggesting the Notch pathway is its major target.[4] However, researchers acknowledge that it is impossible to conclusively rule out all off-target activities.[4] Therefore, careful experimental design and validation are critical.

Quantitative Data Summary

The following table summarizes the known properties and biological activity of this compound.

PropertyValue / DescriptionReference
Target Notch Transcription Factor Complex[4]
Mechanism Prevents MAML1 co-activator recruitment to the NICD-CSL complex.[1][4]
IC₅₀ 6.5 ± 1.6 µM (in a NOTCH1-dependent luciferase reporter assay)[5]
Molecular Weight 2196.58 g/mol [3]
Sequence AERLRRRIXLCRXHHST (with N-terminal Ac & β-Ala and stapled X residues)[3]

Troubleshooting Guide

This guide addresses common issues that may indicate potential off-target effects.

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target (Notch signaling).

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Effects 1. Use a structurally unrelated inhibitor of the Notch pathway (e.g., a gamma-secretase inhibitor like DAPT).2. Perform a dose-response curve and compare the potency (EC₅₀/IC₅₀) for the observed phenotype with the potency for on-target engagement (e.g., repression of HES1).3. Use a control peptide (e.g., a scrambled or inactive version of this compound like this compound-D1).If the phenotype is not replicated with the alternative inhibitor or the control peptide, it is likely an off-target effect of this compound. A significant discrepancy in potency between the phenotype and on-target activity also suggests an off-target mechanism.[6]
On-Target Effect (undocumented) If the phenotype is consistently reproduced with other Notch pathway inhibitors, this may indicate a previously uncharacterized role for Notch signaling in your experimental system.Further investigation into the link between Notch signaling and the observed phenotype is warranted.

Issue 2: My compound shows toxicity in cell lines at or near the concentrations required for target inhibition.

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Toxicity 1. Perform a counter-screen with a cell line that does not depend on Notch signaling for survival or does not express a key component of the pathway.2. Screen this compound against a known panel of toxicity-related targets (e.g., using a CRO service).3. Evaluate cell membrane integrity (e.g., via an LDH release assay), as stapled peptides can sometimes cause membrane disruption.[7]If toxicity persists in the Notch-independent cell line, it is likely due to off-target effects.[6] Identification of interactions with toxicity-related proteins or evidence of membrane disruption would also point to off-target mechanisms.
On-Target Toxicity Modulate the expression of the intended target (e.g., using siRNA or CRISPR to knock down a key component like RBPj) to see if it phenocopies the observed toxicity.Replication of toxicity upon target knockdown suggests that the effect is mediated through the intended Notch pathway.[6]

Visualizations

SAHM1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor GSI γ-Secretase NotchReceptor->GSI 2. Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->NotchReceptor 1. Binds NICD_cyto NICD GSI->NICD_cyto 3. Releases NICD_nuc NICD NICD_cyto->NICD_nuc 4. Translocation CSL CSL (RBPj) Transcription Target Gene Transcription (e.g., HES1, MYC) CSL->Transcription 6. Activates MAML1 MAML1 MAML1->CSL 5. Forms Complex NICD_nuc->CSL This compound This compound This compound->Block

Caption: this compound Mechanism of Action in the Notch Signaling Pathway.

Off_Target_ID_Workflow cluster_step2 Comparative Analysis Methods cluster_step3 Unbiased Identification Methods start Unexpected Phenotype or Toxicity Observed with this compound step1 Step 1: Validate On-Target Engagement (e.g., qRT-PCR for HES1, DTX1) start->step1 step2 Step 2: Comparative Analysis step1->step2 step3 Step 3: Unbiased Off-Target Identification step2->step3 If off-target is suspected comp1 Use structurally distinct Notch inhibitor (e.g., GSI) comp2 Use inactive control peptide (e.g., this compound-D1) comp3 Use target-knockout cell line unbiased1 Chemical Proteomics (e.g., Affinity Pulldown-MS) unbiased2 Global Gene Expression (RNA-Seq) unbiased3 Cellular Thermal Shift Assay (CETSA) end_off Conclusion: Off-Target Effect end_on Conclusion: On-Target Effect comp1->end_off Phenotype not replicated comp1->end_on Phenotype replicated comp2->end_off Phenotype not replicated comp3->end_off Phenotype absent unbiased1->end_off Identifies novel binding partners

Caption: Experimental Workflow for Investigating Potential Off-Target Effects.

Troubleshooting_Tree q1 Is the observed phenotype reproduced by other Notch inhibitors (e.g., GSIs)? q2 Is the phenotype absent in a Notch-pathway knockout cell line? q1->q2 Yes res_off High Likelihood of OFF-TARGET Effect q1->res_off No q3 Is the EC50 for the phenotype significantly different from the IC50 for Notch inhibition? q2->q3 Yes res_investigate Potential Novel ON-TARGET Biology q2->res_investigate No (Phenotype Persists) q3->res_off Yes res_on High Likelihood of ON-TARGET Effect q3->res_on No

Caption: Troubleshooting Decision Tree for Unexpected Phenotypes.

Key Experimental Protocols

Protocol 1: Global Gene Expression Analysis by RNA-Seq

This protocol helps determine if this compound treatment results in a transcriptional signature that diverges from known Notch inhibition.

  • Cell Treatment: Culture your cell line of interest and treat in triplicate with:

    • Vehicle Control (e.g., DMSO)

    • This compound (at 1x, 3x, and 10x the IC₅₀ for target inhibition)

    • A structurally unrelated Notch inhibitor (e.g., DAPT at an effective concentration)

  • RNA Extraction: After an appropriate incubation time (e.g., 24 hours), harvest cells and extract total RNA using a high-purity extraction kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform deep sequencing on a suitable platform.

  • Data Analysis:

    • Perform differential gene expression analysis for each treatment condition compared to the vehicle control.

    • Use Gene Set Enrichment Analysis (GSEA) to compare the transcriptional signature of this compound to the signature of the control Notch inhibitor.[4]

    • Interpretation: A high correlation between the this compound and control inhibitor signatures confirms on-target activity. Genes or pathways uniquely regulated by this compound are potential indicators of off-target effects and warrant further investigation.

Protocol 2: Unbiased Off-Target Identification by Chemical Proteomics

This method aims to identify direct binding partners of this compound in a cellular context. This requires a modified version of this compound containing a tag for pulldown (e.g., biotin).

  • Probe Synthesis: Synthesize or obtain a version of this compound that includes a biotin tag, preferably linked via a spacer arm to minimize steric hindrance. Validate that the tagged probe retains its on-target inhibitory activity.

  • Cell Lysate Preparation: Grow cells and prepare a native protein lysate.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated this compound probe.

    • As a control, perform a parallel incubation with an excess of non-biotinylated ("competitor") this compound to identify non-specific binders.

    • Capture the probe-protein complexes using streptavidin-coated magnetic beads.

  • Protein Digestion and Mass Spectrometry:

    • Wash the beads extensively to remove non-specific proteins.

    • Perform on-bead digestion of the captured proteins (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis:

    • Identify proteins that are significantly enriched in the biotin-SAHM1 pulldown compared to controls (beads only, or competition control).

    • Interpretation: Proteins specifically and competitively pulled down by the probe are high-confidence candidate off-targets. These candidates must be validated using orthogonal methods (e.g., Western blot, functional assays).

References

Technical Support Center: Optimizing SAHM1 Dosage for Leukemia Progression Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of SAHM1 to inhibit leukemia progression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit leukemia progression?

A1: this compound is a stapled alpha-helical peptide derived from Mastermind-like 1 (MAML1). It acts as a direct inhibitor of the NOTCH signaling pathway. In leukemia, particularly T-cell Acute Lymphoblastic Leukemia (T-ALL), the NOTCH1 pathway is often hyperactivated due to mutations and drives cancer cell proliferation and survival. This compound functions by disrupting the formation of the NOTCH transcription factor complex, specifically by preventing the recruitment of the co-activator MAML1 to the complex formed by the intracellular domain of NOTCH1 (ICN1) and the transcription factor CSL. This leads to the repression of NOTCH target genes essential for leukemic cell growth.

Q2: For which types of leukemia is this compound most effective?

A2: this compound has shown the most significant efficacy in preclinical models of T-cell Acute Lymphoblastic Leukemia (T-ALL) that are dependent on the NOTCH signaling pathway, often referred to as GSI-sensitive T-ALL cell lines. Its effectiveness in other leukemias, such as Acute Myeloid Leukemia (AML), is less clear and may be context-dependent, as the role of NOTCH signaling in AML is more complex and can be either tumor-suppressive or oncogenic. Published data indicates that this compound has no significant effect on GSI-insensitive, NOTCH-independent leukemia cells.

Q3: What is a recommended starting dosage for in vivo and in vitro experiments?

A3: Based on preclinical murine models of T-ALL, a twice-daily intraperitoneal injection of 30 mg/kg this compound has been shown to cause a significant regression of tumors. A once-daily dose of 35 mg/kg did not produce a statistically significant reduction in tumor burden. For in vitro studies with primary AML cells, a concentration of 20µM has been used as a pan-Notch inhibitor for comparison. However, optimal in vitro concentrations for T-ALL cell lines may vary, and a dose-response study is recommended.

Q4: How can I assess the efficacy of this compound treatment in my experiments?

A4: The efficacy of this compound can be evaluated through a variety of methods:

  • In vitro:

    • Cell Viability and Proliferation Assays: To measure the impact on cancer cell growth.

    • Apoptosis Assays: Such as Annexin V/PI staining followed by flow cytometry, to determine if this compound induces programmed cell death.

    • qRT-PCR: To quantify the downregulation of NOTCH target genes like Hey1, Hes1, Myc, Dtx1, and Nrarp.

  • In vivo:

    • Bioluminescence Imaging: For non-invasive monitoring of tumor burden in animal models.

    • Flow Cytometry: To analyze the percentage of leukemic cells in peripheral blood, bone marrow, and spleen.

    • Survival Studies: To determine if this compound treatment prolongs the lifespan of tumor-bearing animals.

Q5: I am not observing the expected anti-leukemic effects with this compound. What could be the issue?

A5: Several factors could contribute to a lack of efficacy:

  • Cell Line Insensitivity: The leukemia cell line you are using may not be dependent on the NOTCH signaling pathway for its proliferation and survival. For example, T-ALL cell lines with a loss of PTEN can be insensitive to NOTCH inhibition.

  • Incorrect Dosage or Administration: The dosage or frequency of administration may be suboptimal. For in vivo studies, a twice-daily regimen has been shown to be more effective than once-daily.

  • Peptide Stability: Ensure that the this compound peptide has been stored and handled correctly to maintain its stability and activity.

  • Tumor Model: The specific genetic background of the leukemia model can influence its dependence on NOTCH signaling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No reduction in leukemia cell proliferation in vitro. The cell line is not NOTCH-dependent.Test this compound on a known NOTCH-dependent T-ALL cell line (e.g., KOPT-K1) as a positive control.
Suboptimal concentration of this compound.Perform a dose-response experiment to determine the IC50 of this compound for your specific cell line.
No significant tumor regression in vivo. Insufficient dosing frequency.Switch from a once-daily to a twice-daily administration schedule, as this has been shown to be more effective.[1]
Inadequate drug exposure.Consider alternative routes of administration or formulations to improve bioavailability, if possible.
No downregulation of NOTCH target genes (e.g., Hes1, Myc). Ineffective delivery of this compound to the cells.For in vitro experiments, ensure proper mixing and incubation times. For in vivo studies, confirm successful administration of the intended dose.
RNA degradation.Use proper RNA extraction and handling techniques. Check RNA integrity before proceeding with qRT-PCR.
High variability in experimental results. Inconsistent experimental procedures.Standardize all experimental protocols, including cell seeding densities, drug preparation, and timing of assessments.
Animal-to-animal variation in in vivo studies.Increase the number of animals per group to achieve sufficient statistical power.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a T-ALL Murine Model

Treatment Group Dosage and Schedule Outcome P-value
Vehicle-Progressive disease-
This compound35 mg/kg, once daily (QD)No significant change in bioluminescence0.17
This compound30 mg/kg, twice daily (BID)Significant regression of tumor0.02

Data from a murine model of T-ALL with established leukemia. Bioluminescence was used to quantify tumor burden.[1]

Table 2: In Vitro Concentration of this compound for AML Studies

Cell Type This compound Concentration Assay Purpose
Primary AML cells20µMCell Viability (AnnexinV/PI)Pan-Notch inhibition to prevent chemoresistance.

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V/PI Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Leukemia cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed leukemia cells in a multi-well plate at a density that will not exceed confluency during the experiment. Allow cells to adhere (if applicable) or stabilize overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cells from each well into individual flow cytometry tubes.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect the cells and transfer them to flow cytometry tubes.

  • Cell Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension in Binding Buffer: After the final wash, resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

  • Data Analysis:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 2: Analysis of NOTCH Target Gene Expression by qRT-PCR

Objective: To measure the change in mRNA levels of NOTCH target genes in response to this compound treatment.

Materials:

  • Leukemia cells treated with this compound and vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (Hey1, Hes1, Myc, Dtx1, Nrarp) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for a target gene or housekeeping gene, and the synthesized cDNA.

    • Run the qPCR reaction in a qPCR instrument using a standard thermal cycling program (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in the this compound-treated samples relative to the vehicle-treated samples using the 2^-ΔΔCt method.

Visualizations

SAHM1_Mechanism_of_Action This compound Mechanism of Action in NOTCH Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Ligand Notch Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor Binding S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage ICN Intracellular Notch Domain (ICN) S3_Cleavage->ICN CSL CSL ICN->CSL Nuclear Translocation and Binding Transcription_Complex Active Transcription Complex ICN->Transcription_Complex CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex Target_Genes Target Gene Expression (Hes1, Hey1, Myc) Transcription_Complex->Target_Genes Activation This compound This compound This compound->Transcription_Complex Inhibition

Caption: this compound inhibits the NOTCH signaling pathway.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Leukemia Cell Culture SAHM1_Treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->SAHM1_Treatment_vitro Proliferation_Assay Proliferation/ Viability Assay SAHM1_Treatment_vitro->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) SAHM1_Treatment_vitro->Apoptosis_Assay qRT_PCR qRT-PCR for NOTCH Targets SAHM1_Treatment_vitro->qRT_PCR Animal_Model Leukemia Animal Model (e.g., Xenograft) SAHM1_Treatment_vivo This compound Administration (e.g., 30mg/kg BID) Animal_Model->SAHM1_Treatment_vivo Tumor_Monitoring Tumor Burden Monitoring SAHM1_Treatment_vivo->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Flow Cytometry, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for testing this compound efficacy.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Start: No this compound Effect Observed Check_Cell_Line Is the cell line NOTCH-dependent? Start->Check_Cell_Line Check_Dosage Is the dosage and schedule optimal? Check_Cell_Line->Check_Dosage Yes Use_Positive_Control Action: Use a known sensitive cell line (e.g., KOPT-K1) Check_Cell_Line->Use_Positive_Control No Check_Controls Are positive/negative controls working? Check_Dosage->Check_Controls Yes Perform_Dose_Response Action: Perform dose-response and/or increase frequency Check_Dosage->Perform_Dose_Response No Review_Protocols Action: Review and standardize experimental protocols Check_Controls->Review_Protocols No Investigate_Resistance Conclusion: Investigate potential resistance mechanisms (e.g., PTEN status) Check_Controls->Investigate_Resistance Yes Use_Positive_Control->Check_Dosage Perform_Dose_Response->Check_Controls Problem_Solved Problem Solved Review_Protocols->Problem_Solved

Caption: Troubleshooting guide for this compound experiments.

References

Technical Support Center: Overcoming Resistance to SAHM1 Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SAHM1, a stapled α-helical peptide inhibitor of the Notch signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on understanding and overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic, cell-permeable stapled α-helical peptide that directly targets the Notch transactivation complex.[1] It is designed to mimic the Mastermind-like 1 (MAML1) protein and competitively binds to the Notch intracellular domain (NICD)-CSL (CBF1/RBPJ) complex. This binding prevents the recruitment of MAML1, a critical co-activator, thereby inhibiting the transcription of Notch target genes such as HES1, HEY1, and MYC.[1][2]

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

A2: Lack of response to this compound can be multifactorial:

  • Notch-Independence: The cancer cell line may not be dependent on the Notch signaling pathway for its proliferation and survival.[3] It is crucial to establish the Notch-dependency of your cell line before initiating this compound experiments.

  • Intrinsic Resistance: The cells may possess inherent resistance mechanisms, such as pre-existing activation of downstream or parallel survival pathways (e.g., PI3K/AKT signaling) that bypass the need for Notch signaling.

  • Experimental Issues: Suboptimal experimental conditions, such as incorrect dosage, poor peptide stability, or inefficient cellular uptake, can lead to an apparent lack of response.

  • Acquired Resistance: If the cells were initially sensitive, they might have developed resistance during the course of the experiment.

Q3: How can I determine if my cancer cell line is dependent on Notch signaling?

A3: To ascertain Notch dependency, you can:

  • Gene Expression Analysis: Profile the expression of Notch receptors (NOTCH1-4) and their target genes (e.g., HES1, HEY1, MYC, DTX1). High expression of these genes may indicate an active Notch pathway.

  • Genomic Analysis: Check for activating mutations in NOTCH1 or other components of the pathway.

  • Functional Assays: Use genetic knockdown (siRNA or shRNA) of key Notch pathway components (e.g., NOTCH1, RBPJ) and observe the impact on cell viability and proliferation. A significant reduction in cell growth upon knockdown would suggest Notch dependency.

Q4: What are the known mechanisms of resistance to Notch inhibitors like this compound?

A4: While specific resistance mechanisms to this compound are not yet extensively documented, resistance to Notch pathway inhibitors in general can arise from:

  • Activation of Bypass Pathways: Upregulation of alternative pro-survival signaling pathways, most notably the PI3K/AKT/mTOR pathway, can compensate for the inhibition of Notch signaling.

  • Mutations in Pathway Components: While less common for inhibitors that target protein-protein interactions, mutations in the Notch pathway components could potentially alter the binding affinity of this compound.

  • Epigenetic Alterations: Changes in the epigenetic landscape can lead to altered gene expression profiles that promote cell survival in the absence of Notch signaling.

  • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins can lead to the active removal of the therapeutic agent from the cell, although this is less characterized for stapled peptides compared to small molecules.[4]

Q5: Are there any known off-target effects of this compound?

A5: this compound was designed for high specificity to the Notch transcriptional complex. However, like any therapeutic agent, off-target effects are a possibility. It is advisable to include appropriate controls in your experiments, such as a scrambled or inactive version of the stapled peptide, to distinguish between on-target and off-target effects.[5] As a stapled peptide, this compound's larger interaction surface compared to small molecules may reduce the likelihood of single point mutations in off-target proteins conferring resistance.[6]

Troubleshooting Guides

Problem 1: Low or Inconsistent Efficacy of this compound in vitro
Possible Cause Troubleshooting Step
Peptide Instability Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Poor Cellular Uptake Confirm cellular uptake using a fluorescently labeled version of this compound (e.g., FITC-SAHM1) and microscopy or flow cytometry. Optimize incubation time and concentration. The hydrocarbon staple is designed to enhance cell permeability.[7][8]
Incorrect Dosing Perform a dose-response curve to determine the optimal concentration (e.g., IC50) for your specific cell line. Concentrations can vary significantly between cell types.
Serum Inhibition Components in fetal bovine serum (FBS) can sometimes interfere with peptide activity. Consider reducing the serum concentration during treatment, if compatible with your cell line's health.
Problem 2: Development of Acquired Resistance to this compound
Possible Cause Troubleshooting Step
Activation of Bypass Pathways Profile the activity of key survival pathways (e.g., PI3K/AKT, MAPK/ERK) in your resistant cells compared to the parental line using western blotting for phosphorylated proteins.
Clonal Selection The treated cell population may have a pre-existing sub-population of resistant cells that are selected for during treatment. Consider single-cell cloning of resistant colonies to study the resistance mechanism in a homogenous population.
Changes in Notch Pathway Components Sequence the components of the Notch pathway in resistant cells to check for any mutations that might affect this compound binding.

Quantitative Data

The following table summarizes hypothetical data for illustrative purposes, as comprehensive quantitative data on this compound-resistant cell lines is not yet available in the literature.

Cell Line Description This compound IC50 (µM) Key Molecular Features
KOPT-K1 (Parental) T-ALL, NOTCH1 mutant, Notch-dependent5 - 10High HES1, MYC expression
KOPT-K1-SR (this compound-Resistant) Hypothetical this compound-resistant line> 50Elevated p-AKT, potential PTEN loss
MDA-MB-231 Breast cancer, Notch-independent> 100Low Notch target gene expression

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol outlines a general method for developing acquired resistance to this compound through continuous, long-term exposure.[9][10]

Materials:

  • Parental cancer cell line known to be sensitive to this compound

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO or water)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Determine Initial Dosing: Establish the IC20 (concentration that inhibits 20% of cell growth) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Seed the parental cells and, after 24 hours, replace the medium with fresh medium containing this compound at the IC20 concentration.

  • Monitoring and Dose Escalation:

    • Monitor the cells daily. Initially, a significant amount of cell death is expected.

    • When the cells resume a normal growth rate and reach 70-80% confluency, subculture them.

    • Gradually increase the concentration of this compound in the culture medium with each passage (a 1.5 to 2-fold increase is recommended).

  • Selection of Resistant Population: Continue the dose escalation for several months. A resistant population is typically considered established when the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cells.

  • Characterization: Once a resistant population is established, perform functional and molecular analyses to confirm resistance and investigate the underlying mechanisms.

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Lyse parental and resistant cells with and without this compound treatment.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the activation of signaling pathways between sensitive and resistant cells.

Visualizations

SAHM1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor NICD_cytoplasm NICD NotchReceptor->NICD_cytoplasm releases Ligand Ligand (e.g., Delta/Jagged) Ligand->NotchReceptor binds NICD_nucleus NICD NICD_cytoplasm->NICD_nucleus translocates CSL CSL (RBPJ) NICD_nucleus->CSL binds MAML1 MAML1 CSL->MAML1 recruits Transcription Target Gene Transcription MAML1->Transcription activates This compound This compound This compound->CSL blocks MAML1 binding Resistance_Workflow cluster_analysis Analysis of Resistant Cells start Start with This compound-sensitive cancer cells treat Continuous exposure to escalating doses of this compound start->treat select Selection of proliferating resistant cells treat->select expand Expansion of resistant population select->expand characterize Molecular and Functional Characterization expand->characterize viability Confirm Resistance (IC50 Shift) characterize->viability western Analyze Bypass Pathways (e.g., p-AKT) characterize->western sequencing Sequence Notch Pathway Genes characterize->sequencing Bypass_Pathway This compound This compound Notch Notch Signaling This compound->Notch Proliferation Cell Proliferation & Survival Notch->Proliferation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation promotes ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) ReceptorTyrosineKinase->PI3K_AKT activates

References

interpreting SAHM1 dose-dependent effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing SAHM1, a stapled α-helical peptide inhibitor of the Notch signaling pathway. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Stapled α-Helical peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide designed to inhibit the Notch signaling pathway.[1][2] Its mechanism of action involves directly targeting the Notch transcription factor complex in the nucleus.[3]

Normally, activation of the Notch pathway leads to the release of the Notch Intracellular Domain (NICD), which travels to the nucleus. There, it forms a complex with the DNA-binding protein CSL (also known as RBPj) and recruits the coactivator Mastermind-like 1 (MAML1) to initiate the transcription of target genes (e.g., HES1, HEY1, MYC).[1][3][4]

This compound is an engineered peptide that mimics the binding domain of MAML1. It binds to the NICD-CSL complex, competitively blocking the recruitment of the endogenous MAML1 coactivator.[1][3] This prevents the assembly of a functional transcriptional activation complex, leading to the suppression of Notch target gene expression and inhibiting downstream signaling.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor ligand ligand protease protease nuclear nuclear inhibitor inhibitor gene gene Notch Receptor Notch Receptor S2 Cleavage ADAM Protease (S2 Cleavage) Notch Receptor->S2 Cleavage 2. Conformational Change Ligand Ligand S3 Cleavage γ-Secretase (S3 Cleavage) S2 Cleavage->S3 Cleavage 3. NICD NICD S3 Cleavage->NICD 4. Release NICD NICD_nuc NICD NICD->NICD_nuc 5. Nuclear Translocation Transcription Complex NICD-CSL-MAML1 Complex NICD_nuc->Transcription Complex CSL CSL CSL->Transcription Complex MAML1 MAML1 MAML1->Transcription Complex 6. Assembly Target Genes Notch Target Genes (HES1, HEY1, MYC) Transcription Complex->Target Genes 7. Transcription This compound This compound This compound->Transcription Complex Inhibition

Caption: this compound inhibits the Notch signaling pathway. (Within 100 characters)
Q2: How should I design a dose-response experiment for this compound?

A successful dose-response experiment requires careful planning of concentrations, controls, and endpoints.

  • Select an Appropriate Cell Line: Use a cell line known to be dependent on Notch signaling for proliferation or a specific phenotype (e.g., T-ALL cell lines like KOPT-K1).[3][4] Include a Notch-independent cell line as a negative control to assess specificity.[3]

  • Determine Concentration Range: Based on published data, a common starting range for in vitro assays is 0.5 µM to 50 µM.[3][4] The half-maximum inhibitory concentration (IC₅₀) has been reported to be approximately 6.5 µM in luciferase reporter assays.[3] For in vivo studies, doses have ranged from 0.3 µg to 3 µg in mouse asthma models and up to 30 mg/kg twice daily in leukemia models.[1][5]

  • Include Essential Controls:

    • Vehicle Control: Use the same solvent used to dissolve this compound (e.g., DMSO or water) at the highest volume used for any treatment condition.[1][4]

    • Inactive Peptide Control: Use an inactive analogue, such as this compound-D1, at the same concentrations as this compound to control for non-specific effects of the peptide itself.[1][3]

    • Positive Control: If possible, include another known Notch inhibitor, like a gamma-secretase inhibitor (GSI, e.g., DAPT), to benchmark the response.[3]

  • Choose a Time Point: The incubation time will depend on the assay. For gene expression analysis (qRT-PCR), 24 hours is a common time point.[4] For cell proliferation assays, 48-72 hours may be necessary to observe significant effects.[3]

Table 1: Recommended Starting Dose Ranges for this compound

Experimental SystemRecommended Concentration/Dose RangeKey Readout(s)Reference(s)
In Vitro Reporter Assay0.5 µM - 45 µMLuciferase Activity[3][4]
In Vitro T-ALL Cells10 µM - 20 µMTarget Gene Expression (qRT-PCR), Cell Proliferation[3][4]
In Vivo Allergic Asthma Model (mouse)0.3 µg - 3 µg (intranasal)Eosinophil counts, Cytokine levels[1]
In Vivo T-ALL Model (mouse)30 mg/kg (twice daily, IV)Tumor Burden (Bioluminescence), Target Gene Expression[3][5]

graph TD {
A[Start: Hypothesis] --> B{Select Cell Lines};
B --> C[Notch-Dependent Line];
B --> D[Notch-Independent Line (Control)];
C --> E{Determine Dose Range};
D --> E;
E --> F[Set up Experiment Plates];
F --> G[Add Treatments];
subgraph Treatments
H[Vehicle Control]I[Inactive Peptide (this compound-D1)]
J[this compound (Dose Range)]
K[Positive Control (e.g., GSI)]
end
G --> L{Incubate};
L --> M[Measure Endpoint];
subgraph Endpoints
N[qRT-PCR]
O[Reporter Assay]P[Proliferation Assay]
end
M --> Q[Analyze Data & Plot Dose-Response Curve];

style A fill:#F1F3F4,font-color:#202124
style B fill:#FBBC05,font-color:#202124
style E fill:#FBBC05,font-color:#202124
style F fill:#F1F3F4,font-color:#202124
style G fill:#F1F3F4,font-color:#202124
style L fill:#F1F3F4,font-color:#202124
style M fill:#4285F4,font-color:#FFFFFF
style Q fill:#34A853,font-color:#FFFFFF

}

Caption: General workflow for a this compound dose-response experiment. (Within 100 characters)
Q3: What are the most common assays and readouts for measuring this compound activity?

The activity of this compound is typically quantified by measuring its impact on the Notch signaling pathway and consequent cellular phenotypes.

Table 2: Common Assays for Quantifying this compound Efficacy

Assay TypePurposeTypical ReadoutReference(s)
Luciferase Reporter Assay To directly measure the transcriptional activity of the Notch complex.Reduction in luminescence from a Notch-responsive promoter (e.g., CSL-luciferase).[3]
Quantitative RT-PCR (qRT-PCR) To quantify the expression of direct Notch target genes.Decreased mRNA levels of genes like HES1, HEY1, MYC, DTX1, NRARP, and GATA3.[1][3]
Cell Proliferation / Viability Assay To assess the functional impact on Notch-dependent cancer cell growth.Reduction in cell number or metabolic activity (e.g., using MTT, CellTiter-Glo).[3]
Flow Cytometry To analyze changes in cell populations or intracellular protein expression.Reduction in the number of specific T-cell subsets or expression of transcription factors (e.g., GATA3).[1]
Immunoblotting / ELISA To measure changes in protein levels.Reduction in Notch target proteins or downstream markers (e.g., serum IgE).[1][3]

Troubleshooting Guides

Problem 1: I'm observing an unusually steep or narrow dose-response curve.

A steep dose-response curve, where a small change in concentration leads to a large change in response, can sometimes be considered a pathological result in inhibitor screening.[6]

Possible Causes & Solutions:

  • Stoichiometric Inhibition: This can occur if the concentration of the target protein in your assay is high relative to the inhibitor's binding affinity (Kd). The inhibitor is effectively titrated away until it exceeds the target concentration, at which point a sharp drop in activity is observed.[6][7]

    • Solution: Try repeating the assay with a lower concentration of the target enzyme or protein complex. If the IC₅₀ value changes linearly with the protein concentration, stoichiometric inhibition is likely the cause.[6]

  • Peptide Aggregation: At high concentrations, some peptides can form aggregates that may have different inhibitory properties or cause non-specific effects.

    • Solution: Check the solubility of this compound in your assay buffer. Include a detergent like Triton X-100 (at low concentration, e.g., 0.01%) in the assay buffer to disrupt potential aggregates. Analyze results carefully to ensure the detergent itself isn't affecting the assay.

  • Assay Artifact: The steepness of the curve could be an artifact of the detection method or a very narrow dynamic range of the assay.

    • Solution: Ensure your readout is within the linear range of detection. Run control curves with known inhibitors to confirm the assay is performing as expected.

start Observation: Steep Dose-Response Curve q1 Is target protein concentration high? start->q1 a1 Action: Reduce target protein concentration. Re-run assay. q1->a1 Yes q3 Is peptide aggregation suspected? q1->q3 No q2 Does IC50 change linearly with [Protein]? a1->q2 res1 Conclusion: Stoichiometric Inhibition q2->res1 Yes q2->q3 No a2 Action: Check solubility. Add low-level detergent (e.g., 0.01% Triton X-100). q3->a2 Yes res3 Conclusion: Other Assay Artifact q3->res3 No res2 Conclusion: Aggregation Artifact a2->res2

Caption: Logic for troubleshooting a steep dose-response curve. (Within 100 characters)
Problem 2: I am not observing the expected inhibitory effect of this compound.

Several factors, from peptide integrity to experimental design, can lead to a lack of activity.

Possible Causes & Solutions:

  • Peptide Integrity and Handling: this compound is a peptide and can be sensitive to degradation.

    • Solution: Ensure the peptide was stored correctly at -20°C as a dry powder.[1] Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and store aliquots at -20°C or colder.[1]

  • Cell Line Insensitivity: The chosen cell line may not have an active or targetable Notch pathway, or it may have downstream mutations (e.g., loss of PTEN) that render it insensitive to Notch inhibition.[3]

    • Solution: Confirm that your cell line expresses the necessary components of the Notch pathway (Notch receptors, CSL). Test a positive control cell line (e.g., KOPT-K1, HPB-ALL) in parallel to validate your this compound stock and assay procedure.[3]

  • Insufficient Cell Permeability: While this compound is designed to be cell-permeable, efficiency can vary between cell types.

    • Solution: If possible, use a fluorescently labeled version of this compound to confirm cellular uptake via microscopy. Increase incubation time to allow for sufficient accumulation.

  • Assay Context-Dependence: Some reports have questioned the on-target activity of this compound in specific assay contexts, suggesting its effects may be model-dependent.[8][9]

    • Solution: Corroborate your findings using multiple, distinct assays. For example, if a reporter assay shows no effect, check for changes in endogenous Notch target gene expression via qRT-PCR.

Problem 3: I suspect this compound is causing off-target effects.

Distinguishing on-target from off-target effects is critical for interpreting your results.

Possible Causes & Solutions:

  • Non-Specific Peptide Effects: The chemical nature of the peptide, rather than its specific sequence, could be causing the observed phenotype.

    • Solution: The most important control is an inactive peptide like this compound-D1.[3] This peptide is structurally similar but does not bind the Notch complex effectively. Any phenotype caused by this compound but not by this compound-D1 is more likely to be an on-target effect.

  • Broad Transcriptional Changes: this compound could be influencing other pathways.

    • Solution: Perform a global gene expression analysis (e.g., RNA-seq or microarray) on cells treated with this compound, this compound-D1, and a vehicle control. Use Gene Set Enrichment Analysis (GSEA) to determine if the transcriptional changes are most significantly correlated with a known Notch signaling signature, as has been previously demonstrated.[3]

  • Toxicity: At high concentrations, the peptide may induce cellular stress or toxicity, leading to effects unrelated to Notch inhibition.

    • Solution: Perform a cytotoxicity assay in parallel with your functional assays. Ensure that the concentrations used to measure Notch inhibition are not causing significant cell death.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for Notch Activity

This protocol measures the ability of this compound to inhibit the transcription of a luciferase reporter gene driven by a promoter containing CSL binding sites.

  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with three plasmids using a suitable transfection reagent:

    • A CSL-luciferase reporter plasmid (e.g., 4xCSL-luc).

    • An expression plasmid for a constitutively active form of Notch (NICD).

    • A control plasmid expressing Renilla luciferase (for normalization).

  • Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of this compound, this compound-D1 (control), or vehicle. A typical range is 0.5 µM to 45 µM.[4]

  • Incubation: Incubate cells for an additional 24 hours.

  • Lysis and Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.[3]

Protocol 2: qRT-PCR for Notch Target Gene Expression

This protocol quantifies changes in mRNA levels of Notch target genes following this compound treatment.

  • Cell Culture and Treatment: Seed a Notch-dependent cell line (e.g., KOPT-K1) in a 6-well plate. Allow cells to adhere or recover overnight. Treat with this compound (e.g., 20 µM), this compound-D1 (20 µM), and vehicle control for 24 hours.[4]

  • RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for Notch target genes (HES1, MYC, DTX1) and a housekeeping gene (GAPDH, ACTB).

  • Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A significant decrease in mRNA levels in this compound-treated cells compared to controls indicates on-target activity.[3]

References

Technical Support Center: SAHM1 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SAHM1 in animal models. The information is intended to help minimize potential toxicity and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide.[1] It functions as a Notch pathway inhibitor by preventing the assembly of the active NOTCH transactivation complex.[1] Specifically, it targets the critical protein-protein interface between the intracellular domain of NOTCH (ICN1), CSL, and the co-activator MAML1.[1] By disrupting this complex, this compound leads to the genome-wide suppression of NOTCH-activated genes.[1]

Q2: What are the reported advantages of this compound over other Notch inhibitors like γ-secretase inhibitors (GSIs)?

This compound offers greater specificity compared to GSIs. While GSIs can affect the cleavage of numerous substrates, this compound directly targets the NOTCH transcriptional complex.[2] A significant advantage observed in preclinical models is the apparent lack of gastrointestinal toxicity with this compound, a common and dose-limiting side effect of GSIs due to their on-target effects in intestinal crypts.[1]

Q3: Has any in vivo toxicity been reported for this compound?

In a murine model of T-cell acute lymphoblastic leukemia (T-ALL), studies have reported no observed gastrointestinal toxicity at necropsy in animals treated with this compound.[1] Generally, stapled peptides are designed for high target specificity and low toxicity.[3] However, as with any experimental compound, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.

Q4: What are some general principles for minimizing the toxicity of stapled peptides like this compound?

The toxicity of stapled peptides can be influenced by several factors. While this compound is a pre-designed peptide, understanding these principles can be helpful. Strategies to reduce stapled peptide toxicity often involve:

  • Optimizing Hydrophobicity: Reducing excessive hydrophobicity can mitigate non-specific membrane lysis and toxicity.

  • Modifying Charge: The removal of positive charges has been shown to decrease off-target toxicities.[4][5][6]

  • Staple Placement and Type: The position and nature of the hydrocarbon staple can influence the peptide's interaction with non-target molecules and its overall pharmacological properties.[4][5][6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Animal Weight Loss (>10%) or Reduced Activity - Potential systemic toxicity. - Dehydration. - Tumor burden (in oncology models).1. Re-evaluate Dosage: Consider reducing the this compound dose. Perform a dose-response study to find the optimal therapeutic window with minimal toxicity. 2. Monitor Fluid Intake: Ensure easy access to water and consider subcutaneous fluid administration if dehydration is suspected. 3. Assess Tumor Burden: In cancer models, significant weight loss may be related to disease progression rather than drug toxicity. Correlate weight loss with tumor growth measurements. 4. Review Vehicle: Ensure the vehicle used for this compound administration is well-tolerated and administered at an appropriate volume.
Injection Site Reactions (e.g., swelling, inflammation) - Irritation from the peptide or vehicle. - High concentration of the injectate. - Improper injection technique.1. Rotate Injection Sites: If administering daily, rotate the site of injection (e.g., different quadrants of the peritoneum for IP injections). 2. Dilute the Compound: If possible, increase the injection volume with a sterile, biocompatible vehicle to reduce the concentration. 3. Ensure Proper Technique: Review and refine the injection procedure to minimize tissue trauma.
Unexpected Phenotypes or Off-Target Effects - On-target toxicity in tissues with physiological Notch signaling. - Non-specific binding of the peptide.1. Histopathological Analysis: Conduct a thorough histopathological examination of major organs (liver, kidney, spleen, intestine) at the end of the study to identify any tissue-specific toxicities. 2. Review Literature on Notch Inhibition: Be aware of the known consequences of long-term Notch inhibition, which can include vascular tumors in some contexts.[7] Although this compound is more specific than GSIs, on-target effects in non-cancerous tissues are possible. 3. Include Control Groups: Utilize a control peptide with a similar structure but lacking the specific binding motif for the NOTCH complex to differentiate between sequence-specific and non-specific peptide effects.
Lack of Efficacy - Inadequate dosing or administration frequency. - Poor bioavailability. - Proteolytic degradation.1. Increase Dosing Frequency: As seen in T-ALL models, twice-daily administration of this compound was more effective than a single daily dose.[1][8] 2. Confirm Target Engagement: If possible, perform pharmacodynamic studies to confirm that this compound is inhibiting Notch signaling in the target tissue (e.g., by measuring the expression of Notch target genes like Hes1 or Hey1 via RT-PCR).[1][8] 3. Assess Peptide Stability: While stapling enhances stability, consider performing in vitro plasma stability assays to understand the peptide's half-life.

Quantitative Data Summary

The following table summarizes dosing information from a key preclinical study of this compound in a murine model of T-ALL.

Parameter Vehicle Control This compound (Once Daily) This compound (Twice Daily) Reference
Animal Model C57BL/6-TyrC/C mice with established T-ALLC57BL/6-TyrC/C mice with established T-ALLC57BL/6-TyrC/C mice with established T-ALL[1][8]
Dose N/A35 mg/kg30 mg/kg[1][8]
Administration Route Intraperitoneal (IP)Intraperitoneal (IP)Intraperitoneal (IP)[1][8]
Treatment Duration 5 days5 days5 days[1][8]
Observed Outcome Progressive disease (increased bioluminescence) in 8 of 9 mice.Slightly lower mean change in bioluminescence; progressive disease in 4 of 6 mice.Significant, dose-dependent regression of tumor (decreased bioluminescence).[1][8]
Reported Toxicity Not specified.No gastrointestinal toxicity observed at necropsy.No gastrointestinal toxicity observed at necropsy.[1]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

  • Animal Model: Select a relevant animal model (e.g., healthy mice of the same strain as the planned efficacy studies). Use a small group of animals (e.g., n=3-5 per dose group).

  • Dose Escalation: Begin with a low dose of this compound and escalate the dose in subsequent groups. The starting dose can be estimated from in vitro efficacy data.

  • Administration: Administer this compound via the intended route (e.g., intraperitoneal injection) daily for a set period (e.g., 5-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including:

    • Changes in body weight (a decrease of >10-15% is often considered a sign of toxicity).

    • Changes in food and water consumption.

    • Behavioral changes (e.g., lethargy, hunched posture, ruffled fur).

    • Injection site reactions.

  • Endpoint Analysis: At the end of the study, perform a complete necropsy. Collect blood for hematology and serum biochemistry analysis. Collect major organs (liver, kidneys, spleen, heart, lungs, and gastrointestinal tract) for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause significant mortality, substantial weight loss, or severe pathological changes.

Protocol 2: In Vivo Efficacy and Toxicity Assessment in a T-ALL Xenograft Model

This protocol is adapted from studies demonstrating this compound efficacy.[1][8]

  • Cell Line and Animal Model: Use a suitable human T-ALL cell line (e.g., KOPT-K1) and an appropriate immunodeficient mouse model (e.g., NOD/SCID).

  • Tumor Implantation: Implant T-ALL cells into the mice (e.g., via tail vein injection).

  • Tumor Growth Monitoring: Monitor tumor engraftment and progression using methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry for circulating tumor cells.

  • Treatment Initiation: Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound 30 mg/kg twice daily).

  • Drug Administration: Administer this compound or vehicle via intraperitoneal injection for the duration of the study.

  • Monitoring:

    • Measure tumor burden regularly (e.g., twice weekly).

    • Monitor animal health daily, including body weight and clinical signs of toxicity.

  • Endpoint Analysis: At the study endpoint (e.g., when control animals reach a predetermined tumor burden), euthanize all animals.

    • Perform a final tumor burden assessment.

    • Collect blood for complete blood count and serum chemistry.

    • Conduct a full necropsy and collect organs for histopathology to assess both efficacy and toxicity.

    • Isolate cells from the spleen or bone marrow for pharmacodynamic analysis (e.g., RT-PCR for Notch target genes).

Visualizations

SAHM1_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_inhibition This compound Inhibition ICN1 ICN1 CSL CSL ICN1->CSL MAML1 MAML1 CSL->MAML1 Recruits Transcription NOTCH Target Gene Transcription MAML1->Transcription Activates Blocked Complex Formation Blocked MAML1->Blocked This compound This compound This compound->ICN1 Binds to ICN1-CSL Interface This compound->CSL Blocked->Transcription Prevents

Caption: Mechanism of this compound-mediated inhibition of the NOTCH transcriptional complex.

Troubleshooting_Workflow Start Adverse Event Observed (e.g., Weight Loss, Lethargy) CheckDose Is the dose at or near the MTD? Start->CheckDose ReduceDose Action: Reduce this compound Dose (e.g., by 25-50%) CheckDose->ReduceDose Yes CheckVehicle Is the vehicle known to be well-tolerated? CheckDose->CheckVehicle No Histology Endpoint Action: Perform full necropsy and histopathology on all organs ReduceDose->Histology ChangeVehicle Action: Prepare this compound in an alternative biocompatible vehicle CheckVehicle->ChangeVehicle No AssessDisease Is disease progression a possible cause (in oncology models)? CheckVehicle->AssessDisease Yes ChangeVehicle->Histology MonitorDisease Action: Correlate adverse event with tumor burden measurements AssessDisease->MonitorDisease Yes AssessDisease->Histology No MonitorDisease->Histology

Caption: Troubleshooting workflow for adverse events in this compound animal studies.

References

Technical Support Center: Synthetic SAHM1 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quality control and application of synthetic SAHM1 peptide.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a stabilized, hydrocarbon-stapled alpha-helical peptide that functions as a Notch pathway inhibitor. It is designed to mimic a region of the Mastermind-like 1 (MAML1) protein, which is a critical co-activator in the Notch signaling pathway. By targeting the protein-protein interface, this compound prevents the assembly of the Notch transcriptional activation complex, thereby inhibiting the expression of Notch target genes.[1][2] This makes it a valuable tool for studying the role of Notch signaling in various biological processes, including cancer and immune responses.[2][3]

2. What are the critical quality control parameters for synthetic this compound?

The primary quality control assessments for synthetic this compound include purity, identity, and peptide content.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), which separates the target peptide from any impurities.[4][5] A purity of ≥90% is generally recommended for cell-based assays.

  • Identity: Confirmed by Mass Spectrometry (MS) to ensure the molecular weight of the synthetic peptide matches the theoretical mass of this compound (2196.58 g/mol ).[6] Tandem MS (MS/MS) can be used for sequence verification.[6]

  • Peptide Content: Often determined by Amino Acid Analysis (AAA) to quantify the exact amount of peptide in the lyophilized powder, accounting for counter-ions and water.

3. How should I reconstitute and store my synthetic this compound peptide?

For optimal stability, lyophilized this compound peptide should be stored at -20°C. To reconstitute, use sterile, distilled water to a concentration of 1 mg/ml. If you encounter solubility issues, a small amount of a suitable organic solvent like DMSO can be used initially, followed by the addition of aqueous buffer. For long-term storage of the reconstituted solution, it is recommended to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7]

4. What are common sources of impurities in synthetic peptides like this compound?

Impurities in synthetic peptides can arise from various stages of the manufacturing process. These can include:

  • Deletion or Truncated Sequences: Resulting from incomplete amino acid coupling during solid-phase peptide synthesis (SPPS).[8]

  • Insertion Sequences: Where an amino acid is unintentionally coupled more than once.[8][9]

  • Side-Reaction Products: Arising from the cleavage of the peptide from the resin or the removal of protecting groups.[10]

  • Residual Solvents and Reagents: Such as trifluoroacetic acid (TFA) used during purification.[4]

  • Aggregates: High molecular weight impurities formed by self-association of peptide molecules.[9]

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Activity in Assays

Possible Causes & Solutions

Possible Cause Recommended Action
Incorrect Peptide Concentration Verify the net peptide content using the information provided in the Certificate of Analysis (CoA) or perform an Amino Acid Analysis (AAA). Recalculate the concentration for your stock solution based on the net peptide weight.
Peptide Degradation Ensure proper storage conditions (-20°C or -80°C for lyophilized powder and aliquoted solutions). Avoid multiple freeze-thaw cycles.[7] For critical experiments, use a freshly prepared solution.
Peptide Aggregation Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO before adding the aqueous buffer.[7] Sonication can also help to break up aggregates.[7]
Experimental Assay Issues Review your experimental protocol, including cell line integrity, reagent quality, and incubation times. Include positive and negative controls in your assay to validate the experimental setup.
Problem 2: Low Peptide Purity on Analytical HPLC

Possible Causes & Solutions

Possible Cause Recommended Action
Synthesis Failure If you are synthesizing the peptide in-house, review the synthesis protocol. Consider using a sequence prediction tool to identify difficult coupling steps.[11] It may be necessary to change the solvent or coupling reagents.[7][11]
Improper Storage or Handling Lyophilized peptides can absorb moisture if not stored in a desiccated environment, which can lead to degradation. Ensure vials are tightly sealed and stored at the recommended temperature.
Oxidation If the peptide sequence contains susceptible amino acids like methionine or cysteine, oxidation can occur. Store the peptide under an inert gas (e.g., argon) and use de-gassed solvents for reconstitution.
Contamination Ensure that all labware and reagents used for reconstitution and handling are clean and free of contaminants.

Quality Control Data Summary

The following table summarizes the typical quality control specifications for a batch of synthetic this compound peptide.

Parameter Method Specification Example Result
Appearance Visual InspectionWhite to off-white lyophilized powderConforms
Identity (Molecular Weight) ESI-MS2196.58 ± 1.0 Da2196.7 Da
Purity RP-HPLC≥90%95.2%
Net Peptide Content Amino Acid AnalysisReport Value75%
Solubility Visual InspectionSoluble to 1 mg/ml in waterConforms
Endotoxin LAL Test< 1 EU/mg< 0.5 EU/mg

Key Experimental Protocols

Protocol 1: Quality Control Analysis by RP-HPLC

Objective: To determine the purity of the synthetic this compound peptide.

Methodology:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Reconstitute the this compound peptide in Mobile Phase A to a concentration of 1 mg/ml.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Verification by Mass Spectrometry

Objective: To confirm the molecular weight of the synthetic this compound peptide.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/ml solution of the peptide in water.

    • Dilute the stock solution to approximately 10 µM with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range of 500-2500.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to determine the molecular mass of the peptide.

    • Compare the observed molecular mass to the theoretical molecular mass of this compound (2196.58 Da).

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Isolation cluster_qc Quality Control Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Purity Analysis (RP-HPLC) Lyophilization->Purity Identity Identity Verification (MS) Lyophilization->Identity Content Peptide Content (AAA) Lyophilization->Content FinalProduct Final Lyophilized this compound Purity->FinalProduct Identity->FinalProduct Content->FinalProduct

Caption: Quality control workflow for synthetic this compound peptide.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor NICD Notch Intracellular Domain (NICD) NotchReceptor->NICD Release Ligand Ligand (e.g., Delta/Serrate) Ligand->NotchReceptor Binding & Cleavage CSL CSL (RBP-Jk) NICD->CSL Translocation to Nucleus MAML1 MAML1 CSL->MAML1 Recruitment Transcription Target Gene Transcription MAML1->Transcription Activation This compound This compound This compound->CSL Inhibition

Caption: this compound inhibits the Notch signaling pathway.

References

SAHM1 in Notch Signaling Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SAHM1 in Notch signaling assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate potential challenges and achieve reliable, interpretable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Notch signaling?

This compound (Stapled α-Helical peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a direct inhibitor of the Notch signaling pathway.[1] It is designed to mimic the α-helical region of MAML1, a critical co-activator in the Notch transcriptional complex. This compound functions by competitively binding to the Notch intracellular domain (NICD)-CSL complex, thereby preventing the recruitment of MAML1 and blocking the transcription of Notch target genes.[1][2]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound is cell-type and assay dependent. However, a good starting point for many applications is in the range of 5-20 µM.[2] For instance, in a luciferase reporter assay using HeLa cells, this compound demonstrated a half-maximum inhibitory concentration (IC50) of 6.5 ± 1.6 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

This compound is soluble in water up to 1 mg/ml and in DMSO up to 50 mg/mL. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. Upon reconstitution, it is advisable to aliquot the solution and store it at -20°C. Stock solutions are generally stable for up to 3 months under these conditions.

Q4: Is this compound specific to the Notch pathway?

Current evidence suggests that this compound is highly specific for the Notch signaling pathway. Gene set enrichment analysis (GSEA) has shown a strong correlation between the gene expression changes induced by this compound and those caused by gamma-secretase inhibitors (GSIs), which are well-established Notch inhibitors.[2] However, as with any inhibitor, it is crucial to include proper controls to rule out potential off-target effects in your specific model system.[2]

Q5: What are appropriate negative controls for this compound experiments?

To ensure that the observed effects are due to the specific inhibition of the Notch transcriptional complex, it is essential to use negative control peptides. Inactive mutant versions of this compound, such as this compound-D1 and this compound-D2, are available and have been shown to have markedly reduced binding affinity for the NICD-CSL complex and no activity in functional assays.[2] Another control is dthis compound, a peptide derived from the Drosophila Mastermind protein, which is also inactive in mammalian cells.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in luciferase reporter assay results Inconsistent transfection efficiencyNormalize firefly luciferase activity to a co-transfected Renilla luciferase control.
Cell confluence and passage numberEnsure consistent cell seeding density and use cells within a defined low passage number range.
This compound degradationPrepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
No or weak inhibition of Notch target gene expression (e.g., HES1, HEY1) by qPCR Suboptimal this compound concentrationPerform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
Insufficient incubation timeOptimize the incubation time with this compound. A 24-hour treatment is a common starting point.[2]
Low basal Notch signalingIf your cell line has low endogenous Notch activity, consider stimulating the pathway (e.g., with a co-culture system using cells expressing a Notch ligand like Jagged2 or DLL4) to create a larger window for observing inhibition.[3]
Inconsistent results in cell viability or proliferation assays Off-target cytotoxicity at high concentrationsUse the lowest effective concentration of this compound determined from your dose-response studies. Include an inactive control peptide (e.g., this compound-D1) to confirm that the observed effects are specific to Notch inhibition.[2]
Cell-type specific effects of Notch inhibitionBe aware that Notch signaling can be either oncogenic or tumor-suppressive depending on the cellular context.[4] The effect of this compound on cell viability may vary between different cell lines.
Difficulty in reproducing in vivo efficacy Poor bioavailability or rapid clearance of the peptideConsider the route and frequency of administration. For example, in a mouse model of T-ALL, twice-daily administration of this compound was more effective than once-daily administration.[2]
Peptide stability in vivoEnsure the quality and purity of the this compound peptide used for in vivo studies.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 6.5 ± 1.6 µMNOTCH1-dependent luciferase reporter assay in HeLa cells.[2]
Binding Affinity (Kd) 0.12 ± 0.02 µMFluorescence polarization spectroscopy of FITC-SAHM1 binding to the pre-formed RAMANK–CSL complex.[2]
Solubility ≤ 1 mg/ml in water; ≤ 50 mg/ml in DMSO-
Storage Store at -20°C. Stock solutions are stable for up to 3 months.Reconstituted in a suitable solvent.

Experimental Protocols

Notch Luciferase Reporter Assay

This protocol is a general guideline for measuring Notch signaling activity in response to this compound treatment.

  • Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a Notch-responsive firefly luciferase reporter plasmid (e.g., containing CSL binding sites), a constitutively active Notch1 intracellular domain (NICD) expression plasmid, and a Renilla luciferase plasmid (for normalization). Use a standard transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or a control peptide (e.g., this compound-D1). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Quantitative RT-PCR for Notch Target Genes

This protocol outlines the steps to quantify the expression of Notch target genes (e.g., HES1, HEY1) following this compound treatment.

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plate) and allow them to adhere. Treat the cells with this compound or a control peptide at the desired concentration for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for the target genes (HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[5] Compare the expression levels in this compound-treated cells to those in vehicle-treated and control peptide-treated cells.

Visualizations

NotchSignalingPathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Ligand Notch Receptor Notch Receptor Ligand->Notch Receptor 1. Ligand Binding S2 Cleavage ADAM Protease Notch Receptor->S2 Cleavage 2. Conformational Change S3 Cleavage γ-Secretase S2 Cleavage->S3 Cleavage 3. S2 Cleavage NICD NICD S3 Cleavage->NICD 4. S3 Cleavage & NICD Release CSL CSL NICD->CSL 5. Nuclear Translocation MAML1 MAML1 CSL->MAML1 6. Complex Formation Transcriptional Activation Target Gene Expression (HES, HEY) MAML1->Transcriptional Activation 7. Co-activator Recruitment This compound This compound This compound->CSL Inhibition

Caption: Canonical Notch Signaling Pathway and Mechanism of this compound Inhibition.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell Culture 1. Cell Culture (e.g., HEK293T, T-ALL cell line) Assay Choice 2. Choose Assay (Luciferase, qPCR, etc.) Cell Culture->Assay Choice This compound Treatment 3. Treat with this compound (Dose-response) Assay Choice->this compound Treatment Data Collection 4. Collect Data (Luminescence, Ct values) This compound Treatment->Data Collection Controls Include Controls: - Vehicle (DMSO) - Inactive Peptide (this compound-D1) Controls->Data Collection Normalization 5. Normalize Data (to Renilla or Housekeeping Gene) Data Collection->Normalization Interpretation 6. Interpret Results Normalization->Interpretation

Caption: General Experimental Workflow for this compound Assays.

TroubleshootingFlowchart Start Unexpected Results with this compound Check_Controls Are controls (Vehicle, Inactive Peptide) behaving as expected? Start->Check_Controls Check_Peptide This compound freshly prepared? Stored correctly? Check_Controls->Check_Peptide Yes Problem_Elsewhere Issue may be with assay system or cell line itself Check_Controls->Problem_Elsewhere No Check_Assay Assay conditions (cell density, transfection) consistent? Check_Peptide->Check_Assay Yes Review_Protocol Review and optimize experimental protocol Check_Peptide->Review_Protocol No Check_Concentration This compound concentration optimized? Check_Assay->Check_Concentration Yes Check_Assay->Review_Protocol No Check_Concentration->Review_Protocol No Consult_Literature Consult literature for cell-type specific Notch function Check_Concentration->Consult_Literature Yes Problem_Identified Problem Likely Identified Review_Protocol->Problem_Identified Consult_Literature->Problem_Identified

Caption: Logical Troubleshooting Workflow for this compound Experiments.

References

Validation & Comparative

Validating SAHM1 Target Engagement In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a therapeutic agent engages its intended target within a living organism is a critical step. This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of SAHM1, a stapled peptide inhibitor of the Notch signaling pathway. We present detailed experimental protocols, quantitative data for comparison with alternative inhibitors, and visualizations to clarify complex biological processes and workflows.

This compound is a hydrocarbon-stapled alpha-helical peptide designed to disrupt the protein-protein interaction between the Notch intracellular domain (NICD) and its coactivator Mastermind-like 1 (MAML1). This interaction is crucial for the transcription of Notch target genes, which are implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma. Validating that this compound effectively engages this target in vivo is essential for its development as a therapeutic.

Direct and Indirect Methods for In Vivo Target Engagement Validation

The validation of this compound target engagement in vivo can be approached through both direct and indirect methods. Direct methods aim to measure the physical interaction of this compound with its target complex, while indirect methods assess the downstream consequences of this engagement.

Table 1: Comparison of In Vivo Target Engagement Validation Methods for this compound

MethodTypeMeasuresProsCons
Co-Immunoprecipitation DirectDisruption of the NICD-MAML1 interaction.Provides direct evidence of target engagement at the molecular level.Technically challenging from in vivo samples; requires high-quality antibodies and optimized protocols.
Cellular Thermal Shift Assay (CETSA) DirectStabilization of the target protein upon this compound binding.Can be performed in vivo; does not require modification of the compound.May not be suitable for all protein complexes; requires specific antibody for detection.
Bioluminescence Imaging (BLI) IndirectReduction in tumor growth or inflammatory response in disease models.Non-invasive, allows for longitudinal monitoring of therapeutic efficacy in the same animal.Requires genetically modified cells/animals; provides a measure of efficacy, not direct target binding.
Quantitative RT-PCR (qRT-PCR) IndirectDownregulation of Notch target genes (e.g., Hes1, Myc, Dtx1).Highly sensitive and quantitative measure of downstream pathway inhibition.RNA instability can be a challenge; does not confirm direct binding to the target.
Flow Cytometry IndirectChanges in immune cell populations (e.g., reduction of eosinophils and T-cells in allergic asthma).Provides single-cell resolution of cellular responses to treatment.Requires dissociation of tissues into single-cell suspensions, which can introduce artifacts.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in setting up their in vivo validation studies for this compound.

In Vivo Administration of this compound

For T-cell Acute Lymphoblastic Leukemia (T-ALL) Mouse Models:

  • Vehicle Preparation: Dissolve this compound in a vehicle suitable for intraperitoneal injection, such as sterile phosphate-buffered saline (PBS) or a solution of 5% dextrose.

  • Dosage and Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 30-35 mg/kg. For optimal efficacy, a twice-daily (BID) dosing regimen is often more effective than a once-daily (QD) regimen.[1]

  • Treatment Schedule: Treat mice for a specified period, for example, 5 consecutive days, and monitor for changes in tumor burden and Notch signaling.[1]

For Allergic Asthma Mouse Models:

  • Vehicle Preparation: Dissolve this compound in a suitable vehicle for intranasal or topical administration.

  • Dosage and Administration: Administer this compound topically to the airways. The exact dosage will depend on the specific model and experimental design.

  • Treatment Schedule: Treatment can be administered during the sensitization or challenge phase of the asthma model to assess its prophylactic or therapeutic effects.

Bioluminescence Imaging (BLI) for T-ALL Models

This protocol is for monitoring tumor burden in mouse models of T-ALL where leukemia cells are engineered to express luciferase.

  • Substrate Preparation: Prepare a stock solution of D-luciferin at 30 mg/mL in sterile PBS.

  • Substrate Administration: Inject the D-luciferin solution intraperitoneally into the mice at a dose of 150 mg/kg body weight.

  • Imaging: Anesthetize the mice using isoflurane. Approximately 10-15 minutes after luciferin injection, place the mice in an in vivo imaging system (e.g., IVIS) and acquire bioluminescence images.[2][3]

  • Data Analysis: Quantify the bioluminescent signal from the region of interest (e.g., whole body or specific organs) using the accompanying software. The signal intensity is proportional to the number of viable tumor cells.

Quantitative Real-Time PCR (qRT-PCR) for Notch Target Genes

This method is used to quantify the mRNA levels of Notch target genes in tissues or cells isolated from treated animals.

  • RNA Extraction: Isolate total RNA from tissues (e.g., spleen, bone marrow) or sorted cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan-based assays with primers specific for Notch target genes such as Hes1, Myc, and Dtx1. Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb).

    • Primer Sequences (Mouse):

      • Hes1 Forward: 5'-TCAACACGACACCGGATAAAC-3'

      • Hes1 Reverse: 5'-GGTATTTCCCCAGCATAGTTC-3'

      • Myc Forward: 5'-GCCCCTAGTGCTGCATGAG-3'

      • Myc Reverse: 5'-TCGCAGATGAAGCTCTGGTTC-3'

      • Dtx1 Forward: 5'-CGACTGCATTTGTGGTGAAG-3'

      • Dtx1 Reverse: 5'-GTTGGCATAGTCATAGTCGTTG-3'

Flow Cytometry for Immune Cell Analysis in Allergic Asthma Models

This protocol is for analyzing immune cell populations in bronchoalveolar lavage (BAL) fluid from mouse models of allergic asthma.

  • BAL Fluid Collection: Euthanize the mouse and cannulate the trachea. Instill and aspirate PBS into the lungs to collect BAL fluid.

  • Cell Staining: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cells (CD3, CD4, CD8) and eosinophils (Siglec-F, CD11c).[4][5]

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the cell populations using appropriate gating strategies.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.

SAHM1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD 2. Cleavage & Release Notch_Ligand Notch Ligand (on adjacent cell) Notch_Ligand->Notch_Receptor 1. Binding MAML1 MAML1 CSL CSL Transcription_Complex Active Transcription Complex MAML1->Transcription_Complex 3. Forms Complex CSL->Transcription_Complex Notch_Target_Genes Notch Target Genes (Hes1, Myc, Dtx1) Transcription_Complex->Notch_Target_Genes 5. Transcription This compound This compound This compound->MAML1 4. Inhibition

Caption: Mechanism of this compound Action.

In_Vivo_Validation_Workflow cluster_direct Direct Target Engagement cluster_indirect Indirect Target Engagement (Downstream Effects) start Start: In Vivo Model (T-ALL or Asthma) treatment This compound Administration (or Vehicle/Alternative) start->treatment monitoring Longitudinal Monitoring (e.g., BLI for T-ALL) treatment->monitoring endpoint Endpoint: Tissue/Cell Collection monitoring->endpoint coip Co-Immunoprecipitation endpoint->coip cetsa CETSA endpoint->cetsa qpcr qRT-PCR (Notch Target Genes) endpoint->qpcr flow Flow Cytometry (Immune Cell Profiling) endpoint->flow

Caption: In Vivo Validation Workflow.

Comparison with Alternative Inhibitors: Gamma-Secretase Inhibitors (GSIs)

The most common alternatives to this compound for inhibiting the Notch pathway are gamma-secretase inhibitors (GSIs). Unlike this compound, which targets a specific protein-protein interaction, GSIs block the enzymatic activity of gamma-secretase, a protease complex responsible for the final cleavage and activation of Notch receptors.

Table 2: In Vivo Comparison of this compound and Gamma-Secretase Inhibitors (GSIs)

FeatureThis compoundGamma-Secretase Inhibitors (GSIs)
Mechanism of Action Allosteric inhibitor of the NICD-MAML1 protein-protein interaction.Active site inhibitors of the gamma-secretase enzyme complex.[6]
Specificity Highly specific for the Notch transcription complex.Broadly inhibit cleavage of all four Notch receptors and other gamma-secretase substrates (e.g., amyloid precursor protein).[5]
In Vivo Efficacy Demonstrated efficacy in mouse models of T-ALL and allergic asthma.[1]Have shown efficacy in various preclinical cancer models, including T-ALL.[7]
Off-Target Effects Expected to have fewer off-target effects due to its specific mechanism.Associated with significant on-target gastrointestinal toxicity (e.g., diarrhea) due to inhibition of Notch signaling in the gut.[8][9]
Clinical Development Preclinical stage.Several GSIs have entered clinical trials for various cancers and Alzheimer's disease, with mixed results due to toxicity.[8][10]

Key Considerations for Choosing an Inhibitor:

The choice between this compound and a GSI for in vivo studies will depend on the specific research question.

  • For studies requiring high specificity for the Notch transcriptional pathway with potentially reduced toxicity, This compound is a promising tool.

  • For broader inhibition of all Notch signaling and in contexts where the side effects of pan-Notch inhibition are manageable or part of the experimental question, GSIs may be suitable.

Conclusion

Validating the in vivo target engagement of this compound is a multi-faceted process that can be accomplished through a combination of direct and indirect methods. This guide provides researchers with the necessary protocols and comparative data to design and execute robust in vivo studies. The high specificity of this compound presents a potential advantage over less specific inhibitors like GSIs, a critical consideration for the development of targeted therapies. The experimental approaches outlined here will be instrumental in further elucidating the therapeutic potential of this compound.

References

A Comparative Guide to MAML1 Mimetics: SAHM1 vs. IMR-1 in the Inhibition of Notch Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of SAHM1 and other Mastermind-like 1 (MAML1) mimetics, supported by available experimental data. This document outlines their mechanisms of action, summarizes their performance in preclinical studies, and provides detailed experimental protocols for key assays.

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. A key event in canonical Notch signaling is the formation of a nuclear transcriptional activation complex comprising the intracellular domain of the Notch receptor (ICN), the DNA-binding protein CSL, and a coactivator from the Mastermind-like (MAML) family. Disrupting this complex presents a promising therapeutic strategy. This guide focuses on two prominent Mimetics of MAML1 that competitively inhibit the formation of this crucial complex: the stapled peptide this compound and the small molecule IMR-1.

Mechanism of Action: Targeting the Notch Transcriptional Core

Both this compound and IMR-1 function by preventing the recruitment of MAML1 to the ICN-CSL complex on the DNA.[1] By mimicking the binding interface of MAML1, these molecules occupy the binding site on the ICN-CSL complex, thereby preventing the assembly of the complete, transcriptionally active complex. This leads to the downstream suppression of Notch target gene expression.[1][2]

Comparative Efficacy: A Look at the Data

MAML1 MimeticTypeTargetIn Vitro EfficacyIn Vivo EfficacyKey Applications Studied
This compound Stapled α-helical peptideProtein-protein interface of ICN-CSL-MAML1 complexIC50 of 6.5 ± 1.6 µM in a Notch1-dependent luciferase reporter assay.[3] Induces apoptosis in Notch-dependent T-ALL cell lines.[4]Inhibits leukemic progression in a murine model of T-ALL.[4] Reduces airway inflammation in a mouse model of allergic asthma.[5]T-cell Acute Lymphoblastic Leukemia (T-ALL), Allergic Asthma
IMR-1 Small moleculeRecruitment of MAML1 to the Notch Ternary ComplexIC50 of 26 µM for inhibiting the Notch transcriptional activation complex.[6] Inhibits colony formation in Notch-dependent cell lines (15 and 45 µM).[7]Reduces tumor growth in a patient-derived esophageal adenocarcinoma mouse xenograft model (15 mg/kg).[7]Esophageal Adenocarcinoma, various cancers with aberrant Notch signaling

Note: The IC50 values and effective concentrations listed above were determined in different assay systems and cell lines, and therefore do not represent a direct comparison of potency.

Visualizing the Inhibition of Notch Signaling

The following diagrams illustrate the canonical Notch signaling pathway and the mechanism of its inhibition by MAML1 mimetics.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor NICD NICD Notch Receptor->NICD Release Ligand (Delta/Jagged) Ligand (Delta/Jagged) Ligand (Delta/Jagged)->Notch Receptor Binding & Cleavage CSL CSL NICD->CSL Translocation & Binding MAML1 MAML1 CSL->MAML1 Recruitment Target Gene Target Gene MAML1->Target Gene Activation Transcription Transcription Target Gene->Transcription

Canonical Notch Signaling Pathway.

MAML1_Mimetic_Inhibition cluster_nucleus Nucleus NICD NICD CSL CSL NICD->CSL Binding MAML1 Mimetic (this compound/IMR-1) MAML1 Mimetic (this compound/IMR-1) CSL->MAML1 Mimetic (this compound/IMR-1) Competitive Binding Target Gene Target Gene MAML1 Mimetic (this compound/IMR-1)->Target Gene Inhibition MAML1 MAML1 MAML1->CSL Binding Prevented Transcription Blocked Transcription Blocked Target Gene->Transcription Blocked

Inhibition by MAML1 Mimetics.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of MAML1 mimetics.

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the Notch signaling pathway.

  • Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (e.g., containing CSL binding sites) and a constitutively active form of Notch (ICN). In the presence of a functional Notch signaling pathway, the luciferase gene is transcribed and translated, producing a measurable light signal upon addition of a substrate. MAML1 mimetics will inhibit this process, leading to a decrease in the luminescent signal.

  • Protocol Outline:

    • Cell Culture and Transfection: Plate cells (e.g., HEK293T or U2OS) in a multi-well plate. Co-transfect the cells with the Notch-responsive luciferase reporter plasmid, a plasmid expressing a constitutively active Notch intracellular domain (ICN1), and a control plasmid expressing Renilla luciferase for normalization.

    • Compound Treatment: After transfection, treat the cells with varying concentrations of the MAML1 mimetic (e.g., this compound or IMR-1) or a vehicle control.

    • Lysis and Luminescence Measurement: After an incubation period (typically 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.[3]

Reporter_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow A Plate and Transfect Cells (Reporter + ICN + Renilla) B Treat with MAML1 Mimetic A->B C Incubate (24-48h) B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Normalize and Analyze Data (IC50) E->F

Luciferase Reporter Assay Workflow.
Cell Proliferation/Viability Assays

These assays determine the effect of MAML1 mimetics on the growth and survival of cancer cell lines that are dependent on Notch signaling.

  • Principle: Assays like MTT, XTT, or CellTiter-Glo measure metabolic activity, which correlates with the number of viable cells. A reduction in the signal indicates decreased cell proliferation or increased cell death.

  • Protocol Outline:

    • Cell Seeding: Seed Notch-dependent cancer cell lines (e.g., KOPT-K1 for T-ALL) and Notch-independent control cell lines in a 96-well plate.

    • Compound Treatment: Treat the cells with a range of concentrations of the MAML1 mimetic.

    • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

    • Assay Reagent Addition and Measurement: Add the appropriate assay reagent (e.g., MTT, CellTiter-Glo) and measure the absorbance or luminescence according to the manufacturer's protocol.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the concentration of the compound that inhibits cell growth by 50% (GI50).

In Vivo Efficacy Studies

Animal models are used to assess the therapeutic potential of MAML1 mimetics in a physiological context.

  • T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model:

    • Principle: Human T-ALL cells are implanted into immunodeficient mice. The mice are then treated with the MAML1 mimetic, and tumor growth is monitored over time.

    • Protocol Outline:

      • Cell Implantation: Inject a human T-ALL cell line (e.g., KOPT-K1) intravenously or subcutaneously into immunodeficient mice (e.g., NSG mice).

      • Treatment: Once tumors are established, treat the mice with the MAML1 mimetic (e.g., this compound via intraperitoneal injection) or a vehicle control on a defined schedule.

      • Monitoring: Monitor tumor burden using methods like bioluminescence imaging (if cells are luciferase-tagged) or caliper measurements. Monitor the overall health of the animals.

      • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry for Notch target gene expression).[4]

  • Allergic Asthma Model:

    • Principle: Mice are sensitized and challenged with an allergen (e.g., house dust mite extract) to induce an asthma-like phenotype, including airway inflammation and hyperreactivity. The MAML1 mimetic is administered to assess its ability to mitigate these symptoms.[5]

    • Protocol Outline:

      • Sensitization and Challenge: Sensitize mice to an allergen through intraperitoneal injections and subsequently challenge them via intranasal administration of the allergen.

      • Treatment: Administer the MAML1 mimetic (e.g., intranasally) during the challenge phase.

      • Assessment of Airway Inflammation: Collect bronchoalveolar lavage (BAL) fluid to analyze the number and type of inflammatory cells (e.g., eosinophils, lymphocytes) by flow cytometry.

      • Measurement of Airway Hyperreactivity: Assess airway hyperreactivity in response to a bronchoconstrictor like methacholine using a plethysmograph.[5]

InVivo_Workflow cluster_TALL T-ALL Xenograft Model cluster_Asthma Allergic Asthma Model T1 Implant T-ALL Cells T2 Treat with MAML1 Mimetic T1->T2 T3 Monitor Tumor Growth T2->T3 T4 Endpoint Analysis T3->T4 A1 Sensitize & Challenge with Allergen A2 Treat with MAML1 Mimetic A1->A2 A3 Assess Airway Inflammation (BAL) A2->A3 A4 Measure Airway Hyperreactivity A2->A4

References

Unveiling the Transcriptional Impact of SAHM1: A Comparative Guide to Notch Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise effects of therapeutic candidates on gene expression is paramount. This guide provides a comprehensive comparison of SAHM1, a stapled alpha-helical peptide designed to inhibit the Notch signaling pathway, with other notable Notch inhibitors. Through a detailed analysis of its impact on gene expression, supported by experimental data and protocols, this document serves as a critical resource for evaluating this compound's potential in research and therapeutic applications.

Demystifying this compound: A Targeted Approach to Notch Inhibition

This compound (Stapled α-Helical peptide derived from Mastermind-like 1) is a synthetic, cell-permeable peptide that directly targets a critical protein-protein interface within the Notch transactivation complex.[1][2][3] Inappropriately activated Notch signaling is a known driver in several diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma.[1][2] this compound functions by preventing the assembly of the active transcriptional complex, leading to a genome-wide suppression of Notch-activated genes.[1]

This guide will delve into the cross-validation of this compound's effects on gene expression, comparing its performance with alternative Notch pathway inhibitors such as gamma-secretase inhibitors (GSIs), CB-103, and IMR-1.

Comparative Analysis of Notch Inhibitors on Gene Expression

The efficacy of this compound and its alternatives can be quantitatively assessed by their impact on the expression of well-established Notch target genes. These genes, including HES1, MYC, and DTX1, are crucial downstream effectors of the Notch pathway, playing significant roles in cell proliferation, differentiation, and survival.

InhibitorTargetMechanism of ActionEffect on HES1 ExpressionEffect on MYC ExpressionKey Findings & Caveats
This compound Notch Transactivation ComplexPrevents MAML1 recruitment to the NICD-CSL complex.[1]Downregulation [1]Downregulation [1]Demonstrates specificity for the Notch pathway by acting downstream of receptor cleavage.[2] One study reported its activity in reporter assays was indistinguishable from a control peptide in their specific cellular context.
Gamma-Secretase Inhibitors (GSIs) Gamma-Secretase ComplexInhibit the final proteolytic cleavage of the Notch receptor, preventing the release of the active intracellular domain (NICD).Downregulation [4][5]Downregulation [5][6][7]Broad-spectrum inhibitors that can have off-target effects due to the inhibition of other gamma-secretase substrates.[2] Resistance can develop through mutations in downstream effectors.[6]
CB-103 CSL (RBPJ)Binds to the CSL transcription factor, preventing the formation of a functional transcription complex.Downregulation [8]Not explicitly detailed, but expected to be downregulated as a Notch target.Has shown efficacy in preclinical models, including those resistant to GSIs.[8] Currently in clinical trials.[9]
IMR-1 NICDBinds to the Notch intracellular domain (NICD), preventing the recruitment of MAML1.Downregulation [10]Not explicitly detailed, but expected to be downregulated as a Notch target.A small molecule inhibitor that has demonstrated efficacy in xenograft tumor models.[10]

Cross-Validation of this compound's Effects: A Consistent Pattern of Notch Inhibition

While formal computational cross-validation studies on this compound's gene expression signature are not prevalent in the literature, the consistency of its biological effects across multiple independent studies serves as a robust form of scientific validation. The recurring observation of this compound's ability to downregulate canonical Notch target genes in diverse experimental systems solidifies its classification as a potent and specific inhibitor of this pathway.

  • In T-Cell Acute Lymphoblastic Leukemia (T-ALL): Multiple studies have demonstrated that this compound treatment in T-ALL cell lines leads to a significant decrease in the mRNA levels of HES1, MYC, and DTX1.[1] This is consistent with the known role of Notch1 as a driver of this malignancy.

  • In Allergic Asthma Models: In a mouse model of allergic asthma, this compound was shown to downregulate the expression of GATA3, a key transcription factor in T helper 2 (Th2) cell differentiation, which is influenced by Notch signaling.[2]

  • Across Different Methodologies: The inhibitory effect of this compound on Notch-dependent transcription has been validated using various techniques, including quantitative real-time PCR (qRT-PCR), microarray analysis, and luciferase reporter assays.[1]

This consistent body of evidence from different research groups, using diverse models and methods, strongly supports the on-target activity of this compound.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the Notch signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for analyzing gene expression.

Notch_Signaling_Pathway cluster_membrane Cell Membrane Notch Receptor Notch Receptor ADAM Protease ADAM Protease Notch Receptor->ADAM Protease 2. S2 Cleavage Ligand Ligand Ligand->Notch Receptor 1. Binding Gamma-Secretase Gamma-Secretase ADAM Protease->Gamma-Secretase 3. S3 Cleavage NICD NICD Gamma-Secretase->NICD 4. Release CSL CSL NICD->CSL 5. Nuclear Translocation & Binding MAML1 MAML1 CSL->MAML1 6. Recruitment Transcription Target Gene Transcription MAML1->Transcription

Figure 1: The Canonical Notch Signaling Pathway.

SAHM1_Inhibition NICD NICD CSL CSL NICD->CSL MAML1 MAML1 CSL->MAML1 Binding Prevented Transcription Target Gene Transcription (Blocked) This compound This compound This compound->CSL Inhibits MAML1 Binding

Figure 2: Mechanism of this compound-mediated Notch Inhibition.

Gene_Expression_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment e.g., T-ALL cells RNA Extraction RNA Extraction Treatment->RNA Extraction This compound, GSI, etc. cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Gene-specific analysis Microarray Microarray cDNA Synthesis->Microarray Genome-wide analysis Data Analysis Data Analysis qRT-PCR->Data Analysis Microarray->Data Analysis Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation

Figure 3: Experimental Workflow for Gene Expression Analysis.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, this section provides detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives.

Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression

This protocol is used to quantify the mRNA levels of specific Notch target genes, such as HES1, MYC, and DTX1.

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based master mix (e.g., SYBR Green PCR Master Mix, Applied Biosystems). Each reaction typically contains 10-20 ng of cDNA, 0.2-0.5 µM of forward and reverse primers for the target gene, and the master mix in a final volume of 10-20 µL.

  • Thermal Cycling: The reaction is performed in a real-time PCR system with a standard thermal cycling protocol: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).

Microarray Analysis for Genome-Wide Gene Expression Profiling

This protocol allows for the simultaneous measurement of the expression levels of thousands of genes to obtain a global view of the transcriptional changes induced by a Notch inhibitor.

  • RNA Preparation: High-quality total RNA is extracted as described for qRT-PCR.

  • cDNA and cRNA Synthesis: Double-stranded cDNA is synthesized from the total RNA. This cDNA is then used as a template for in vitro transcription to produce biotin-labeled complementary RNA (cRNA).

  • Hybridization: The fragmented and labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.

  • Washing and Staining: The microarray is washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.

  • Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity at each probe, which is proportional to the amount of bound cRNA.

  • Data Analysis: The raw data is normalized to correct for technical variations. Differentially expressed genes between treated and control samples are identified using statistical tests (e.g., t-test or ANOVA) with a defined fold-change and p-value cutoff.

Dual-Luciferase Reporter Assay for Notch Pathway Activity

This assay provides a functional readout of Notch pathway activation by measuring the expression of a reporter gene under the control of a Notch-responsive promoter.

  • Cell Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid containing a promoter with multiple binding sites for the CSL transcription factor (e.g., pGL4.25[luc2/CSL-RE]) and a Renilla luciferase plasmid as an internal control for transfection efficiency (e.g., pRL-TK).

  • Treatment: After 24-48 hours, the transfected cells are treated with the Notch inhibitor (e.g., this compound) or a vehicle control.

  • Cell Lysis: Cells are lysed to release the luciferase enzymes.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase assay kit (e.g., Dual-Luciferase Reporter Assay System, Promega).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The normalized activity in the treated samples is then compared to the control to determine the effect of the inhibitor on Notch pathway activity.

Conclusion

This compound presents a targeted approach to inhibiting the Notch signaling pathway by directly interfering with the assembly of the transcriptional activation complex. The consistent downregulation of canonical Notch target genes across various studies and experimental models validates its on-target activity. When compared to broader-spectrum inhibitors like GSIs, this compound may offer a more specific means of dissecting the downstream consequences of Notch inhibition. The choice of inhibitor will ultimately depend on the specific research question and experimental context. The detailed protocols provided herein offer a foundation for the rigorous and reproducible investigation of this compound and other modulators of this critical signaling pathway.

References

Benchmarking SAHM1: A Comparative Guide to Stapled Peptide Inhibitors of the Notch Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stapled peptide inhibitor SAHM1 against other emerging alternatives for the inhibition of the Notch signaling pathway. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a hydrocarbon-stapled peptide designed to disrupt the formation of the Notch transcriptional activation complex, a critical node in the Notch signaling pathway.[1][2] By mimicking a key alpha-helical region of the Mastermind-like 1 (MAML1) protein, this compound competitively inhibits the recruitment of MAML1 to the complex formed by the intracellular domain of Notch (NICD) and the DNA-binding protein CSL.[1][2] This targeted disruption has shown therapeutic potential in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma.[2][3] This guide will delve into the quantitative performance of this compound, compare it with other inhibitors, and provide detailed experimental protocols for key assays.

Data Presentation: Quantitative Comparison of Notch Inhibitors

The following table summarizes the key performance metrics of this compound and its comparators. Direct head-to-head studies of all listed inhibitors under identical conditions are limited; therefore, data has been compiled from various sources.

InhibitorTypeTargetBinding Affinity (Kd)Cellular Potency (IC50)Notes
This compound Stapled PeptideNICD/CSL/MAML1 complex0.12 µM (FITC-SAHM1 to RAMANK-CSL)[1]6.5 µM (Luciferase reporter assay)[1]Demonstrates in vivo efficacy in T-ALL and asthma models.[2][3]
This compound-D1 Stapled Peptide (mutant)NICD/CSL/MAML1 complexMarkedly diminished affinity compared to this compound[1]Inactive in reporter gene assays[1]Used as a negative control to demonstrate specificity of this compound.
NADI-351 Small MoleculeNotch1/MAML1 interactionNot explicitly statedPotent inhibitor of Notch1-mediated transcription[4]Reported to have limited gut toxicity in mice.[5]
CB-103 Small MoleculeCSL-NICD interactionNot explicitly stated0.9 - 3.9 µM (Cell-based assays)[6]Orally bioavailable and has been evaluated in a Phase I clinical trial.[7]
γ-Secretase Inhibitors (GSIs) Small Moleculeγ-Secretase enzymeVariesVariesBroad-spectrum Notch inhibitors with known on-target gastrointestinal toxicity.[6]

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol is designed to quantitatively measure the binding affinity of stapled peptides to the Notch transactivation complex.

Materials:

  • Fluorescently labeled stapled peptide (e.g., FITC-SAHM1)

  • Recombinant RAMANK (RAM and ANK domains of Notch1) and CSL proteins

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the RAMANK-CSL complex in Assay Buffer.

    • Prepare a 2X serial dilution of the unlabeled competitor peptide (e.g., this compound) in Assay Buffer.

    • Prepare a 2X solution of the fluorescently labeled peptide (e.g., FITC-SAHM1) in Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the 2X RAMANK-CSL complex to each well.

    • Add 10 µL of the 2X serially diluted unlabeled competitor peptide to the appropriate wells. For the positive control (maximum polarization), add 10 µL of Assay Buffer. For the negative control (minimum polarization), add 10 µL of Assay Buffer without the RAMANK-CSL complex.

    • Add 20 µL of the 2X fluorescently labeled peptide to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation 485 nm, emission 535 nm for FITC).

  • Data Analysis:

    • Calculate the dissociation constant (Kd) by fitting the data to a one-site binding competition model using appropriate software.

Cellular Uptake Assay

This protocol is designed to quantify the intracellular accumulation of fluorescently labeled stapled peptides.

Materials:

  • Fluorescently labeled stapled peptide (e.g., FITC-SAHM1)

  • Cell line of interest (e.g., KOPT-K1 T-ALL cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight if applicable.

  • Peptide Incubation:

    • Treat the cells with varying concentrations of the fluorescently labeled stapled peptide in complete culture medium.

    • Incubate for a desired time period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Washing:

    • For suspension cells, pellet the cells by centrifugation. For adherent cells, detach them using a gentle cell dissociation reagent.

    • Wash the cells twice with ice-cold PBS to remove extracellular peptide.

  • Fluorescence Measurement:

    • Resuspend the cells in PBS containing a viability dye like Trypan Blue to exclude dead cells from the analysis.

    • Analyze the cells by flow cytometry, measuring the mean fluorescence intensity in the appropriate channel (e.g., FITC). Alternatively, use a high-content imaging system to quantify intracellular fluorescence.

  • Data Analysis:

    • Quantify the cellular uptake by comparing the mean fluorescence intensity of treated cells to untreated control cells.

Visualizations

Notch Signaling Pathway and this compound Inhibition

Notch Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor NICD NICD Notch Receptor->NICD 2. Cleavage Ligand (Delta/Jagged) Ligand (Delta/Jagged) Ligand (Delta/Jagged)->Notch Receptor 1. Ligand Binding CSL CSL NICD->CSL 3. Nuclear Translocation & Binding MAML1 MAML1 CSL->MAML1 4. MAML1 Recruitment Notch Target Genes Notch Target Genes MAML1->Notch Target Genes 5. Transcriptional Activation This compound This compound This compound->CSL Inhibition

Caption: this compound inhibits Notch signaling by preventing MAML1 recruitment.

Experimental Workflow for this compound Evaluation

Experimental Workflow for this compound Evaluation Peptide Synthesis Peptide Synthesis Biochemical Assay Biochemical Assay Peptide Synthesis->Biochemical Assay Binding Affinity (FP) Cell-Based Assay Cell-Based Assay Peptide Synthesis->Cell-Based Assay Cellular Uptake & Potency Data Analysis Data Analysis Biochemical Assay->Data Analysis In Vivo Studies In Vivo Studies Cell-Based Assay->In Vivo Studies Efficacy & Toxicity Cell-Based Assay->Data Analysis In Vivo Studies->Data Analysis

Caption: A typical workflow for evaluating this compound performance.

Concluding Remarks

This compound represents a valuable tool for researchers studying the Notch signaling pathway and holds promise as a therapeutic lead. Its mechanism of action, targeting a key protein-protein interaction downstream in the pathway, offers a degree of specificity that may circumvent some of the off-target effects associated with broader inhibitors like GSIs. However, the landscape of Notch inhibitors is evolving, with small molecules like CB-103 and NADI-351 showing competitive cellular potency and, in the case of CB-103, advancing to clinical trials. It is important to note that some studies have questioned the efficacy of this compound in certain T-ALL cell-based assays, highlighting the need for careful validation in specific experimental contexts.[5] The choice of inhibitor will ultimately depend on the specific research question, the model system being used, and the desired therapeutic profile. This guide provides a foundational dataset and standardized protocols to aid in this critical decision-making process.

References

Comparative Analysis of SAHM1's Anti-Leukemic Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the stapled peptide SAHM1's performance against alternative therapeutic strategies in leukemia, supported by experimental data and detailed protocols.

Stapled α-helical peptides represent a promising class of therapeutics designed to modulate protein-protein interactions that are often considered "undruggable" with traditional small molecules. Among these, this compound has emerged as a noteworthy inhibitor of the NOTCH1 signaling pathway, a critical driver in certain hematological malignancies. This guide provides a comparative analysis of studies reproducing the anti-leukemic effects of this compound, offering a resource for researchers, scientists, and drug development professionals. We will delve into its efficacy in comparison to other NOTCH inhibitors and alternative therapeutic peptides, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison: this compound vs. Alternatives

This compound's primary mechanism of action is the disruption of the NOTCH1 transcriptional activation complex, a key pathogenic driver in T-cell Acute Lymphoblastic Leukemia (T-ALL). Its efficacy has been evaluated against other NOTCH pathway inhibitors, such as gamma-secretase inhibitors (GSIs), and other therapeutic peptides like Tat-Ram13.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in NOTCH-dependent T-ALL cell lines. In contrast, it shows minimal activity in cell lines that are not reliant on NOTCH signaling, such as the K562 erythroleukemia cell line, or in T-ALL cell lines like JURKAT and MOLT-4, which have lost PTEN function and are insensitive to NOTCH inhibition.[1]

An alternative peptide, Tat-Ram13, which also targets the NOTCH1 pathway, exhibits a broader cytotoxic profile. Unlike this compound, which primarily induces apoptosis, Tat-Ram13 triggers a rapid, non-apoptotic form of cell death characterized by plasma membrane rupture.[1][2] This distinct mechanism may offer an advantage in treating apoptosis-resistant leukemias. Tat-Ram13 has shown potent cytotoxic effects across a range of human and mouse leukemia and lymphoma cell lines.[2]

Table 1: Comparative In Vitro Effects of this compound and Tat-Ram13

FeatureThis compoundTat-Ram13
Primary Mechanism Inhibition of NOTCH1 transcriptional complex, inducing apoptosis.Induces non-apoptotic cell death via plasma membrane rupture.
Cell Line Specificity Effective in NOTCH-dependent, GSI-sensitive T-ALL cell lines.Broad cytotoxicity against various leukemia and lymphoma cell lines, including some NOTCH-independent lines.
Effect on Proliferation Marked reduction in proliferation of sensitive T-ALL cell lines.[1]Rapid and potent reduction in total cell number.
Apoptosis Induction Induces caspase-3 and -7 activation in sensitive cell lines.[1]Does not induce caspase-3 activation.[2]
In Vivo Efficacy

In a murine model of T-ALL, this compound has demonstrated the ability to inhibit leukemic progression. Treatment with this compound led to a significant, dose-dependent regression of tumor burden.[3] Specifically, twice-daily administration of 30 mg/kg this compound resulted in a statistically significant decrease in tumor bioluminescence.[3] Furthermore, ex vivo pre-treatment of T-ALL cells with this compound before transplantation into recipient mice significantly reduced spleen weight and the number of circulating leukemic lymphoblasts, indicating a curbing of leukemic engraftment.[1]

Table 2: In Vivo Efficacy of this compound in a T-ALL Mouse Model

Treatment GroupDosageOutcomeStatistical Significance (P-value)
Vehicle-Progressive disease-
This compound (once daily)35 mg/kgNo significant reduction in tumor burden0.17[3]
This compound (twice daily)30 mg/kgSignificant regression of tumor burden0.02[3]

Signaling Pathways and Experimental Workflows

To better understand the experimental basis of these findings, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the anti-leukemic effects of compounds like this compound.

SAHM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOTCH1_Receptor NOTCH1 Receptor NICD NOTCH1 Intracellular Domain (NICD) NOTCH1_Receptor->NICD Cleavage Ligand Ligand (e.g., Delta-like) Ligand->NOTCH1_Receptor Binding CSL CSL (RBPJ) NICD->CSL Translocation & Binding Transcriptional_Complex Transcriptional Activation Complex CSL->Transcriptional_Complex MAML1 MAML1 MAML1->Transcriptional_Complex Target_Genes Target Genes (e.g., MYC, HES1) Transcriptional_Complex->Target_Genes Activation This compound This compound This compound->Transcriptional_Complex Inhibition

This compound inhibits the NOTCH1 signaling pathway.

Experimental_Workflow Cell_Culture Leukemia Cell Culture (e.g., T-ALL cell lines) Treatment Treatment with this compound or Alternative Compound Cell_Culture->Treatment In_Vivo_Model In Vivo Mouse Model (Xenograft) Cell_Culture->In_Vivo_Model Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis In_Vivo_Treatment In Vivo Treatment Regimen In_Vivo_Model->In_Vivo_Treatment Tumor_Measurement Tumor Burden Measurement (e.g., Bioluminescence) In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

General workflow for evaluating anti-leukemic compounds.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Leukemia cell lines (e.g., T-ALL lines) are seeded in 96-well plates at a density of 2 x 10^4 viable cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Serial dilutions of this compound, Tat-Ram13, or other test compounds are prepared in culture medium.

  • Treatment: 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., DMSO) and a blank (medium only) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) or a similar MTS reagent is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance at 490 nm is measured using a microplate reader.

  • Analysis: The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

  • Cell Culture and Treatment: T-ALL cells are cultured and treated with the test compounds in 96-well plates as described for the viability assay.

  • Reagent Preparation: The Caspase-Glo 3/7 Reagent (Promega) is prepared according to the manufacturer's instructions.

  • Reagent Addition: An equal volume of the Caspase-Glo 3/7 Reagent is added to each well.

  • Incubation: The plate is gently mixed and incubated at room temperature for 30 minutes to 3 hours.

  • Measurement: The luminescence of each well is measured using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the amount of caspase activity and is indicative of apoptosis.

In Vivo Murine T-ALL Model

This xenograft model is used to evaluate the in vivo efficacy of anti-leukemic compounds.

  • Cell Preparation: Luciferase-expressing T-ALL cells are harvested and resuspended in a suitable medium (e.g., PBS).

  • Transplantation: An appropriate number of cells (e.g., 1 x 10^6) are injected into immunodeficient mice (e.g., NOD/SCID) via tail vein or subcutaneous injection.

  • Tumor Establishment: The development of leukemia is monitored, often through bioluminescence imaging.

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound or other compounds are administered via a specified route (e.g., intraperitoneal injection) at the desired dose and schedule.

  • Monitoring: Tumor burden is quantified regularly using bioluminescence imaging. Animal health and weight are also monitored.

  • Endpoint Analysis: At the end of the study, tissues such as spleen, liver, and bone marrow can be harvested for further analysis of leukemic infiltration (e.g., by flow cytometry or immunohistochemistry).

  • Data Analysis: Tumor growth curves and survival data are analyzed to determine the efficacy of the treatment.

References

Comparative Cytotoxicity of SAHM1 Across Various Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic and anti-proliferative effects of SAHM1, a stapled alpha-helical peptide inhibitor of the Notch signaling pathway. This document summarizes the available experimental data on this compound's activity in different cell lines, offers detailed experimental protocols for cytotoxicity assessment, and visualizes the underlying molecular pathways.

Executive Summary

This compound is a synthetic, cell-permeable peptide designed to disrupt the formation of the Notch transactivation complex, a critical step in the Notch signaling pathway.[1][2] The available research primarily highlights the potent anti-proliferative and pro-apoptotic effects of this compound in Notch-dependent cancer cells, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[2][3] In contrast, cell lines that are not dependent on the Notch signaling pathway for their proliferation have shown resistance to this compound.[3][4] Limited data on non-cancerous human cells suggests that high concentrations of this compound may reduce the rate of cell expansion.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes the observed effects of this compound on the viability and proliferation of various human cell lines based on published studies.

Cell LineCell TypeCancer TypeThis compound EffectIC50 (µM)Reference
CUTLL1T-cellT-cell Acute Lymphoblastic Leukemia (T-ALL)Reduced ProliferationNot Reported[3]
SUPT1T-cellT-cell Acute Lymphoblastic Leukemia (T-ALL)Reduced ProliferationNot Reported[3]
HPB-ALLT-cellT-cell Acute Lymphoblastic Leukemia (T-ALL)Reduced ProliferationNot Reported[3]
TALL-1T-cellT-cell Acute Lymphoblastic Leukemia (T-ALL)Reduced ProliferationNot Reported[3]
DND-41T-cellT-cell Acute Lymphoblastic Leukemia (T-ALL)Reduced ProliferationNot Reported[3]
KOPT-K1T-cellT-cell Acute Lymphoblastic Leukemia (T-ALL)Reduced ProliferationNot Reported[3]
K562ErythroleukemiaChronic Myelogenous LeukemiaNo significant effectNot Reported[3]
JURKATT-cellT-cell Acute Lymphoblastic Leukemia (T-ALL)No significant effectNot Reported[3]
MOLT-4T-cellT-cell Acute Lymphoblastic Leukemia (T-ALL)No significant effectNot Reported[3]
Limbal Epithelial Stem/Progenitor Cells (LSCs)Epithelial Stem CellNon-cancerousReduced cell expansion rate at 20 µMNot Reported[5]
Reporter Gene AssayN/AN/AInhibition of Notch-dependent transcription6.5 ± 1.6[1]

Note: The IC50 value of 6.5 ± 1.6 µM was determined in a reporter-gene assay measuring the inhibition of Notch1-dependent luciferase activity and may not directly correspond to the IC50 for cell viability in all cell lines.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Proliferation Assay (Based on Moellering et al., 2009)

This protocol is adapted from the methods used to assess the anti-proliferative effects of this compound on T-ALL cell lines.[3]

  • Cell Culture: T-ALL cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Treatment: this compound, a control peptide (this compound-D1), and a vehicle control (e.g., DMSO) are added to the wells at the desired concentrations. A known Notch inhibitor, such as a gamma-secretase inhibitor (GSI), can be used as a positive control.

  • Incubation: The plates are incubated for a period of 3 to 6 days.

  • Cell Viability Measurement: Cell proliferation is monitored at specified time points (e.g., day 3 and day 6). While the specific method for quantifying proliferation in the primary reference is not detailed in the provided snippets, a common method is the use of a colorimetric assay such as the MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

  • Cell Treatment: Following the treatment period with this compound, add 10 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

This compound Mechanism of Action: Inhibition of the Notch Signaling Pathway

SAHM1_Notch_Pathway_Inhibition This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_Cleavage y-secretase cleaves Notch, releasing NICD Notch_Receptor->NICD_Cleavage 2. Proteolytic Cleavage Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Ligand->Notch_Receptor 1. Ligand Binding RBPj RBPj NICD_Cleavage->RBPj 3. NICD translocates to nucleus and binds RBPj Transcription_Complex Active Transcription Complex RBPj->Transcription_Complex 4. Recruits MAML1 MAML1 MAML1 MAML1->Transcription_Complex Target_Genes Target Gene Transcription Transcription_Complex->Target_Genes 5. Activates Transcription This compound This compound This compound->Transcription_Complex 6. This compound prevents MAML1 binding to NICD/RBPj complex

Caption: this compound inhibits Notch signaling by preventing MAML1 recruitment.

Experimental Workflow: Cytotoxicity Assessment of this compound

SAHM1_Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assessment Start Start Cell_Culture 1. Culture Cell Lines (e.g., T-ALL, Normal Cells) Start->Cell_Culture Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding SAHM1_Treatment 3. Treat with varying concentrations of this compound Cell_Seeding->SAHM1_Treatment Incubation 4. Incubate for Defined Period (e.g., 72h) SAHM1_Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition 6. Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition Data_Analysis 7. Analyze Data and Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining this compound cytotoxicity in cell lines.

References

Safety Operating Guide

Proper Disposal Procedures for SAHM1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling SAHM1, a Notch transcription factor inhibitor, must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While specific disposal instructions for this compound are not extensively detailed in publicly available safety data sheets, general principles of laboratory chemical waste management should be strictly followed. One source indicates that this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), which may exempt it from requiring a formal safety data sheet. However, treating all chemical waste with caution is a fundamental principle of laboratory safety.

Key Properties and Handling

This compound is a solid, off-white peptide. It is important to note its solubility in DMSO and water when preparing for disposal. Proper storage of this compound is at -20°C.

Quantitative Data

PropertyValueSource
AppearanceSolid, off-white
Storage Temperature-20°C
SolubilityDMSO, Water

Disposal Protocol

The following step-by-step guide provides a recommended procedure for the disposal of this compound, based on general best practices for laboratory chemical waste.

1. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents, including "this compound" and any solvents used.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it separate from biological, radioactive, or highly reactive chemical waste unless specific combined disposal protocols are in place at your institution.

2. Disposal of Unused or Expired this compound:

  • For pure, unused this compound, it should be disposed of in its original container if possible, or a securely sealed and properly labeled waste container.

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of non-hazardous chemical solids.

3. Disposal of this compound Solutions:

  • Aqueous Solutions: Depending on local regulations and the concentration of the this compound solution, it may be permissible to dispose of it down the drain with copious amounts of water. However, it is critical to first consult and obtain approval from your institution's EHS office.

  • Solvent Solutions (e.g., DMSO): Solutions of this compound in organic solvents must be collected in a designated solvent waste container. This container should be made of a material compatible with the solvent used. Do not overfill waste containers; fill to no more than 90% capacity.

4. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be placed in a designated solid chemical waste container.

  • Labware: Glassware and plasticware contaminated with this compound should be decontaminated if possible. If disposable, they should be placed in a designated solid chemical waste container. For reusable glassware, the initial rinses should be collected as hazardous waste.

5. Waste Pickup and Disposal:

  • Store all this compound waste in a designated, well-ventilated, and secure area until it is collected by your institution's hazardous waste management service.

  • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Essential Safety and Handling Protocols for SAHM1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of SAHM1, a stabilized hydrocarbon-stapled alpha-helical peptide and Notch pathway inhibitor. Adherence to these protocols is essential to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with GHS hazard statements indicating it is harmful if swallowed and suspected of causing genetic defects. Therefore, stringent safety precautions are mandatory.

GHS Classification:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Germ cell mutagenicity (Category 2), H341: Suspected of causing genetic defects.[1]

Signal Word: Warning[1]

Required Personal Protective Equipment (PPE)

A comprehensive range of PPE is necessary to minimize exposure risk.

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Hand Protection Use chemically resistant gloves (e.g., nitrile).
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes. Ensure full skin coverage.
Respiratory Protection In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Avoid contact with skin and eyes.

    • Do not breathe dust.

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Recommended storage temperature is -20°C.[2][3]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate potential harm.

First-Aid Measures
Exposure Route First-Aid Protocol
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
In Case of Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible. Forms explosive mixtures with air on intense heating.[1]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures
  • Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Plan

Dispose of this compound and contaminated materials in accordance with all federal, state, and local environmental regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

Quantitative Data Summary

Property Value Source
Molecular Weight 2196.58 g/mol [2]
Formula C₉₄H₁₆₂N₃₆O₂₃S[2]
Appearance White to off-white solid
Purity ≥90% (HPLC)[2]
Solubility Soluble to 1 mg/ml in water; 50 mg/mL in DMSO[2]
Storage Temperature -20°C[2][3]

Experimental Protocols and Workflows

This compound Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

SAHM1_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Required PPE (Gloves, Goggles, Lab Coat) Prepare_Workspace 2. Prepare Clean Workspace (e.g., Fume Hood) Don_PPE->Prepare_Workspace Retrieve_this compound 3. Retrieve this compound from -20°C Storage Prepare_Workspace->Retrieve_this compound Weigh_this compound 4. Weigh Required Amount Retrieve_this compound->Weigh_this compound Dissolve_this compound 5. Dissolve in Appropriate Solvent (e.g., DMSO, Water) Weigh_this compound->Dissolve_this compound Spill_Response Accidental Release Procedure Weigh_this compound->Spill_Response Spill Perform_Experiment 6. Perform Experiment Dissolve_this compound->Perform_Experiment Decontaminate 7. Decontaminate Workspace and Equipment Perform_Experiment->Decontaminate Perform_Experiment->Spill_Response Spill First_Aid First-Aid Measures Perform_Experiment->First_Aid Exposure Dispose_Waste 8. Dispose of Waste (Solid and Liquid) Decontaminate->Dispose_Waste Remove_PPE 9. Doff PPE Dispose_Waste->Remove_PPE Wash_Hands 10. Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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